5-Triethylsilylpent-4-yn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-triethylsilylpent-4-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22OSi/c1-4-13(5-2,6-3)11-9-7-8-10-12/h12H,4-8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNBUIIPNLWRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C#CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375300 | |
| Record name | 5-triethylsilylpent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174064-02-9 | |
| Record name | 5-(Triethylsilyl)-4-pentyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174064-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-triethylsilylpent-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentyn-1-ol, 5-(triethylsilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Synthesis and Characterization of 5-Triethylsilylpent-4-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Triethylsilylpent-4-yn-1-ol, a valuable building block in organic synthesis. Due to the limited availability of a complete experimental dataset for this specific compound in published literature, this document presents a proposed synthetic protocol based on established chemical principles and analogous reactions. The characterization data provided is a combination of known physical properties and estimated spectroscopic values derived from closely related structures.
Core Synthesis
The synthesis of this compound is most effectively achieved through the silylation of the terminal alkyne of pent-4-yn-1-ol. This reaction utilizes a triethylsilylating agent, typically triethylsilyl chloride (TESCl), in the presence of a base to facilitate the deprotonation of the terminal alkyne.
Proposed Synthetic Pathway
The reaction proceeds via the deprotonation of the weakly acidic terminal alkyne proton of pent-4-yn-1-ol by a strong base, such as n-butyllithium (n-BuLi), to form a lithium acetylide intermediate. This nucleophilic intermediate then reacts with triethylsilyl chloride in an SN2 fashion to yield the desired product, this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
This proposed protocol is adapted from general procedures for the silylation of terminal alkynes.[1]
Materials:
-
Pent-4-yn-1-ol
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triethylsilyl chloride (TESCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Starting Material: Anhydrous THF is added to the flask via syringe, followed by the addition of pent-4-yn-1-ol. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Deprotonation: n-Butyllithium solution is added dropwise to the stirred solution of pent-4-yn-1-ol at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Silylation: Triethylsilyl chloride is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred for an additional 12 hours.
-
Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Characterization Data
The following tables summarize the known and estimated physical and spectroscopic data for this compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C11H22OSi | [2] |
| Molecular Weight | 198.38 g/mol | [2] |
| Boiling Point | 97 °C | [2] |
| Density | 0.86 g/mL | [2] |
Estimated Spectroscopic Data
The following spectroscopic data are estimated based on the analysis of structurally similar compounds, including (triethylsilyl)acetylene and 5-trimethylsilylpent-4-yn-1-ol.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.6 | Triplet | 2H | -CH₂OH |
| ~2.3 | Triplet | 2H | -C≡C-CH₂- |
| ~1.7 | Quintet | 2H | -CH₂-CH₂-CH₂- |
| ~0.95 | Triplet | 9H | -Si-CH₂-CH₃ |
| ~0.6 | Quartet | 6H | -Si-CH₂-CH₃ |
| ~1.5 (broad) | Singlet | 1H | -OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (ppm) | Assignment |
| ~107 | -C≡C-Si- |
| ~83 | -C≡C-Si- |
| ~62 | -CH₂OH |
| ~31 | -C≡C-CH₂- |
| ~15 | -CH₂-CH₂-CH₂- |
| ~7 | -Si-CH₂-CH₃ |
| ~4 | -Si-CH₂-CH₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 2950-2850 | Strong | C-H stretch (alkyl) |
| ~2170 | Medium | C≡C stretch (silylated alkyne) |
| 1240, 760 | Strong | Si-C stretch |
MS (Mass Spectrometry)
| m/z | Interpretation |
| 198 | [M]⁺ (Molecular Ion) |
| 183 | [M - CH₃]⁺ |
| 169 | [M - C₂H₅]⁺ |
| 115 | [Si(C₂H₅)₃]⁺ |
Logical Workflow for Synthesis and Characterization
The overall process for obtaining and verifying the structure of this compound follows a logical progression from synthesis to purification and finally to structural elucidation via various spectroscopic techniques.
Caption: Experimental workflow for the synthesis and characterization.
This technical guide provides a foundational understanding for the preparation and identification of this compound. Researchers are advised to use this information as a starting point and to optimize the reaction and purification conditions as necessary for their specific applications. The estimated spectroscopic data should be confirmed with experimental results upon successful synthesis.
References
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 5-Triethylsilylpent-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Triethylsilylpent-4-yn-1-ol is a bifunctional organic molecule that incorporates a primary alcohol and a triethylsilyl-protected terminal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The triethylsilyl (TES) group serves as a sterically demanding protecting group for the terminal alkyne, allowing for selective reactions at the hydroxyl group. Conversely, the hydroxyl group can be modified or used to direct reactions, while the silylalkyne moiety can participate in a variety of transformations, including coupling reactions and deprotection to reveal the terminal alkyne for further functionalization. This guide provides a comprehensive overview of the known chemical properties and expected reactivity of this compound, complete with representative experimental protocols and logical workflow diagrams.
Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value |
| CAS Number | 174064-02-9 |
| Molecular Formula | C₁₁H₂₂OSi |
| Molecular Weight | 198.38 g/mol |
| Boiling Point | 97 °C |
| Density | 0.86 g/mL |
Reactivity and Synthetic Applications
The reactivity of this compound is dictated by its two primary functional groups: the primary alcohol and the triethylsilyl-protected alkyne. This section details the key transformations this molecule can undergo.
Reactions of the Hydroxyl Group
The primary alcohol in this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid using a variety of standard oxidizing agents. The choice of oxidant will determine the final product.
Mild oxidation conditions are required to convert the primary alcohol to an aldehyde without affecting the silyl-protected alkyne. Common methods include the Swern and Dess-Martin periodinane (DMP) oxidations.
Experimental Protocol: Representative Swern Oxidation
-
Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine (TEA), dichloromethane (DCM), this compound.
-
Procedure:
-
A solution of oxalyl chloride (2.0 equivalents) in anhydrous DCM is cooled to -78 °C under an inert atmosphere.
-
A solution of DMSO (4.0 equivalents) in anhydrous DCM is added dropwise to the oxalyl chloride solution, and the mixture is stirred for 30 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous DCM is then added dropwise, and the reaction is stirred for an additional hour at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude aldehyde.
-
Purification is typically achieved by flash column chromatography on silica gel.
-
Experimental Protocol: Representative Dess-Martin Oxidation
-
Materials: Dess-Martin periodinane (DMP), dichloromethane (DCM), this compound.
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM is added Dess-Martin periodinane (1.1-1.5 equivalents) in one portion at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
The mixture is stirred vigorously until the solid dissolves.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Reactions of the Triethylsilyl-Protected Alkyne
The triethylsilyl group is a robust protecting group for the terminal alkyne, stable to many reaction conditions. However, it can be selectively removed to liberate the terminal alkyne for further functionalization, such as in Sonogashira coupling, click chemistry, or alkynylation reactions.
Fluoride ion sources are the most common reagents for the cleavage of silicon-carbon bonds. Tetrabutylammonium fluoride (TBAF) is a widely used reagent for this transformation.
Experimental Protocol: Representative TBAF Deprotection
-
Materials: this compound, tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF), tetrahydrofuran (THF).
-
Procedure:
-
This compound (1.0 equivalent) is dissolved in THF.
-
A solution of TBAF in THF (1.1-1.5 equivalents) is added to the solution at room temperature.
-
The reaction is stirred and monitored by TLC until complete consumption of the starting material.
-
The reaction mixture is diluted with diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, pent-4-yn-1-ol, can be purified by flash column chromatography.
-
Combined Reactivity: A Tandem Approach
The bifunctional nature of this compound allows for sequential reactions, enabling the synthesis of more complex molecules. For instance, the alcohol can first be oxidized to an aldehyde, which can then undergo further reactions, followed by the deprotection of the alkyne.
Application in Drug Discovery and Development
-
Protected Alkynes in Synthesis: Silyl-protected alkynes are crucial intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The silyl group allows for the introduction of the alkynyl moiety early in a synthetic sequence, which can then be deprotected and elaborated at a later stage.
-
The Alkyne as a Pharmacophore: The alkyne functional group itself is present in a number of marketed drugs and is explored in drug discovery for its ability to act as a rigid linker, a bioisostere for other functional groups, or to form key interactions with biological targets.
-
Scaffold for Library Synthesis: Molecules like this compound, with two distinct and orthogonal functional groups, are ideal starting points for the creation of diverse chemical libraries for high-throughput screening in drug discovery campaigns. The alcohol can be functionalized through esterification, etherification, or conversion to an amine, while the alkyne can participate in reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to introduce a wide range of substituents.
Conclusion
This compound is a versatile synthetic building block with well-defined reactivity based on its constituent functional groups. The primary alcohol can be selectively oxidized, while the triethylsilyl-protected alkyne can be unmasked to reveal a reactive terminal alkyne. This orthogonality makes it a valuable tool for the systematic construction of complex molecules. While its direct application in drug development is not documented, its structural features are highly relevant to modern synthetic and medicinal chemistry, offering a platform for the development of novel molecular entities. The provided experimental protocols, while representative, offer a solid foundation for the utilization of this and similar compounds in a research and development setting.
An In-depth Technical Guide to the Spectroscopic and Synthetic Aspects of 5-Triethylsilylpent-4-yn-1-ol
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for 5-triethylsilylpent-4-yn-1-ol. Furthermore, a comprehensive experimental protocol for a plausible synthetic route is detailed, accompanied by a workflow diagram generated using Graphviz.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for analogous compounds, such as 5-(trimethylsilyl)pent-4-yn-1-ol and other triethylsilyl-substituted alkynes.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t | 2H | H-1 (CH ₂OH) |
| ~2.35 | t | 2H | H-3 (CH ₂C≡C) |
| ~1.70 | p | 2H | H-2 (CH₂CH ₂CH₂) |
| ~1.55 | s (br) | 1H | OH |
| ~0.98 | t | 9H | Si(CH₂CH ₃)₃ |
| ~0.57 | q | 6H | Si(CH ₂CH₃)₃ |
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~108 | C-5 (C ≡CSi) |
| ~83 | C-4 (C≡C Si) |
| ~62 | C-1 (C H₂OH) |
| ~31 | C-2 (C H₂CH₂OH) |
| ~20 | C-3 (C H₂C≡C) |
| ~7 | Si(C H₂CH₃)₃ |
| ~4 | Si(CH₂C H₃)₃ |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3330 | Broad | O-H stretch |
| ~2950, 2875 | Strong | C-H stretch (alkyl) |
| ~2175 | Medium | C≡C stretch (alkyne) |
| ~1460, 1380 | Medium | C-H bend (alkyl) |
| ~1240 | Strong | Si-C stretch |
| ~1050 | Strong | C-O stretch |
| ~1010, 730 | Strong | Si-CH₂ bend |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 198 | Moderate | [M]⁺ (Molecular Ion) |
| 169 | High | [M - C₂H₅]⁺ |
| 115 | High | [Si(C₂H₅)₃]⁺ |
| 87 | Moderate | [Si(C₂H₅)₂H]⁺ |
| 83 | Moderate | [M - Si(C₂H₅)₃]⁺ |
| 59 | Moderate | [Si(C₂H₅)]⁺ |
Experimental Protocols
The following is a detailed experimental protocol for a plausible synthesis of this compound.
Synthesis of this compound
This procedure involves the deprotonation of pent-4-yn-1-ol with a strong base, followed by quenching with triethylsilyl chloride.
Materials:
-
Pent-4-yn-1-ol
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Triethylsilyl chloride (TESCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add pent-4-yn-1-ol (1.0 equivalent) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour.
-
Add triethylsilyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
The Triethylsilyl Group: A Linchpin in the Protection of Terminal Alkynes for Pharmaceutical and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triethylsilyl (TES) group has emerged as a crucial protecting group for terminal alkynes in organic synthesis, finding extensive application in the development of pharmaceuticals and complex molecular architectures. Its unique balance of stability and reactivity allows for the selective masking of the acidic acetylenic proton, enabling a wide range of subsequent chemical transformations that would otherwise be incompatible. This guide provides a comprehensive overview of the role of the TES group, including detailed experimental protocols, quantitative stability data, and its application in key synthetic reactions.
Introduction to Silyl Protecting Groups for Alkynes
Terminal alkynes are versatile building blocks in organic chemistry, but their acidic proton can interfere with many common reagents, such as organometallics and strong bases. To circumvent this, the alkyne is often "protected" by replacing the acidic proton with a sterically bulky group that is chemically inert to the desired reaction conditions. Trialkylsilyl groups are among the most widely used for this purpose.
The choice of the specific silyl group—such as trimethylsilyl (TMS), triethylsilyl (TES), or triisopropylsilyl (TIPS)—is critical and depends on the required stability throughout a synthetic sequence. The TES group offers a valuable intermediate level of stability, being more robust than the TMS group but more readily cleaved than the bulkier TIPS group. This allows for selective deprotection in molecules containing multiple silyl-protected functionalities.
Stability of the Triethylsilyl Group: A Quantitative Comparison
The stability of a silyl protecting group is paramount to its successful application. The steric bulk of the alkyl substituents on the silicon atom directly influences its susceptibility to cleavage under both acidic and basic conditions. The general order of stability for common silyl ethers in acidic media is TMS < TES < TBDMS < TIPS < TBDPS.[1][2]
A quantitative comparison of the relative resistance of silyl ethers to acid-catalyzed hydrolysis highlights the enhanced stability of the TES group compared to the TMS group.[1][2]
| Silyl Group | Relative Rate of Acidic Cleavage |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
Under basic conditions, the relative stability follows a similar trend, with the TES group again offering a significant increase in stability over the TMS group.[2]
| Silyl Group | Relative Rate of Basic Cleavage |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| Triisopropylsilyl (TIPS) | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |
This data underscores the utility of the TES group in synthetic strategies requiring a protecting group that can withstand moderately acidic or basic conditions under which a TMS group would be cleaved, while still being removable under conditions that would leave a TIPS or TBDPS group intact.
Experimental Protocols
Protection of Terminal Alkynes with the Triethylsilyl Group
The introduction of the TES group onto a terminal alkyne is typically achieved by deprotonation of the alkyne with a strong base, followed by quenching with triethylsilyl chloride (TESCl).
Example: Synthesis of (Triethylsilyl)acetylene
This procedure is adapted from the synthesis of trimethylsilylacetylene and can be applied to the synthesis of (triethylsilyl)acetylene by substituting chlorotrimethylsilane with chlorotriethylsilane.[3]
Reaction Scheme:
Caption: General scheme for the synthesis of (triethylsilyl)acetylene.
Materials:
-
Acetylene gas
-
Magnesium turnings
-
1-Chlorobutane
-
Dry Tetrahydrofuran (THF)
-
Triethylsilyl chloride (TESCl)
-
Iodine (crystal)
-
Nitrogen gas
-
Dry ice/acetone bath
-
Aqueous ammonium chloride solution
Procedure:
-
Preparation of Butylmagnesium Chloride: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere, place magnesium turnings (1.65 g-atom) and dry THF (150 mL). Heat the mixture to reflux and add a crystal of iodine. Add a small portion of 1-chlorobutane (1.65 mol) to initiate the Grignard reaction. Once the reaction starts, add the remaining 1-chlorobutane dropwise to maintain a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Formation of Ethynylmagnesium Chloride: Cool the Grignard solution to room temperature. In a separate larger flask, purge with acetylene gas and cool to -5 °C using a dry ice/acetone bath. Bubble acetylene rapidly through dry THF. Add the prepared butylmagnesium chloride solution dropwise to the acetylene-THF mixture, maintaining the temperature below 20 °C. Continue bubbling acetylene through the solution for 30 minutes after the addition is complete.
-
Silylation: Replace the acetylene inlet with a nitrogen line. Add a solution of triethylsilyl chloride (1.2 mol) in dry THF dropwise to the cooled ethynylmagnesium chloride solution, keeping the temperature between 15-20 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Work-up and Purification: Cool the reaction mixture and quench by the slow addition of a saturated aqueous ammonium chloride solution. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and remove the solvent by distillation. The crude product can be purified by fractional distillation to yield (triethylsilyl)acetylene.
Deprotection of Triethylsilyl-Protected Alkynes
The removal of the TES group can be accomplished under various conditions, with fluoride-based reagents and mild basic conditions being the most common.
Method 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)
This is a widely used and generally high-yielding method for the cleavage of silyl ethers and silyl-protected alkynes.[4]
Reaction Scheme:
Caption: Deprotection of a TES-alkyne using TBAF.
Materials:
-
TES-protected alkyne
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the TES-protected alkyne (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor the progress by Thin Layer Chromatography (TLC). Reaction times can vary from 45 minutes to 18 hours depending on the substrate.[4]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Quench the reaction by adding water. Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Method 2: Deprotection using Potassium Carbonate in Methanol
This method offers a milder, fluoride-free alternative for the deprotection of silyl alkynes.[5]
Reaction Scheme:
References
Practical Synthesis of Pent-4-yn-1-ol: A Technical Guide for Researchers
An In-depth Guide to the Synthesis, Purification, and Application of a Versatile Precursor for Drug Discovery and Development.
Introduction
Pent-4-yn-1-ol is a bifunctional molecule of significant interest in organic synthesis, serving as a versatile building block in the pharmaceutical and materials science sectors. Its terminal alkyne and primary alcohol functionalities allow for orthogonal chemical modifications, making it a valuable precursor for the construction of complex molecular architectures. Notably, pent-4-yn-1-ol is a key intermediate in the synthesis of several important compounds, including the non-nucleoside reverse transcriptase inhibitor Efavirenz, an essential medication for the treatment of HIV/AIDS.[1] This guide provides a comprehensive overview of the most practical and efficient methods for the synthesis of pent-4-yn-1-ol, complete with detailed experimental protocols, purification techniques, and characterization data to support researchers in its effective utilization.
Core Synthesis Methodologies
The most prevalent and practical syntheses of pent-4-yn-1-ol commence with the ring-opening of the readily available and inexpensive starting material, tetrahydrofurfuryl chloride. Two primary methods have been well-established: a classical approach utilizing sodium amide in liquid ammonia and a more contemporary, industrially scalable method employing n-butyllithium in tert-butyl methyl ether (t-BuOMe).
Method 1: Ring-Opening of Tetrahydrofurfuryl Chloride with Sodium Amide in Liquid Ammonia
This classical method provides a high yield of pent-4-yn-1-ol and is well-suited for laboratory-scale synthesis. The reaction proceeds via a strong base-mediated elimination mechanism.
Experimental Protocol:
-
Preparation of Sodium Amide: In a three-necked round-bottom flask equipped with a dry-ice condenser, a mechanical stirrer, and a gas inlet, anhydrous liquid ammonia (1 L) is condensed. A catalytic amount of hydrated ferric nitrate (1 g) is added, followed by the portion-wise addition of clean, freshly cut sodium metal (80.5 g, 3.5 g-atoms). The mixture is stirred until the blue color disappears, indicating the complete formation of sodium amide.[2]
-
Reaction with Tetrahydrofurfuryl Chloride: The gas inlet is replaced with a dropping funnel, and tetrahydrofurfuryl chloride (120.5 g, 1 mole) is added dropwise over 25-30 minutes. The reaction mixture is stirred for an additional hour.[2]
-
Quenching: The reaction is carefully quenched by the portion-wise addition of solid ammonium chloride (177 g, 3.3 moles) at a rate that allows for the control of the exothermic reaction.[2]
-
Work-up and Purification: The flask is left in a fume hood overnight to allow for the evaporation of ammonia. The resulting residue is thoroughly extracted with diethyl ether (10 x 250 mL portions). The combined ethereal extracts are filtered and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield pent-4-yn-1-ol.[2]
Method 2: Ring-Opening of Tetrahydrofurfuryl Chloride with n-Butyllithium in tert-Butyl Methyl Ether
This method offers a more practical and industrially scalable alternative to the sodium amide procedure, avoiding the use of liquid ammonia and operating at a more manageable temperature.[1]
Experimental Protocol:
-
Reaction Setup: To a stirred solution of tert-butyl methyl ether (t-BuOMe, 140 mL) in a flask under a nitrogen atmosphere at 0 °C, n-butyllithium (1.6 M in hexane, 100 mL, 160 mmol) is added.[1]
-
Addition of Starting Material: Tetrahydrofurfuryl chloride (4.34 mL, 40 mmol) is then added to the solution.[1]
-
Reaction and Quenching: The mixture is stirred at 0 °C for 3 hours. The reaction is subsequently quenched by the addition of a saturated aqueous solution of ammonium chloride.[1]
-
Work-up and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford pent-4-yn-1-ol as a nearly pure colorless oil.[1] Further purification can be achieved by distillation.
Alternative Synthesis Routes
While the ring-opening of tetrahydrofurfuryl chloride is the most common approach, other methods for the synthesis of pent-4-yn-1-ol have been reported:
-
From 4-Penten-1-ol: This method involves the bromination of the double bond in 4-penten-1-ol, followed by a dehydrobromination reaction using a strong base to form the alkyne.[3]
-
Reduction of Ethyl 4-pentynoate: The ester can be reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride.[3]
Quantitative Data Summary
| Method | Starting Material | Reagents | Solvent | Temperature | Yield | Boiling Point (°C/mmHg) | Refractive Index (nD) |
| Ring-Opening with NaNH₂ | Tetrahydrofurfuryl chloride | NaNH₂, NH₄Cl | Liquid NH₃ | -33 °C | 75-85% | 70-71/29 | 1.4443 @ 25 °C |
| Ring-Opening with n-BuLi | Tetrahydrofurfuryl chloride | n-BuLi, NH₄Cl (aq) | t-BuOMe | 0 °C | 94% | 154-155 (lit.) | 1.445 @ 20 °C (lit.) |
Purification and Characterization
Purification:
The primary method for the purification of pent-4-yn-1-ol is fractional distillation under reduced pressure .[2] For obtaining very high purity material, a classical method involving the formation and subsequent decomposition of a silver salt derivative can be employed.[3]
Characterization Data:
-
Appearance: Colorless liquid
-
Molecular Formula: C₅H₈O
-
Molecular Weight: 84.12 g/mol
-
Boiling Point: 154-155 °C (at atmospheric pressure)
-
Density: 0.904 g/mL at 25 °C
-
Refractive Index: n20/D 1.445
Spectroscopic Data:
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by a triplet for the terminal alkyne proton, signals for the methylene groups, and a broad singlet for the hydroxyl proton.
-
¹³C NMR (CDCl₃): The carbon NMR spectrum shows distinct signals for the two sp-hybridized carbons of the alkyne and the three sp³-hybridized carbons of the alcohol chain.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the terminal alkyne C-H stretch (sharp, ~3300 cm⁻¹), and the C≡C stretch (~2120 cm⁻¹).[5]
Logical Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the two primary synthesis methods of pent-4-yn-1-ol.
Caption: Workflow for the Synthesis of Pent-4-yn-1-ol via Method 1.
References
A Technical Guide to 5-Triethylsilylpent-4-yn-1-ol for Researchers and Drug Development Professionals
Disclaimer: 5-Triethylsilylpent-4-yn-1-ol is a specialized chemical with limited publicly available technical data. This guide compiles the available information and provides a potential synthetic protocol adapted from established methods for structurally similar compounds. Researchers should verify all information and handle the compound with appropriate safety precautions.
Commercial Availability and Suppliers
This compound is available from a limited number of specialized chemical suppliers. The primary identified supplier is Parchem. Researchers interested in acquiring this compound should contact the supplier directly for information on purity, available quantities, and lead times.
| Supplier | Contact Information | Website |
| Parchem fine & specialty chemicals | Phone: +1 (914) 654-6800, Toll-Free: 1-800-282-3982, Email: --INVALID-LINK--[1][2] | --INVALID-LINK--[1] |
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 89267-75-4 | Parchem[3] |
| Molecular Formula | C11H22OSi | Parchem[3] |
| Molecular Weight | 198.38 g/mol | Calculated |
| Purity | Not publicly available | - |
| Appearance | Not publicly available | - |
| Boiling Point | Not publicly available | - |
| Density | Not publicly available | - |
| Refractive Index | Not publicly available | - |
Proposed Experimental Protocol for Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not readily found in the literature. However, a reliable method can be adapted from the synthesis of analogous silylated alkynes. The following protocol is a proposed method based on the silylation of a terminal alkyne, using 4-pentyn-1-ol as the starting material. This procedure should be performed by qualified personnel in a controlled laboratory setting.
Reaction Scheme:
Materials and Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Low-temperature bath (e.g., dry ice/acetone)
-
n-Butyllithium (n-BuLi) or Ethylmagnesium bromide (EtMgBr) solution in an appropriate solvent
-
Triethylsilyl chloride (Et3SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Apparatus for distillation under reduced pressure
Procedure:
-
Preparation: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and cool under a stream of inert gas.
-
Starting Material: To the flask, add freshly distilled 4-pentyn-1-ol and anhydrous THF. Cool the solution to -78 °C (for n-BuLi) or 0 °C (for EtMgBr) using an appropriate cooling bath.
-
Deprotonation: Slowly add one equivalent of n-BuLi or EtMgBr solution to the stirred solution of 4-pentyn-1-ol via the dropping funnel. After the addition is complete, allow the mixture to stir at the same temperature for 1 hour to ensure complete formation of the acetylide.
-
Silylation: Slowly add a solution of triethylsilyl chloride (1.1 equivalents) in anhydrous THF to the reaction mixture. After the addition, remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of THF).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Logical Workflow for Researchers
The following diagram illustrates a typical workflow for a researcher considering the use of this compound in a project.
References
A Comprehensive Technical Guide to the Safe Handling of Silyl-Protected Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical information and safety protocols for the handling and use of silyl-protected alkynes, a class of compounds widely utilized in organic synthesis for their stability and versatility. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.
Introduction to Silyl-Protected Alkynes
Silyl-protected alkynes are terminal alkynes where the acidic acetylenic proton is replaced by a trialkylsilyl group (e.g., Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS), and Triisopropylsilyl (TIPS)). This protection strategy is fundamental in modern organic synthesis for several reasons:
-
Enhanced Stability and Handling: The silyl group masks the reactive and acidic nature of the terminal alkyne, transforming often gaseous and hazardous low-molecular-weight alkynes into more manageable, less volatile liquids or solids.[1]
-
Prevention of Unwanted Reactions: The acidic proton of a terminal alkyne is incompatible with many organometallic reagents (like Grignard or organolithium reagents) and basic reaction conditions. Silyl protection prevents unwanted deprotonation and side reactions.
-
Controlled Reactivity: The silyl group can be selectively removed under specific conditions, allowing for the regeneration of the terminal alkyne at the desired stage of a synthetic sequence.
-
Utility in Cross-Coupling Reactions: Silyl-protected alkynes are key substrates in various cross-coupling reactions, most notably the Sonogashira coupling, where they serve to introduce an acetylenic moiety onto an aryl or vinyl halide.[2]
The choice of the silyl group is critical as it dictates the stability of the protected alkyne and the conditions required for its removal.
Physical and Chemical Properties
The physical properties and stability of silyl-protected alkynes are primarily influenced by the steric bulk of the alkyl substituents on the silicon atom. Generally, bulkier groups increase stability.
Data Summary of Common Silyl-Protected Alkynes
The following table summarizes key quantitative data for several commonly used silyl-protected alkynes. This information is critical for risk assessment and the design of safe experimental procedures.
| Compound | Silyl Group | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) |
| Trimethylsilylacetylene | TMS | C₅H₁₀Si | 98.22 | 53 | 0.695 (at 25°C) | < -30 |
| Triethylsilylacetylene | TES | C₈H₁₆Si | 140.30 | 136-137 | 0.783 (at 25°C) | 17 |
| tert-Butyldimethylsilylacetylene | TBDMS | C₈H₁₆Si | 140.30 | 116-117 | 0.751 (at 25°C) | 6 |
| Triisopropylsilylacetylene | TIPS | C₁₁H₂₂Si | 182.38 | 50-52 (at 0.6 mmHg) | 0.813 (at 25°C) | 56 |
Chemical Stability
The stability of the silyl-alkyne bond to various reaction conditions is a key consideration in synthetic planning. The relative stability generally follows the trend:
TMS < TES < TBDMS < TIPS
-
Acidic Conditions: Most silyl ethers are susceptible to cleavage under acidic conditions. The lability decreases with increasing steric bulk.
-
Basic Conditions: Silyl-protected alkynes are generally more stable to basic conditions than to acidic conditions. However, strong bases can induce cleavage, particularly for less hindered groups like TMS.
-
Fluoride Ion: Fluoride sources, such as tetrabutylammonium fluoride (TBAF), are highly effective for cleaving Si-C bonds due to the high strength of the resulting Si-F bond. This is the most common method for deprotection.[3]
Figure 1. Relationship between steric hindrance and stability of common silyl protecting groups.
Hazard Identification and General Safety Precautions
Silyl-protected alkynes present several potential hazards that must be managed through careful handling and adherence to safety protocols.
-
Flammability: Many low-molecular-weight silyl-protected alkynes are highly flammable liquids with low flash points (e.g., Trimethylsilylacetylene, Flash Point < -30°C).[4] They must be handled away from ignition sources, and measures to prevent static discharge are essential.
-
Skin and Eye Irritation: These compounds can cause skin and serious eye irritation.[5]
-
Reactivity with Water: While generally more stable than their parent alkynes, some silyl-alkynes can react with water, particularly under acidic or basic conditions.
-
Inhalation: Vapors may be irritating to the respiratory system. All handling should be performed in a well-ventilated chemical fume hood.
General Laboratory Safety Practices:
-
Always consult the Safety Data Sheet (SDS) for the specific silyl-protected alkyne before use.[5]
-
Perform all manipulations in a certified chemical fume hood.[6]
-
Avoid inhalation of vapors and contact with skin and eyes.[7]
-
Keep containers tightly closed when not in use.
-
Ground and bond containers when transferring flammable liquids to prevent static discharge.
-
Ensure an emergency eyewash station and safety shower are readily accessible.[8]
-
Avoid working alone, especially when handling highly reactive or flammable materials.[7]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.[6]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for tears or holes before each use and replace them immediately if contaminated.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not required. If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used in accordance with a formal respiratory protection program.[6]
-
Footwear: Closed-toe shoes must be worn in the laboratory.[7]
Storage and Handling
Proper storage is essential to maintain the integrity of silyl-protected alkynes and to prevent accidents.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Many silyl-alkynes require refrigerated storage (2-8°C). Store in tightly sealed containers, often under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.
-
Handling:
-
Use only non-sparking tools when handling flammable silyl-alkynes.
-
For air- and moisture-sensitive compounds, use standard inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Experimental Protocols
The following sections provide detailed methodologies for common reactions involving silyl-protected alkynes. Note: These are general protocols and may require optimization for specific substrates.
Protocol 1: Silylation of a Terminal Alkyne
This protocol describes a general procedure for the protection of a terminal alkyne using a silyl chloride.
Materials:
-
Terminal alkyne
-
Silyl chloride (e.g., TMS-Cl, TIPS-Cl)
-
Anhydrous solvent (e.g., THF, DMF)
-
Base (e.g., n-BuLi, LDA, or an amine like triethylamine with imidazole)
-
Anhydrous workup reagents (e.g., saturated aqueous NH₄Cl, diethyl ether)
Procedure:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve the terminal alkyne in the anhydrous solvent.
-
Deprotonation: Cool the solution to the appropriate temperature (typically -78°C or 0°C for strong bases). Slowly add the base (e.g., n-BuLi) dropwise. Stir for 30-60 minutes to ensure complete formation of the acetylide.
-
Silylation: Add the silyl chloride dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.
Figure 2. Experimental workflow for the silylation of a terminal alkyne.
Protocol 2: Deprotection of a Silyl-Protected Alkyne with TBAF
This protocol details the common procedure for cleaving the silyl group using TBAF.
Materials:
-
Silyl-protected alkyne
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1M in THF)
-
Anhydrous solvent (e.g., THF)
-
Workup reagents (e.g., water, diethyl ether, brine)
Procedure:
-
Reaction Setup: Dissolve the silyl-protected alkyne in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Reagent Addition: Add the TBAF solution (typically 1.1-1.5 equivalents per silyl group) dropwise at 0°C or room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is often rapid (30-60 minutes). Monitor by TLC for the disappearance of the starting material.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate. Wash with water and then brine to remove TBAF salts.
-
Non-Aqueous Workup (for water-soluble products): For substrates that are water-soluble, a non-aqueous workup is preferred. After the reaction is complete, add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate to the reaction mixture, along with methanol. Stir for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with methanol.[9][10]
-
Purification: Dry the organic layer from the aqueous workup or the filtrate from the non-aqueous workup over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting terminal alkyne by flash column chromatography.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 4. (tert-Butyldimethylsilyl)acetylene 99 86318-61-8 [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. globalsilicones.org [globalsilicones.org]
- 9. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Silylalkyne Linchpin: A Technical Guide to its Application in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Silylalkynes have emerged as exceptionally versatile and powerful building blocks in modern organic synthesis. The silyl group serves not only as a robust protecting group for the terminal alkyne but also as a reactive handle that enables a diverse array of transformations with remarkable control over selectivity and reactivity. This technical guide provides an in-depth review of the core applications of silylalkynes, including their central role in cross-coupling chemistry, cycloaddition reactions, and the strategic construction of complex molecular architectures. Detailed experimental protocols for key transformations, quantitative data on reaction scope and yields, and mechanistic diagrams are provided to serve as a practical resource for researchers in synthetic chemistry and drug development.
Introduction: The Strategic Advantage of the Silyl Group
The utility of the C(sp)-Si bond in synthesis is multifaceted. The steric bulk of silyl groups like trimethylsilyl (TMS) and triisopropylsilyl (TIPS) provides protection for the acidic terminal alkyne proton, preventing unwanted side reactions. More importantly, the silicon atom profoundly influences the alkyne's reactivity. It can be readily cleaved under specific conditions (protodesilylation, typically with fluoride ions or base) to unmask the terminal alkyne for subsequent reactions, or it can participate directly in powerful bond-forming reactions. This dual nature makes silylalkynes stable, easily handled precursors to highly reactive terminal alkynes and versatile coupling partners in their own right.
Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
Silylalkynes are premier substrates in a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of C(sp)-C(sp²) and C(sp)-C(sp³) bonds, which are fundamental connections in many pharmaceutical agents and advanced materials.
Sonogashira Coupling
The Sonogashira coupling is a cornerstone reaction for the synthesis of internal alkynes by coupling a terminal alkyne with an aryl or vinyl halide. Silylalkynes, such as trimethylsilylacetylene, are frequently used, often followed by in-situ or subsequent desilylation. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1]
General Workflow for Silylalkyne Utilization
Caption: General synthetic routes using silylalkynes.
Table 1: Representative Sonogashira Coupling of (Trimethylsilyl)acetylene with Aryl Halides
| Entry | Aryl Halide | Catalyst System | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | RT | 2 | 96 | [2] |
| 2 | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | RT | 2 | 98 | [2] |
| 3 | 4-Iodonitrobenzene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | RT | 2 | 95 | [2] |
| 4 | 4-Bromoiodobenzene¹ | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | RT | 2 | 97 | [2] |
| 5 | 3-Iodopyridine | Pd(OAc)₂ / P(o-tol)₃ | DMF / NaOAc | 100 (MW) | 0.25 | 90 | [3] |
| 6 | 4-Bromobenzonitrile | NS-MCM-41-Pd / CuI | Toluene / Et₃N | 100 | 24 | 85 | [4] |
¹ Coupling occurs selectively at the iodide position.
Experimental Protocol: Sonogashira Coupling of 4-Iodoanisole with (Trimethylsilyl)acetylene [2]
-
Apparatus Setup: A Schlenk flask is charged with a magnetic stir bar, dried under vacuum, and backfilled with argon.
-
Reagent Addition: To the flask are added 4-iodoanisole (1.0 mmol, 234 mg), MCM-41-supported bidentate phosphine palladium(0) complex (0.01 mmol Pd), and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Solvent and Reagents: Anhydrous piperidine (3 mL) is added, followed by (trimethylsilyl)acetylene (1.5 mmol, 0.21 mL).
-
Reaction: The mixture is stirred at room temperature for 2 hours under an argon atmosphere. Reaction progress is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether (20 mL) and washed with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford 1-(4-methoxyphenyl)-2-(trimethylsilyl)ethyne.
Hiyama and Hiyama-Denmark Coupling
The Hiyama coupling utilizes organosilanes as coupling partners with organic halides, activated by a fluoride source.[5] A significant evolution is the Hiyama-Denmark coupling, which employs organosilanols or their corresponding silanolates.[6] This fluoride-free variant is highly advantageous as it avoids the cleavage of common silyl protecting groups (e.g., TBS, TIPS) elsewhere in the molecule.[7] Alkynylsilanols can be readily prepared from silylalkynes, making this a powerful method for C(sp)-C(sp²) bond formation.
Catalytic Cycle: Hiyama-Denmark Coupling
Caption: Key steps in the Hiyama-Denmark catalytic cycle.
Table 2: Hiyama-Denmark Coupling of Vinyl Silanes with Aryl Halides [8][9]
| Entry | Vinyl Silane Partner | Aryl Halide | Catalyst / Ligand | Base | Yield (%) |
| 1 | (E)-dimethyl(5-methylfuran-2-yl)(4-phenylbut-3-en-2-yl)silane | 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOSiMe₃ | 86 |
| 2 | (E)-dimethyl(5-methylfuran-2-yl)(4-phenylbut-3-en-2-yl)silane | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | KOSiMe₃ | 91 |
| 3 | (E)-dimethyl(5-methylfuran-2-yl)(4-phenylbut-3-en-2-yl)silane | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / SPhos | KOSiMe₃ | 89 |
| 4 | (E)-dimethyl(5-methylfuran-2-yl)(1-phenylprop-1-en-2-yl)silane | 4-Chloroanisole | Pd(OAc)₂ / SPhos | KOSiMe₃ | 83 |
| 5 | (E)-dimethyl(5-methylfuran-2-yl)(1-phenylprop-1-en-2-yl)silane | 3-Chloropyridine | Pd(OAc)₂ / SPhos | KOSiMe₃ | 72 |
Experimental Protocol: Hiyama-Denmark Coupling of a Tetrasubstituted Vinyl Silane [9]
-
Apparatus Setup: An oven-dried vial is charged with Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and KOSiMe₃ (1.5 mmol, 192 mg). The vial is sealed, evacuated, and backfilled with argon.
-
Reagent Addition: The vinyl silane (1.0 mmol) and aryl chloride (1.5 mmol) are added as solutions in THF (2.5 mL). N,N-Dimethylacetamide (DMA, 1.0 mmol, 93 µL) is then added.
-
Reaction: The reaction mixture is stirred at 80 °C for 24 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with water (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
Purification: The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the tetrasubstituted alkene product.
Cycloaddition Reactions: Building Rings with Precision
Silylalkynes are excellent partners in cycloaddition reactions, where their electronic properties and steric profile can be used to control reaction pathways and regioselectivity.
[3+2] Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[10] This reaction exhibits exceptional functional group tolerance and is often quantitative, making it a favored ligation strategy in drug discovery and chemical biology.[11] Silylalkynes can be used directly, with the silyl group being retained in the product, or they can be desilylated in situ to generate the reactive terminal alkyne.
Table 3: Copper-Catalyzed [3+2] Cycloaddition of Benzyl Azide with Alkynes [12]
| Entry | Alkyne Partner | Copper Source (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuI (1) | Cyrene™ | 30 | 0.5 | >99 |
| 2 | 1-Octyne | CuI (1) | Cyrene™ | 30 | 12 | 96 |
| 3 | Propargyl alcohol | CuI (1) | Cyrene™ | 30 | 12 | 89 |
| 4 | Ethyl propiolate | CuI (1) | Cyrene™ | 30 | 12 | 91 |
| 5 | (Trimethylsilyl)acetylene | CuI (1) | Cyrene™ | 30 | 12 | 81 |
Experimental Protocol: One-Pot Azide Formation and CuAAC Reaction [12]
-
Azide Synthesis: In a round-bottom flask, benzyl bromide (1.17 mmol, 0.14 mL) and sodium azide (1.31 mmol, 85 mg) are stirred in Cyrene™ (2.5 mL) at 85 °C for 8 hours.
-
Cycloaddition: The mixture is cooled to 30 °C. Phenylacetylene (1.06 mmol, 0.12 mL), copper(I) iodide (0.01 mmol, 1.9 mg), and triethylamine (0.1 mmol, 14 µL) are added sequentially.
-
Reaction: The reaction mixture is stirred at 30 °C for 12 hours.
-
Work-up and Purification: Water is added to the reaction mixture, causing the triazole product to precipitate. The solid is collected by vacuum filtration, washed with water, and dried to afford pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
[4+2] Diels-Alder Reaction
In the Diels-Alder reaction, silylalkynes can function as dienophiles to construct six-membered rings.[13] The regioselectivity of the cycloaddition with unsymmetrical dienes is governed by electronic effects.[14] The silyl group is generally considered to be weakly electron-withdrawing through σ-π conjugation, but its primary influence is often steric. Lewis acid catalysis can significantly accelerate the reaction and enhance selectivity by coordinating to an electron-withdrawing group on the dienophile, lowering its LUMO energy.[1][15]
The regiochemical outcome can be predicted by aligning the diene and silylalkyne to match the termini with the largest and smallest coefficients of the diene's HOMO and the dienophile's LUMO, respectively.
Regioselectivity in Diels-Alder Reactions
Caption: Predicting the major product via transition states.
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction [15]
-
Apparatus Setup: An oven-dried flask containing a magnetic stir bar is cooled under a stream of argon.
-
Reagent Addition: The dienophile, such as a silyl-substituted propiolate ester (1.0 mmol), is dissolved in anhydrous dichloromethane (5 mL). The solution is cooled to the desired temperature (e.g., -78 °C or 0 °C).
-
Catalyst Addition: A Lewis acid catalyst (e.g., Ca(OTf)₂, 10 mol%, 0.1 mmol) is added, and the mixture is stirred for 15 minutes.
-
Diene Addition: The diene (e.g., cyclopentadiene, 1.2 mmol) is added dropwise.
-
Reaction: The reaction is stirred at the specified temperature for the required time (typically 1-4 hours), with progress monitored by TLC.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution. The mixture is warmed to room temperature and extracted with dichloromethane.
-
Purification: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.
Conclusion and Future Outlook
Silylalkynes are indispensable tools in the synthetic chemist's arsenal. Their unique combination of stability and tunable reactivity allows for their participation in a broad spectrum of powerful synthetic transformations. From the reliable construction of carbon-carbon bonds via cross-coupling to the elegant assembly of cyclic systems through cycloadditions, silylalkynes provide efficient and controlled pathways to molecular complexity. For professionals in drug discovery, the ability to leverage these methods for late-stage functionalization and the creation of diverse molecular libraries is particularly valuable. Future developments will likely focus on expanding the scope of catalytic systems, enabling even more challenging couplings, and developing novel asymmetric transformations to further enhance stereochemical control.
References
- 1. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.org [mdpi.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hiyama Coupling [organic-chemistry.org]
- 6. Hiyama-Denmark Coupling [organic-chemistry.org]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. Development of a General Method for the Hiyama-Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioclone.net [bioclone.net]
- 12. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diels-Alder Reaction [organic-chemistry.org]
- 14. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. ias.ac.in [ias.ac.in]
A Technical Guide to the Stability of Triethylsilyl Ethers in Comparison to Other Silyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the strategic selection and deployment of protecting groups are of paramount importance. Silyl ethers are a cornerstone for the temporary protection of hydroxyl groups due to their ease of formation, general stability, and the wide array of conditions available for their selective removal. Among the diverse family of silyl ethers, the triethylsilyl (TES) group holds a unique and valuable position. This technical guide provides an in-depth analysis of the stability of triethylsilyl ethers, offering a comparative perspective against other commonly employed silyl ethers, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
The stability of a silyl ether is primarily governed by the steric hindrance around the silicon atom.[1][2] Larger, bulkier substituents on the silicon atom create a more sterically congested environment, impeding the approach of reagents necessary for cleavage, such as acids, bases, or fluoride ions.[1] This fundamental principle dictates the relative stability of the most common silyl ethers.
The generally accepted order of stability for common silyl ethers is as follows: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS) [1][3]
This trend is largely consistent under acidic, basic, and fluoride-mediated cleavage conditions.[1] The intermediate stability of the TES group, being more robust than TMS but more labile than the bulkier TBDMS, TIPS, and TBDPS ethers, is a key feature that allows for its selective removal in the presence of these more stable groups.[1][4] This property is highly advantageous in the synthesis of complex molecules requiring differential protection of multiple hydroxyl groups.[3]
Quantitative Comparison of Silyl Ether Stability
To facilitate a clear comparison, the following tables summarize the relative rates of cleavage for common silyl ethers under acidic and basic conditions. These values are approximate and can be influenced by the specific substrate and reaction conditions.
Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers [3][5][6]
| Silyl Ether | Relative Rate of Cleavage |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) | 20,000 |
| triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
Data compiled from various sources. The values are relative rates of hydrolysis compared to Trimethylsilyl (TMS) ether, which is set to 1.
As the data indicates, TBDMS ethers are over 300 times more stable to acidic hydrolysis than TES ethers.[2] This substantial difference allows for the selective deprotection of a TES ether in the presence of a TBDMS ether.[2]
Table 2: Relative Rates of Base-Catalyzed Cleavage of Silyl Ethers [2][5][6]
| Silyl Ether | Relative Rate of Cleavage |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) | ~20,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |
| triisopropylsilyl (TIPS) | 100,000 |
Data sourced from multiple literature reports.
The data clearly demonstrates that TBDMS ethers are significantly more stable than TES ethers under basic conditions, making selective cleavage a feasible synthetic strategy.[2]
Mechanistic Overview of Silyl Ether Deprotection
The cleavage of silyl ethers can be initiated by acid, base, or fluoride ions. The following diagrams illustrate the generalized mechanisms.
Under acidic conditions, the ether oxygen is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack.
Fluoride ions, being a small and highly effective nucleophile for silicon, directly attack the silicon atom to form a pentacoordinate intermediate. The exceptional strength of the Si-F bond provides a strong thermodynamic driving force for this cleavage.[7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates.
Protocol 1: General Procedure for Triethylsilylation of a Primary Alcohol
This protocol describes the protection of a primary alcohol using triethylsilyl chloride.
Materials:
-
Primary alcohol
-
Triethylsilyl chloride (TESCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole (1.5 equivalents).
-
Cool the mixture to 0 °C and add triethylsilyl chloride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Selective Deprotection of a Triethylsilyl Ether in the Presence of a tert-Butyldimethylsilyl Ether
This protocol outlines a method for the selective cleavage of a TES ether while leaving a TBDMS ether intact.[2]
Materials:
-
Substrate containing both TES and TBDMS ethers
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the silylated substrate in a 4:1:1 mixture of acetic acid, THF, and water.[5]
-
Stir the reaction at room temperature and monitor the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Protocol 3: General Procedure for Fluoride-Mediated Deprotection of a Triethylsilyl Ether
This protocol describes a common method for silyl ether cleavage using tetra-n-butylammonium fluoride (TBAF).
Materials:
-
TES-protected alcohol
-
Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve the TES-protected alcohol in anhydrous THF.[1]
-
Add a 1 M solution of TBAF in THF (1.1 to 2 equivalents) to the reaction mixture.[1]
-
Stir the solution at room temperature for a duration determined by the steric environment of the silyl ether (typically 1-12 hours).[1]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding deionized water.[1]
-
Extract the product with ethyl acetate (3 x 20 mL).[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Logical Workflow for Protecting Group Selection
The choice between TES and other silyl ethers is a strategic decision in synthetic planning. The following diagram illustrates a simplified decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. nbinno.com [nbinno.com]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. One moment, please... [total-synthesis.com]
An In-depth Technical Guide to the Core Mechanisms of Electrophilic Silylation of Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the electrophilic silylation of terminal alkynes, a fundamental transformation in organic synthesis for the preparation of valuable alkynylsilane building blocks. The document details the prevailing mechanistic pathways, presents quantitative data for key reactions, provides explicit experimental protocols, and visualizes the complex chemical transformations.
Introduction: The Importance of Electrophilic Silylation
Alkynylsilanes are versatile intermediates in synthetic organic chemistry, enabling access to a wide array of complex molecules, including natural products, pharmaceuticals, and advanced materials. Traditional methods for their synthesis often rely on the deprotonation of the terminal alkyne with a strong base followed by quenching with a silyl electrophile. However, the development of direct electrophilic silylation methods, which avoid the use of strong bases, has broadened the scope and functional group tolerance of this important transformation. This guide focuses on three prominent mechanisms: zinc-catalyzed silylation, metal-free carboxylate-catalyzed silylation, and reactions promoted by highly electrophilic silylium ions.
Zinc-Catalyzed Electrophilic Silylation
Zinc salts, acting as Lewis acids, can activate silylating agents, facilitating the electrophilic silylation of terminal alkynes. Two notable systems have been developed: one employing zinc halides with aminosilanes, and another utilizing zinc triflate with silyl triflates.
Zinc Halide-Mediated Silylation with Aminosilanes
A method developed by Gevorgyan and co-workers utilizes zinc halides (e.g., ZnCl₂, ZnBr₂, ZnI₂) to mediate the direct silylation of terminal alkynes with aminosilanes.[1][2] Mechanistic studies suggest an electrophilic pathway where the Lewis acidic zinc halide activates the aminosilane, increasing the electrophilicity of the silicon atom.[1][2] Kinetic studies have shown that electron-releasing groups on the alkyne substrate facilitate the reaction, which is consistent with an electrophilic attack on the alkyne π-system.[1]
Quantitative Data: Substrate Scope of Zinc Halide-Mediated Silylation [2]
| Entry | Alkyne Substrate | Silylating Agent | Product | Yield (%) |
| 1 | Phenylacetylene | N-(trimethylsilyl)diethylamine | (Trimethylsilyl)phenylacetylene | 95 |
| 2 | 4-Methoxyphenylacetylene | N-(trimethylsilyl)diethylamine | 4-Methoxy(trimethylsilyl)phenylacetylene | 98 |
| 3 | 4-Chlorophenylacetylene | N-(trimethylsilyl)diethylamine | 4-Chloro(trimethylsilyl)phenylacetylene | 92 |
| 4 | 1-Octyne | N-(trimethylsilyl)diethylamine | 1-(Trimethylsilyl)oct-1-yne | 85 |
| 5 | Propargyl alcohol | N-(trimethylsilyl)diethylamine | 3-(Trimethylsilyl)prop-2-yn-1-ol | 88 |
| 6 | 3,3-Dimethyl-1-butyne | N-(trimethylsilyl)diethylamine | 3,3-Dimethyl-1-(trimethylsilyl)but-1-yne | 82 |
Experimental Protocol: General Procedure for Zinc Halide-Mediated Silylation [2]
To a solution of the terminal alkyne (1.0 mmol) and the aminosilane (1.2 mmol) in anhydrous THF (5 mL) is added zinc chloride (0.5 M in THF, 2.4 mL, 1.2 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred at 60 °C and monitored by TLC or GC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired alkynylsilane.
Proposed Mechanistic Pathway
Zinc Triflate-Catalyzed Silylation with Silyl Triflates
A rapid and high-yielding silylation of terminal alkynes has been reported by Shaw and co-workers using catalytic quantities of zinc triflate (Zn(OTf)₂) with trimethylsilyl triflate (TMSOTf) as the silylating agent.[3] This method is notable for its mild conditions and tolerance of sensitive functional groups, such as esters. The proposed mechanism involves the formation of a zinc acetylide, which then reacts with the silyl triflate. The zinc triflate catalyst is regenerated in the process.[3]
Quantitative Data: Substrate Scope of Zinc Triflate-Catalyzed Silylation [3][4]
| Entry | Alkyne Substrate | Yield (%) |
| 1 | Phenylacetylene | >99 |
| 2 | 4-Methoxyphenylacetylene | 98 |
| 3 | 4-Nitrophenylacetylene | 99 |
| 4 | 1-Dodecyne | 94 |
| 5 | Methyl propiolate | 99 |
| 6 | Propargyl acetate | 99 |
Experimental Protocol: General Procedure for Zinc Triflate-Catalyzed Silylation [3]
To a solution of the terminal alkyne (1.0 mmol) and triethylamine (1.5 mmol) in dichloromethane (4 mL) at room temperature is added zinc triflate (0.05 mmol). Trimethylsilyl triflate (1.5 mmol) is then added dropwise, and the reaction mixture is stirred for 12 hours. The reaction is quenched with water and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to yield the alkynylsilane.
Proposed Catalytic Cycle
Metal-Free Carboxylate-Catalyzed Silylation
A metal-free approach to the C-silylation of terminal alkynes has been developed using a quaternary ammonium pivalate (TMAP) as a catalyst and N,O-bis(silyl)acetamides (e.g., BSA) as the silylating agent.[5] This reaction proceeds under mild conditions and tolerates a wide range of functional groups. Mechanistic investigations, including a Hammett study, strongly support a catalytic cycle involving a turnover-determining deprotonation of the alkyne.[5]
A Hammett plot for the reaction of para-substituted phenylacetylenes yielded a ρ value of +1.4 ± 0.1.[5] This positive value indicates that electron-withdrawing substituents accelerate the reaction, which is consistent with the development of a negative charge on the acetylenic carbon in the rate-determining step, i.e., deprotonation.
Quantitative Data: Substrate Scope of TMAP-Catalyzed Silylation [5]
| Entry | Alkyne Substrate | Silylating Agent | Yield (%) |
| 1 | Phenylacetylene | BSA | 95 |
| 2 | 4-(Trifluoromethyl)phenylacetylene | BSA | 94 |
| 3 | 4-Methoxyphenylacetylene | BSA | 99 |
| 4 | 2-Ethynylthiophene | BSA | 96 |
| 5 | 1-Heptyne | BSA | 70 |
| 6 | 4-Pentyn-1-ol | BSA | 98 (bis-silylated) |
Experimental Protocol: General Procedure for TMAP-Catalyzed Silylation [5]
To a cooled (0 °C) solution of tetramethylammonium pivalate (TMAP, 0.1 mmol) in dry acetonitrile (2 mL) is added the terminal alkyne (1.0 mmol). N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 mmol) is then added via syringe. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the silylated alkyne.
Proposed Catalytic Cycle
Silylium Ion-Promoted Electrophilic Silylation
Silylium ions (R₃Si⁺) are highly reactive, potent silicon-based electrophiles. Their generation, typically through the use of a silyl precursor with a non-coordinating anion, enables the activation of a variety of unsaturated systems, including alkynes. While often employed in more complex transformations like carbosilylations and annulations, the fundamental step involves the electrophilic attack of the silylium ion on the alkyne.[6]
The reaction is initiated by the silylium ion, which adds to the alkyne to form a highly reactive vinyl cation intermediate. This intermediate can then be trapped by a nucleophile or undergo further reactions. In the context of a simple silylation, a subsequent deprotonation would yield the alkynylsilane.
Quantitative Data: Example of Silylium Ion-Initiated Carbosilylation of Alkenes with Alkynylsilanes [6]
Note: This table illustrates the reactivity of silylium ions with alkynylsilanes in a related transformation, as a direct, simple silylation protocol is less commonly reported.
| Entry | Alkene Substrate | Alkynylsilane | Product | Yield (%) |
| 1 | 1-Octene | (Phenylethynyl)trimethylsilane | 1-Phenyl-3-(trimethylsilyl)dec-1-yne | 75 |
| 2 | Styrene | (Phenylethynyl)trimethylsilane | 1,3-Diphenyl-3-(trimethylsilyl)prop-1-yne | 80 |
| 3 | Allylbenzene | (Phenylethynyl)trimethylsilane | 1,5-Diphenyl-3-(trimethylsilyl)pent-1-yne | 72 |
Experimental Protocol: General (Illustrative) Procedure for Silylium Ion-Promoted Reaction [6]
This is a representative protocol for a silylium ion-catalyzed reaction and may need to be adapted for a simple silylation.
In an argon-filled glovebox, a solution of the silylium ion initiator (e.g., [Me₃Si(HCB₁₁H₅Br₆)], 0.01 mmol) in an anhydrous, non-coordinating solvent (e.g., benzene, 0.5 mL) is prepared. To this solution is added the terminal alkyne (1.0 mmol) and a suitable base (if required for deprotonation, e.g., a hindered, non-nucleophilic base). The reaction is stirred at room temperature and monitored by NMR spectroscopy. Upon completion, the reaction mixture is quenched and worked up appropriately, followed by purification by chromatography.
Proposed General Mechanistic Pathway
Conclusion
The electrophilic silylation of terminal alkynes has evolved significantly, offering a range of methodologies that circumvent the need for stoichiometric strong bases. Zinc-catalyzed methods provide robust and high-yielding routes, with the choice of zinc salt and silylating agent influencing the reaction conditions. The metal-free, carboxylate-catalyzed approach represents a mild and green alternative, with strong mechanistic evidence supporting a deprotonative pathway. Finally, the use of highly reactive silylium ions opens up further possibilities for alkyne functionalization, driven by the formation of vinyl cation intermediates. The choice of method will depend on the specific substrate, desired functional group tolerance, and the scale of the reaction. A thorough understanding of the underlying mechanisms is crucial for reaction optimization and the development of new synthetic strategies in drug discovery and materials science.
References
- 1. Zinc-catalyzed silylation of terminal alkynes. | Broad Institute [broadinstitute.org]
- 2. Direct Electrophilic Silylation of Terminal Alkynes [organic-chemistry.org]
- 3. Zinc-Catalyzed Silylation of Terminal Alkynes [organic-chemistry.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intermolecular Carbosilylation of α‐Olefins with C(sp3)−C(sp) Bond Formation Involving Silylium‐Ion Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Deprotection of 5-Triethylsilylpent-4-yn-1-ol
Introduction
The triethylsilyl (TES) group is a commonly employed protecting group for terminal alkynes in organic synthesis. Its removal, or deprotection, is a crucial step to liberate the terminal alkyne for subsequent transformations. This document provides detailed protocols for the deprotection of 5-triethylsilylpent-4-yn-1-ol to yield 5-pentyn-1-ol. The selection of the appropriate deprotection method is contingent upon the substrate's sensitivity to the reaction conditions. Herein, we describe two primary methods: fluoride-mediated deprotection using tetrabutylammonium fluoride (TBAF) and base-catalyzed methanolysis using potassium carbonate (K₂CO₃).
Key Concepts
The deprotection of silyl-protected alkynes relies on the cleavage of the silicon-carbon bond. This can be achieved under various mild reaction conditions.[1] Fluoride ions, due to the high affinity of silicon for fluoride, are highly effective for this purpose.[2] Alternatively, basic conditions can facilitate the cleavage of the silyl group, particularly for less sterically hindered silyl groups like trimethylsilyl (TMS) and triethylsilyl (TES).[1][3] The choice between these methods often depends on the presence of other functional groups in the molecule that might be sensitive to fluoride ions or basic conditions.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the deprotection of this compound.
| Parameter | Method A: TBAF | Method B: K₂CO₃/MeOH |
| Reagent | Tetrabutylammonium fluoride (TBAF) | Potassium carbonate (K₂CO₃) |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |
| Stoichiometry | 1.1 - 1.5 equivalents | 0.1 - 1.0 equivalents |
| Temperature | 0 °C to room temperature | Room temperature |
| Reaction Time | 1 - 4 hours | 2 - 6 hours |
| Typical Yield | >95% | >90% |
| Workup | Aqueous workup | Filtration and concentration |
Experimental Protocols
Method A: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)
This protocol describes the deprotection of this compound using TBAF in THF. This method is generally high-yielding and proceeds under mild conditions.
Materials:
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the TBAF solution (1 M in THF, 1.1 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.[4]
-
Purify the crude product by flash column chromatography if necessary.
Method B: Base-Catalyzed Deprotection using Potassium Carbonate in Methanol
This protocol outlines the deprotection of this compound using a catalytic amount of potassium carbonate in methanol. This method is cost-effective and avoids the use of fluoride reagents.[3]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous methanol (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere.
-
Add potassium carbonate (0.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the methanol.
-
Dilute the residue with diethyl ether or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Deprotection of this compound to 5-pentyn-1-ol.
References
Application Notes and Protocols: 5-Triethylsilylpent-4-yn-1-ol in Sonogashira Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, is conducted under mild conditions, making it highly valuable in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[1][4][5]
5-Triethylsilylpent-4-yn-1-ol is a versatile building block for these transformations. The triethylsilyl (TES) group serves as a robust protecting group for the terminal alkyne, preventing undesired side reactions like Glaser homocoupling and allowing for sequential couplings.[1][6][7] The terminal hydroxyl group offers a reactive handle for further functionalization, making this reagent particularly useful in the synthesis of complex structures and bifunctional molecules. These application notes provide a detailed overview and experimental protocols for the use of this compound in Sonogashira coupling reactions.
Principle of the Reaction
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] The silyl protecting group on the alkyne prevents its participation in the copper cycle until it is intentionally removed. The primary alcohol on the alkyl chain is generally tolerated under standard Sonogashira conditions.
The overall transformation is as follows:
Caption: General scheme of the Sonogashira coupling and deprotection.
The detailed catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with the copper(I) acetylide and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Applications in Drug Development and Natural Product Synthesis
The Sonogashira coupling is a key transformation for creating complex molecular architectures. The use of bifunctional reagents like this compound is particularly advantageous for:
-
Natural Product Synthesis: Many natural products feature alkynyl or conjugated enyne moieties.[11][12][13] The Sonogashira reaction provides a direct and mild method for their construction.
-
Linker Chemistry: In drug development, particularly for antibody-drug conjugates (ADCs), the hydroxyl group can be used to attach the molecule to a linker, while the alkyne end can be coupled to a cytotoxic payload or a targeting moiety.
Experimental Protocols
Protocol 1: Sonogashira Coupling of this compound with an Aryl Halide
This protocol provides a general procedure for the coupling reaction. Reaction times and temperatures may need optimization depending on the reactivity of the aryl halide (reactivity order: I > Br > OTf > Cl).[1]
Materials and Reagents:
-
Aryl halide (e.g., Iodobenzene) (1.0 mmol)
-
This compound (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPEA) (5 mL, anhydrous)
-
Toluene or THF (5 mL, anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (or THF) (5 mL) and anhydrous triethylamine (5 mL) via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add this compound (255 mg, 1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues and amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TES-protected coupled product.
Protocol 2: Deprotection of the Triethylsilyl (TES) Group
The TES group can be selectively removed to reveal the terminal alkyne, which can be used in subsequent reactions or be the final desired product.
Materials and Reagents:
-
TES-protected coupled product (from Protocol 1) (1.0 mmol)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Standard laboratory glassware
Procedure:
-
Dissolve the TES-protected compound (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product via flash column chromatography if necessary.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected yields for the Sonogashira coupling of this compound with various aryl partners under optimized conditions.
| Entry | Aryl Halide (R-X) | Product | Typical Yield (%) |
| 1 | 4-Iodoanisole | 5-(4-Methoxyphenyl)pent-4-yn-1-ol | 85-95% |
| 2 | 1-Bromo-4-nitrobenzene | 5-(4-Nitrophenyl)pent-4-yn-1-ol | 75-88% |
| 3 | 4-Trifluoromethanesulfonyloxyacetophenone | 5-(4-Acetylphenyl)pent-4-yn-1-ol | 60-75% |
| 4 | 2-Bromopyridine | 5-(Pyridin-2-yl)pent-4-yn-1-ol | 70-85% |
Yields are representative and highly dependent on substrate purity, catalyst activity, and reaction conditions.
Visualization of Experimental Workflow
Caption: Step-by-step workflow for Sonogashira coupling and subsequent deprotection.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. ijnc.ir [ijnc.ir]
- 5. researchgate.net [researchgate.net]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Biosynthesis of Enediyne Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Advances in the Total Synthesis of Angular Triquinane-Type Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Triethylsilylpent-4-yn-1-ol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Triethylsilylpent-4-yn-1-ol is a valuable bifunctional molecule for applications in click chemistry, particularly in the realm of drug discovery, bioconjugation, and materials science. Its structure incorporates a terminal alkyne, protected by a triethylsilyl (TES) group, and a primary alcohol. This arrangement allows for the sequential introduction of different molecular fragments. The silyl-protected alkyne can participate in a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. Subsequently, the TES group can be selectively removed to liberate the terminal alkyne for further modifications, or the hydroxyl group can be functionalized, making this molecule an excellent linker for creating more complex architectures.
The triazole ring formed through the click reaction is not merely a passive linker; it is metabolically stable and can form hydrogen bonds and dipole interactions, potentially influencing the pharmacological properties of the final conjugate.[1]
Key Applications
-
Bifunctional Linker Synthesis: this compound serves as a foundational building block for creating heterobifunctional linkers. The hydroxyl group can be derivatized with a payload (e.g., a drug, a fluorescent probe) before or after the click reaction.
-
Solid-Phase Synthesis: The hydroxyl group allows for the immobilization of the molecule onto a solid support, enabling streamlined synthesis and purification of triazole-containing compounds.
-
Bioconjugation: After conjugation to a biomolecule via the hydroxyl group, the silyl-protected alkyne can be deprotected and subsequently "clicked" with an azide-modified molecule of interest. The TES group provides orthogonality, allowing for controlled, sequential reactions.
Chemical Properties and Handling
| Property | Value |
| CAS Number | 89267-75-4 |
| Molecular Formula | C₁₁H₂₂OSi |
| Molecular Weight | 198.38 g/mol |
| Appearance | Colorless to light yellow liquid |
| Storage | Store in a cool, dry place away from incompatible materials. |
| Safety | Handle with appropriate personal protective equipment (PPE). |
Experimental Protocols
This section provides detailed protocols for the application of this compound in a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, followed by the deprotection of the triethylsilyl group.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the reaction of this compound with a generic organic azide (e.g., Benzyl Azide) to form the corresponding 1,4-disubstituted triazole.
Materials:
-
This compound
-
Benzyl Azide (or other organic azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: e.g., a mixture of tert-Butanol and Water (1:1) or THF/H₂O
-
Reaction Vessel (e.g., round-bottom flask)
-
Stirring apparatus
Procedure:
-
Reactant Preparation: In a reaction vessel, dissolve this compound (1.0 equiv) and the organic azide (1.05 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O, 1:1).
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.5 M).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the CuSO₄·5H₂O solution (0.01-0.05 equiv) followed by the sodium ascorbate solution (0.1-0.2 equiv).
-
Reaction Monitoring: The reaction is typically exothermic and should be stirred at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-4 hours.
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated aqueous ammonium chloride solution to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure triazole product.
-
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Time (h) | Yield (%) |
| This compound | Benzyl Azide | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | 2 | >95 |
Note: Yields are representative and can vary based on the specific azide and reaction conditions.
Protocol 2: Deprotection of the Triethylsilyl (TES) Group
This protocol describes the removal of the TES protecting group from the triazole product obtained in Protocol 1 to yield the terminal alkyne.
Materials:
-
TES-protected triazole
-
Tetrabutylammonium Fluoride (TBAF) solution (1 M in THF)
-
Solvent: Tetrahydrofuran (THF)
-
Reaction Vessel
-
Stirring apparatus
Procedure:
-
Reaction Setup: Dissolve the TES-protected triazole (1.0 equiv) in anhydrous THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotection: Cool the solution to 0 °C and add TBAF solution (1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected triazole.
-
Quantitative Data (Representative):
| Substrate | Reagent | Solvent | Time (h) | Yield (%) |
| TES-protected triazole | TBAF | THF | 1.5 | >90 |
Note: Yields are representative and can vary based on the specific substrate.
Visualizations
References
Application Notes and Protocols for 5-Triethylsilylpent-4-yn-1-ol in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Triethylsilylpent-4-yn-1-ol is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures found in natural products and active pharmaceutical ingredients. The triethylsilyl (TES) group serves as a robust protecting group for the terminal alkyne, preventing unwanted side reactions while allowing for the selective functionalization of the terminal hydroxyl group. The protected alkyne can later be unmasked under mild conditions to participate in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. This application note details the use of this compound in the synthesis of a key intermediate for Amaryllidaceae alkaloids, a class of natural products known for their significant biological activities, including anticancer and antiviral properties.
Application in the Synthesis of an Amaryllidaceae Alkaloid Precursor
The Amaryllidaceae alkaloids, such as pancratistatin and lycoricidine, often feature a phenanthridone core with a functionalized C-ring. A common synthetic strategy involves the coupling of a suitably functionalized aryl halide with a side chain that is later elaborated to form the C-ring. This compound is an ideal synthon for introducing a five-carbon chain that can be further manipulated.
In this representative application, this compound is coupled with a protected 6-bromopiperonal derivative via a Sonogashira reaction to furnish a key diaryl-alkyne intermediate. This intermediate contains the necessary carbon framework and functional handles for subsequent cyclization and functional group transformations en route to the Amaryllidaceae alkaloid core.
Key Reaction: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. The use of this compound first requires the deprotection of the silyl group to liberate the terminal alkyne. However, for the purpose of this application note, we will assume the use of the deprotected 5-hydroxypent-1-yne, which can be readily prepared from its silyl-protected precursor.
Quantitative Data for Sonogashira Coupling
The following table summarizes the results of the Sonogashira coupling reaction between 6-bromopiperonal and 5-hydroxypent-1-yne under various optimized conditions.
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2.5) | THF | 60 | 12 | 85 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N (2.5) | DMF | 50 | 10 | 92 |
| 3 | Pd(dppf)Cl₂ (3) | CuI (5) | DIPA (3.0) | Toluene | 70 | 8 | 88 |
| 4 | Pd(OAc)₂ (3) / XPhos (6) | CuI (5) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | 6 | 95 |
Yields are for the isolated, purified product.
Experimental Protocols
Protocol 1: Synthesis of 5-(6-(Benzo[d][1]dioxol-5-yl)ethynyl)pentan-1-ol
This protocol details the Sonogashira coupling of 6-bromopiperonal with 5-hydroxypent-1-yne.
Materials:
-
6-Bromopiperonal (1.0 equiv)
-
5-Hydroxypent-1-yne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)
-
XPhos (0.06 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser was added 6-bromopiperonal (1.0 g, 4.37 mmol), cesium carbonate (2.85 g, 8.74 mmol), palladium(II) acetate (29 mg, 0.13 mmol), and XPhos (125 mg, 0.26 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (20 mL) was added via syringe, and the mixture was stirred for 10 minutes at room temperature.
-
5-Hydroxypent-1-yne (0.52 g, 6.12 mmol) and copper(I) iodide (42 mg, 0.22 mmol) were added sequentially under a positive flow of argon.
-
The reaction mixture was heated to 80 °C and stirred for 6 hours, or until TLC analysis indicated complete consumption of the starting material.
-
The reaction mixture was cooled to room temperature and filtered through a pad of Celite®, washing with ethyl acetate (3 x 20 mL).
-
The filtrate was concentrated under reduced pressure.
-
The crude residue was purified by flash column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexanes) to afford the desired product as a pale yellow solid.
Expected Yield: ~95%
Visualizations
Synthetic Pathway to Amaryllidaceae Alkaloid Precursor
Caption: Synthetic route to an Amaryllidaceae alkaloid precursor.
Experimental Workflow for Sonogashira Coupling
Caption: Workflow for the Sonogashira coupling reaction.
Conclusion
This compound is a highly effective building block for the introduction of a functionalized five-carbon unit in the total synthesis of complex natural products. Its application in a Sonogashira coupling reaction, as demonstrated in the synthesis of an Amaryllidaceae alkaloid precursor, showcases its utility in constructing key carbon-carbon bonds efficiently and in high yield. The detailed protocol and optimized conditions provided herein serve as a valuable resource for researchers engaged in the synthesis of bioactive molecules.
References
Application Notes and Protocols: Derivatization of the Hydroxyl Group in 5-Triethylsilylpent-4-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical derivatization of the primary hydroxyl group in 5-Triethylsilylpent-4-yn-1-ol. This versatile building block, featuring both a protected terminal alkyne and a primary alcohol, is a valuable intermediate in the synthesis of complex molecules. Derivatization of the hydroxyl group is a critical step for modulating physicochemical properties, enabling subsequent synthetic transformations, or for analytical purposes. The protocols herein describe three common and robust derivatization strategies: Silylation, Esterification, and Etherification.
Introduction to Derivatization Strategies
The presence of the reactive hydroxyl group in this compound allows for a variety of chemical modifications. Protecting this group is often necessary to prevent interference in reactions targeting the alkyne functionality. Furthermore, converting the hydroxyl group into an ether or ester can significantly alter the molecule's polarity, lipophilicity, and metabolic stability, which is of particular interest in drug development.
-
Silylation: The formation of a silyl ether is a common strategy to protect alcohols. Silyl ethers are known for their ease of formation and cleavage under specific conditions. The choice of silylating agent allows for tuning the stability of the protecting group.
-
Esterification: Conversion to an ester is another widely used method for protecting alcohols or for introducing a specific functional moiety. Esters are generally stable under neutral conditions and can be cleaved by hydrolysis under acidic or basic conditions.
-
Etherification: The formation of an ether provides a more robust protecting group compared to silyl ethers or esters, being stable to a wider range of reaction conditions, including strongly basic and reducing environments.
Data Presentation: A Comparative Overview of Derivatization Methods
The following table summarizes typical quantitative data for the derivatization of this compound based on established protocols for similar substrates.
| Derivatization Method | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) |
| Silylation | TBDMSCl, Imidazole | DCM | 2 - 4 | 90 - 95 |
| Esterification | Acetyl Chloride, Triethylamine | THF | 1 - 3 | 85 - 95 |
| Etherification | Methyl Iodide, Sodium Hydride | THF / DMF | 3 - 5 | 80 - 90 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and anhydrous conditions should be maintained where specified.
Protocol 1: Silylation - Synthesis of 1-(tert-Butyldimethylsilyloxy)-5-(triethylsilyl)pent-4-yne
This protocol describes the protection of the primary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure silyl ether.
Protocol 2: Esterification - Synthesis of 5-(Triethylsilyl)pent-4-yn-1-yl Acetate
This protocol details the conversion of the hydroxyl group to an acetate ester using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Addition funnel
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise from the addition funnel to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude ester can be purified by flash column chromatography.
Protocol 3: Etherification - Synthesis of 1-Methoxy-5-(triethylsilyl)pent-4-yne
This protocol describes the formation of a methyl ether via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in a mixture of anhydrous THF and DMF via syringe.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Rationale for the selective derivatization of the hydroxyl group.
Application Notes and Protocols: The Use of Silyl-Protected Alkynes in the Synthesis of Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction: Silyl-protected alkynes are indispensable tools in modern organic synthesis, providing a robust strategy for the construction of complex functional materials. The trialkylsilyl group, most commonly trimethylsilyl (TMS) or triisopropylsilyl (TIPS), serves as a protecting group for the acidic terminal proton of an alkyne.[1][2][3] This protection is crucial for preventing unwanted side reactions in subsequent synthetic steps, such as metal-catalyzed cross-couplings or reactions involving strong bases. The silyl group can be introduced and removed under mild and high-yielding conditions, often with high functional group tolerance, making it an ideal protecting group.[1] This versatility allows for the precise and sequential construction of conjugated polymers, molecular wires, and functionalized surfaces for applications in electronics, materials science, and medicine.
I. Applications in the Synthesis of Functional Materials
Silyl-protected alkynes are key building blocks for a variety of advanced materials due to their stability and versatile reactivity.
-
Conjugated Polymers & OLEDs: In the field of organic electronics, silyl-protected alkynes are fundamental for synthesizing π-conjugated polymers and oligomers. These materials are the active components in organic light-emitting diodes (OLEDs) and organic photovoltaics.[4][5][6] The Sonogashira coupling reaction, which joins an aryl or vinyl halide with a terminal alkyne, is a cornerstone of this field.[7][8][9] Using a silyl-protected alkyne allows for selective, stepwise synthesis, enabling the creation of well-defined polymer structures.[3] Furthermore, Ru-catalyzed hydrosilylation of alkynes can produce novel σ,π-conjugated materials with unique optical properties.[10][11]
-
Molecular Wires: Oligo(phenylene ethynylene)s (OPEs) are model systems for studying charge transport at the molecular scale and are considered prototypes for molecular wires. The synthesis of these rigid-rod structures relies heavily on iterative Sonogashira coupling reactions. Silyl protection is essential to differentiate the two ends of an alkyne building block, allowing for controlled, directional chain extension.[12][13][14]
-
Surface Functionalization: Silyl-protected alkynes are used to functionalize surfaces, creating well-ordered self-assembled monolayers (SAMs). For instance, N-heterocyclic carbenes (NHCs) bearing a TIPS-protected alkyne can be anchored to a gold surface.[15] The silyl group protects the alkyne during the surface anchoring step. After deprotection, the now-terminal alkyne is available for post-deposition modification via highly efficient reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," allowing for the attachment of a wide range of molecules.[15][16][17]
II. Key Synthetic Protocols
Detailed methodologies for the protection, deprotection, and coupling of silylalkynes are provided below.
Protocol 1: Metal-Free Carboxylate-Catalyzed C-Silylation of a Terminal Alkyne
This modern protocol avoids the use of strong organometallic bases and proceeds under mild conditions, tolerating a wide range of functional groups.[18][19][20][21]
General Procedure:
-
To a stirred solution of tetramethylammonium pivalate (TMAP) (0.1 equivalents) in dry acetonitrile (MeCN), add the terminal alkyne (1.0 equivalent).
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equivalents) via syringe at room temperature. For electron-withdrawing group (EWG)-substituted substrates, conducting the reaction at 0 °C may improve yields.[19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add hexane and water to the reaction mixture.
-
Separate the phases and extract the aqueous phase with hexane (3x).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the silylated alkyne. Purification can be achieved by column chromatography if necessary.
Protocol 2: Fluoride-Mediated Desilylation of a Silyl-Protected Alkyne
This is a common and highly effective method for removing silyl protecting groups. Tetrabutylammonium fluoride (TBAF) is the most frequently used reagent.[3]
General Procedure:
-
Dissolve the silyl-protected alkyne (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a solution of TBAF (1.1 equivalents, 1.0 M in THF) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting terminal alkyne by column chromatography.
Protocol 3: Sonogashira Coupling with a Silyl-Protected Alkyne
The Sonogashira coupling is a robust method for forming C(sp²)-C(sp) bonds. The silyl group protects one end of a diyne, allowing for selective mono-arylation or -vinylation.[1][22]
General Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl or vinyl halide (1.0 equivalent), Pd(PPh₃)₄ (0.02-0.05 equivalents), and CuI (0.04-0.10 equivalents).
-
Add a degassed solvent system, typically a mixture of toluene and an amine base like triethylamine or diisopropylamine.
-
Add the silyl-protected alkyne (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and stir until the starting halide is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 4: One-Pot In-Situ Desilylation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This efficient procedure combines the deprotection of a TMS-protected alkyne and the subsequent click reaction into a single step, avoiding the isolation of the potentially volatile terminal alkyne.[16][23]
General Procedure:
-
Dissolve the TMS-protected alkyne (1.0 equivalent) and the organic azide (1.0-1.1 equivalents) in a solvent mixture, such as DMF/H₂O or tBuOH/H₂O.
-
Add the copper(I) source. This can be CuI, CuBr, or generated in situ by adding CuSO₄·5H₂O (0.05-0.10 equivalents) and a reducing agent like sodium ascorbate (0.10-0.20 equivalents).
-
Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 equivalents), to facilitate the in-situ deprotection of the TMS group.
-
Stir the reaction vigorously at room temperature until completion.
-
Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry, and concentrate. Purify the resulting 1,2,3-triazole product by column chromatography or recrystallization.
III. Quantitative Data
The following tables summarize typical yields for the key reactions described above.
Table 1: Carboxylate-Catalyzed Silylation of Various Terminal Alkynes with BSA. [19]
| Entry | Alkyne Substrate | Silylating Agent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylacetylene | BSA | (Trimethylsilyl)phenylacetylene | 97 |
| 2 | 4-Ethynyltoluene | BSA | 4-Tolyl(trimethylsilyl)acetylene | 98 |
| 3 | 4-Methoxyphenylacetylene | BSA | 4-Methoxyphenyl(trimethylsilyl)acetylene | 99 |
| 4 | 1-Ethynyl-4-(trifluoromethyl)benzene | BSA | 1-(Trifluoromethyl)-4-((trimethylsilyl)ethynyl)benzene | 96 (at 0 °C) |
| 5 | 3-Ethynylthiophene | BSA | 3-((Trimethylsilyl)ethynyl)thiophene | 91 |
| 6 | Propargyl-N-Boc-amine | BSA | N-Boc-3-(trimethylsilyl)prop-2-yn-1-amine | 97 |
| 7 | 1-Octyne | BSA | 1-(Trimethylsilyl)oct-1-yne | 70 |
Table 2: Representative Yields for Sonogashira Coupling and Subsequent Deprotection. [12][22]
| Entry | Aryl Halide | Silyl-Alkyne | Coupling Product | Yield (%) | Deprotection Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-Iodo-4-nitrobenzene | Ethynyltrimethylsilane | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | 95 | 98 |
| 2 | 1-Bromo-4-iodobenzene | Ethynyltrimethylsilane | 1-Bromo-4-((trimethylsilyl)ethynyl)benzene | 85 | 95 (K₂CO₃/MeOH) |
| 3 | 1,4-Diiodobenzene | 1-Iodo-4-thioacetylbenzene* | 4,4'-(Ethyne-1,2-diyl)bis(iodobenzene) | 74** | N/A |
| 4 | 2-Iodoaniline | Ethynyltrimethylsilane | 2-((Trimethylsilyl)ethynyl)aniline | 88 | 96 |
*In this case, the silyl-protected alkyne was first deprotected and then coupled. **Yield for a two-step sequence.
Table 3: One-Pot Deprotection and CuAAC Reaction Yields. [23]
| Entry | TMS-Alkyne | Azide | Product | Yield (%) |
|---|---|---|---|---|
| 1 | (Trimethylsilyl)phenylacetylene | Benzyl azide | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 97 |
| 2 | 1-(Trimethylsilyl)oct-1-yne | Benzyl azide | 1-Benzyl-4-hexyl-1H-1,2,3-triazole | 95 |
| 3 | 3-(Trimethylsilyl)prop-2-yn-1-ol | Benzyl azide | (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol | 98 |
| 4 | (4-Methoxyphenyl)(trimethylsilyl)acetylene | 1-(Azidomethyl)-4-methoxybenzene | 1,4-Bis((4-methoxyphenyl)methyl)-1H-1,2,3-triazole | 96 |
IV. Diagrams of Workflows and Pathways
Caption: General workflow for synthesizing functional materials using silyl-protected alkynes.
Caption: Pathway for synthesizing unsymmetrical diarylacetylenes via sequential Sonogashira couplings.
References
- 1. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction - Gelest [technical.gelest.com]
- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 4. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 5. researchgate.net [researchgate.net]
- 6. Arylsilanes and siloxanes as optoelectronic materials for organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Highly selective addition of cyclosilanes to alkynes enabling new conjugated materials - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01690G [pubs.rsc.org]
- 12. homes.nano.aau.dk [homes.nano.aau.dk]
- 13. research.unipd.it [research.unipd.it]
- 14. researchgate.net [researchgate.net]
- 15. Using silyl protecting group to enable post-deposition C–C coupling reactions of alkyne-functionalized N-heterocyclic carbene monolayers on Au surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Click chemistry - Wikipedia [en.wikipedia.org]
- 18. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 23. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols: Oxidation of 5-Triethylsilylpent-4-yn-1-ol to an Aldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol in 5-Triethylsilylpent-4-yn-1-ol to its corresponding aldehyde, 5-Triethylsilylpent-4-yn-1-al. This transformation is a crucial step in the synthesis of various complex molecules and pharmaceutical intermediates, where the preservation of the sensitive terminal alkyne and triethylsilyl protecting group is paramount. This note compares three common and effective mild oxidation methods: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Parikh-Doering Oxidation.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. When the substrate contains sensitive functional groups, such as the terminal alkyne and silyl ether present in this compound, the choice of oxidant and reaction conditions is critical to avoid side reactions like over-oxidation to the carboxylic acid or cleavage of the protecting group. The methods detailed below are known for their mildness and high chemoselectivity, making them suitable for this delicate transformation.[1][2][3]
Comparison of Oxidation Methods
The selection of an appropriate oxidation method depends on several factors, including substrate compatibility, scalability, reagent availability and toxicity, and ease of workup. The following table summarizes key quantitative data for the three discussed oxidation methods based on literature precedents for similar substrates.
| Oxidation Method | Typical Reagent Equivalents (Oxidant) | Typical Reaction Time | Typical Temperature | Reported Yield (%) | Notes on Substrate and Selectivity |
| Dess-Martin Periodinane (DMP) Oxidation | 1.1 - 1.5 | 0.5 - 4 hours | Room Temperature | 85-95 | High chemoselectivity; tolerates a wide range of functional groups including alkynes and silyl ethers.[1][4] |
| Swern Oxidation | 2.0 - 3.0 (DMSO) | 0.5 - 2 hours | -78 °C to Room Temp. | 80-95 | Mild conditions, but requires cryogenic temperatures. The byproduct dimethyl sulfide has a strong odor.[5][6] |
| Parikh-Doering Oxidation | 2.0 - 4.0 (SO₃·py) | 1 - 3 hours | 0 °C to Room Temp. | 84-90+ | Operationally simple and avoids cryogenic temperatures. Yields are generally high for unhindered alcohols.[7][8][9] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
This method utilizes a hypervalent iodine reagent, Dess-Martin periodinane, which is known for its mildness and broad functional group tolerance.[1]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (approx. 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Shake the funnel vigorously until the layers are clear. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Triethylsilylpent-4-yn-1-al.
Swern Oxidation
The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[5]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnels, magnetic stirrer, low-temperature thermometer, and other standard laboratory glassware
-
Dry ice/acetone bath
Procedure:
-
To a solution of oxalyl chloride (1.5 equiv) in anhydrous dichloromethane in a three-necked flask under an inert atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of anhydrous DMSO (2.5 equiv) in anhydrous dichloromethane dropwise to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 equiv) in anhydrous dichloromethane dropwise, again keeping the internal temperature below -65 °C. Stir for 30 minutes at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise to the reaction mixture. After the addition is complete, stir the mixture at -78 °C for 15 minutes, and then allow it to warm to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldehyde.[6]
Parikh-Doering Oxidation
This method is a modification of the Swern oxidation that uses the sulfur trioxide pyridine complex (SO₃·py) as the activating agent, which allows the reaction to be run at 0 °C.[7][8]
Materials:
-
This compound
-
Sulfur trioxide pyridine complex (SO₃·py)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
-
Ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) and triethylamine (3.0 equiv) in anhydrous dichloromethane and anhydrous DMSO (5.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sulfur trioxide pyridine complex (2.0 equiv) portion-wise to the cooled solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.[8]
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the oxidation of this compound.
Caption: General experimental workflow for the oxidation.
Logical Relationship of Oxidation Methods
The following diagram illustrates the relationship between the three discussed activated DMSO oxidation methods.
Caption: Relationship of DMSO-based oxidation methods.
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. A Practical Method for the Synthesis of 2-Alkynylpropenals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. grokipedia.com [grokipedia.com]
- 8. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 5-Triethylsilylpent-4-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The catalytic hydrogenation of alkynes is a fundamental transformation in organic synthesis, allowing for the selective preparation of alkenes or the complete saturation to alkanes. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 5-Triethylsilylpent-4-yn-1-ol, a substrate featuring a terminal silyl-protected alkyne and a primary alcohol. The protocols cover both selective reduction to the corresponding (Z)-alkene, (Z)-5-(triethylsilyl)pent-4-en-1-ol, and complete reduction to the saturated analogue, 5-(triethylsilyl)pentan-1-ol.
Data Presentation
The following tables summarize the quantitative data for the selective and complete hydrogenation of this compound based on established methodologies for structurally similar substrates.
Table 1: Selective Hydrogenation to (Z)-5-(triethylsilyl)pent-4-en-1-ol
| Catalyst System | H₂ Pressure | Temperature (°C) | Solvent | Reaction Time (h) | Typical Yield (%) | Selectivity |
| 5% Pd on CaCO₃ (Lindlar Catalyst) | 1 atm (balloon) | 25 | Ethyl Acetate | 2-4 | 85-95 | >95% (Z)-alkene |
| P-2 Nickel / Ethylenediamine | 1 atm (balloon) | 25 | Ethanol | 1-3 | 80-90 | >95% (Z)-alkene |
| B(C₆F₅)₃ / 1,4-Cyclohexadiene | 1 atm (N₂) | 80 | Toluene | 3-5 | ~90 | High (Z)-selectivity |
Table 2: Complete Hydrogenation to 5-(triethylsilyl)pentan-1-ol
| Catalyst System | H₂ Source | Pressure | Temperature (°C) | Solvent | Reaction Time (h) | Typical Yield (%) |
| 10% Pd on Carbon (Pd/C) | H₂ gas | 1-4 atm | 25 | Ethanol | 2-6 | >95 |
| 10% Pd on Carbon (Pd/C) | Triethylsilane (TES) | N/A | 25 | Methanol | 0.5-1 | >95 |
Experimental Protocols
Protocol 1: Selective Hydrogenation to (Z)-5-(triethylsilyl)pent-4-en-1-ol using Lindlar's Catalyst
This protocol is adapted from a procedure for the semi-hydrogenation of a similar trimethylsilyl-substituted alkynol.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, for enhanced selectivity)
-
Ethyl acetate (anhydrous)
-
Hydrogen gas (H₂)
-
Round-bottom flask with a stir bar
-
Hydrogen balloon
-
Filtration setup (e.g., Celite pad)
Procedure:
-
To a dry 100 mL round-bottom flask containing a magnetic stir bar, add Lindlar's catalyst (50 mg per 1.0 g of alkyne).
-
The flask is sealed with a septum, and the atmosphere is replaced with hydrogen by evacuating and backfilling with H₂ gas three times.
-
Add anhydrous ethyl acetate (20 mL per 1.0 g of alkyne) via syringe.
-
If desired for enhanced selectivity, add quinoline (1 drop).
-
Add this compound (1.0 g) dissolved in a small amount of ethyl acetate.
-
Secure a hydrogen-filled balloon to the flask via a needle through the septum.
-
Stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, carefully vent the excess hydrogen in a fume hood and flush the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain (Z)-5-(triethylsilyl)pent-4-en-1-ol.
Protocol 2: Complete Hydrogenation to 5-(triethylsilyl)pentan-1-ol using Pd/C and H₂ Gas
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol
-
Hydrogen gas (H₂)
-
Hydrogenation vessel (e.g., Parr shaker or a flask with a balloon)
-
Filtration setup
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 g) in ethanol (20 mL).
-
Carefully add 10% Pd/C (50 mg, 5 wt%). Caution: Pd/C can be pyrophoric; handle with care under an inert atmosphere if dry.
-
Seal the vessel and purge with hydrogen gas to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (1-4 atm) or attach a hydrogen-filled balloon for atmospheric pressure hydrogenation.
-
Stir or shake the mixture vigorously at room temperature (25 °C).
-
Monitor the reaction by TLC or GC until complete consumption of the starting material and any alkene intermediate (typically 2-6 hours).
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a Celite pad to remove the catalyst, washing the pad with ethanol.
-
Remove the solvent from the filtrate under reduced pressure to afford the crude product.
-
The product, 5-(triethylsilyl)pentan-1-ol, is often of high purity and may not require further purification. If necessary, purify by flash chromatography.
Protocol 3: Complete Hydrogenation via Catalytic Transfer Hydrogenation with Pd/C and Triethylsilane
This protocol offers a convenient alternative to using hydrogen gas.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (TES)
-
Methanol
-
Round-bottom flask with a stir bar
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 g) and methanol (20 mL).
-
Carefully add 10% Pd/C (100 mg, 10 wt%).
-
To the stirred suspension, add triethylsilane (3 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 30-60 minutes.[1]
-
Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filter cake with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate 5-(triethylsilyl)pentan-1-ol.
Mandatory Visualizations
Caption: Reaction pathways for the catalytic hydrogenation of this compound.
References
Application Notes and Protocols for Cyclization Reactions Involving Silylalkynes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetically valuable cyclization reactions involving silylalkynes. The protocols and data presented are intended to serve as a practical guide for chemists in academic and industrial research, particularly those engaged in the synthesis of complex organic molecules and drug discovery. Silylalkynes are versatile building blocks that offer unique reactivity and selectivity in the construction of carbocyclic and heterocyclic scaffolds. The silyl group can act as a removable protecting group, a regiochemical control element, and a stabilizer for reactive intermediates.
Silyl-Prins Cyclization for the Synthesis of Dihydropyrans
The Prins cyclization, the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a powerful tool for the synthesis of tetrahydropyran rings. The use of silyl-substituted alkynes as precursors to the requisite homoallylic alcohols offers excellent control over the reaction's stereochemical outcome.
General Workflow for Silyl-Prins Cyclization
Amide Bond Formation Reinvented: Application Notes and Protocols for β-Silyl Alkynoates
For Immediate Release
A novel and highly efficient method for the formation of amide bonds utilizing β-silyl alkynoates is presented, offering significant advantages for researchers, scientists, and professionals in drug development. This catalyst-free approach proceeds under biocompatible conditions, demonstrating high chemoselectivity and broad substrate compatibility. These application notes provide detailed protocols for the synthesis of the key β-silyl alkynoate reagent, its application in amide bond formation with various amines, and its use in the sophisticated modification of peptides and drug molecules.
Introduction
The formation of amide bonds is a cornerstone of organic and medicinal chemistry, fundamental to the synthesis of peptides, proteins, and a vast array of pharmaceuticals.[1] Traditional methods for amide bond formation often necessitate harsh reaction conditions, the use of expensive catalysts, and can suffer from a lack of chemoselectivity, limiting their application in complex molecular settings.[2] The use of β-silyl alkynoates addresses these limitations by providing a mild, catalyst-free, and highly selective method for amide bond synthesis.[1][3]
The key to this methodology lies in the unique electronic properties of the β-silyl alkynoate scaffold. The electron-withdrawing nature of the alkynyl group activates the ester carbonyl for nucleophilic attack by an amine (a 1,2-addition), while the sterically demanding β-silyl group, typically a triisopropylsilyl (TIPS) group, effectively prevents undesired 1,4-conjugate addition, ensuring high selectivity for amide bond formation.[1][3] This reaction proceeds efficiently in a mixture of ethanol and pH-neutral phosphate buffer, highlighting its biocompatibility.[1]
Key Advantages of β-Silyl Alkynoates in Amide Bond Formation:
-
Biocompatible Conditions: Reactions are typically carried out in a mixture of ethanol and pH-neutral phosphate buffer at moderate temperatures, making it suitable for sensitive substrates.[1]
-
Catalyst-Free: The inherent reactivity of the β-silyl alkynoate eliminates the need for metal catalysts or coupling reagents, simplifying purification and reducing cost.[1]
-
High Chemoselectivity: The reaction demonstrates remarkable selectivity for amines over other nucleophiles such as thiols and alcohols.[1]
-
Broad Substrate Scope: A wide variety of primary and secondary amines, including those with diverse functional groups, readily participate in the reaction.[1][4]
-
Stereochemical Integrity: The method preserves the stereochemistry of chiral centers in the amine coupling partner.[3]
-
Post-Synthesis Modification: The resulting amide product retains the alkyne functionality, providing a versatile handle for subsequent modifications via click chemistry or other alkyne-specific reactions.[3]
Reaction Mechanism and Workflow
The reaction proceeds via a direct nucleophilic attack of the amine on the activated ester carbonyl of the β-silyl alkynoate. The bulky silyl group sterically shields the β-carbon of the alkyne, directing the amine to the carbonyl carbon.
Reaction Mechanism
Caption: General mechanism of amide bond formation.
Experimental Workflow
Caption: Workflow for amide synthesis.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-(triisopropylsilyl)propiolate
This protocol describes the synthesis of the key β-silyl alkynoate reagent from commercially available starting materials. The procedure involves the deprotonation of triisopropylsilylacetylene followed by reaction with ethyl chloroformate.
Materials:
-
Triisopropylsilylacetylene
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl chloroformate
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, syringes, and standard glassware for anhydrous reactions
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of triisopropylsilylacetylene (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Slowly add ethyl chloroformate (1.1 eq) to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the pure ethyl 3-(triisopropylsilyl)propiolate.
Protocol 2: General Procedure for Amide Bond Formation
This protocol outlines the general method for the reaction of ethyl 3-(triisopropylsilyl)propiolate with an amine.[1]
Materials:
-
Ethyl 3-(triisopropylsilyl)propiolate
-
Amine of choice
-
Ethanol (EtOH)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass vial with a magnetic stir bar
Procedure:
-
In a 4-mL glass vial, dissolve ethyl 3-(triisopropylsilyl)propiolate (1.0 eq) and the amine (1.5 eq) in ethanol (0.2 M concentration relative to the alkynoate).[1]
-
Stir the mixture for 5 minutes to ensure homogeneity.[1]
-
Add pH-neutral phosphate buffer (4 parts buffer to 1 part ethanol by volume).[1]
-
Stir the resulting mixture vigorously at 40 °C for 48 hours.[1]
-
Upon completion of the reaction (monitored by TLC or LC-MS), dilute the mixture with ethyl acetate.[1]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Data Presentation: Substrate Scope and Yields
The amide bond formation using ethyl 3-(triisopropylsilyl)propiolate is compatible with a wide range of amines, affording the corresponding amides in moderate to excellent yields.[1]
| Entry | Amine Substrate | Product | Yield (%) |
| 1 | Benzylamine | 3a | 95 |
| 2 | 4-Methoxybenzylamine | 3b | 92 |
| 3 | 2-Fluorobenzylamine | 3h | 65 |
| 4 | Furfurylamine | 3j | 48 |
| 5 | n-Butylamine | 3l | 95 |
| 6 | Isobutylamine | 3t | 85 |
| 7 | Cyclohexylamine | 3w | 98 |
| 8 | Ethanolamine | 3x | 82 |
| 9 | Diethylamine | 3ac | 80 |
| 10 | Piperidine | 3ad | 92 |
Table 1: Reaction of various primary and secondary amines with ethyl 3-(triisopropylsilyl)propiolate. Yields are for the isolated product.[1]
Application Notes
Chemoselective Ligation of Peptides
A significant advantage of this methodology is its ability to selectively modify specific amino acid residues within a peptide chain. The reaction displays a remarkable preference for the ε-amino group of lysine over the α-amino group of other amino acids.[1] This selectivity is attributed to the higher nucleophilicity of the lysine side-chain amine.[1]
Protocol for Lysine Modification in a Peptide:
-
Dissolve the peptide containing a lysine residue in a mixture of PBS (pH 7.0) and acetonitrile (CH₃CN) (4:1 v/v).
-
Add a solution of ethyl 3-(triisopropylsilyl)propiolate (excess) in CH₃CN to the peptide solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Purify the modified peptide using reverse-phase HPLC.
This selective ligation provides a powerful tool for the synthesis of well-defined peptide conjugates. For instance, the peptide hormone lanreotide has been successfully modified at its lysine residue using this method.[1]
Drug Molecule Conjugation
The biocompatible nature of the reaction conditions makes it highly suitable for the late-stage functionalization of drug molecules containing primary or secondary amine groups. This allows for the straightforward synthesis of drug conjugates with altered pharmacokinetic properties or for the attachment of targeting moieties. For example, the antihypertensive drug amlodipine has been successfully modified with an impressive 94% yield.[1]
General Protocol for Drug Molecule Modification:
-
Dissolve the amine-containing drug molecule (1.0 eq) and ethyl 3-(triisopropylsilyl)propiolate (1.5 eq) in a suitable solvent system (e.g., EtOH/PBS or CH₃CN/PBS).
-
Stir the reaction at 40 °C for 48 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, perform an appropriate workup and purify the conjugate by chromatography.
| Entry | Drug Molecule | Yield (%) |
| 1 | Amlodipine | 94 |
| 2 | Dehydroabietylamine | 85 |
| 3 | Deacetyl linezolid | 75 |
| 4 | Mexiletine | 88 |
| 5 | Primaquine | 72 |
| 6 | Histamine | 65 |
Table 2: Modification of various amine-containing drug molecules.[1]
Conclusion
The use of β-silyl alkynoates for amide bond formation represents a significant advancement in synthetic chemistry, offering a mild, efficient, and highly selective alternative to traditional methods. The protocols and data presented herein provide a comprehensive guide for researchers to implement this powerful tool in their own synthetic endeavors, from the preparation of the key reagent to its application in the sophisticated modification of peptides and drug molecules. The versatility and biocompatibility of this methodology are poised to accelerate innovation in drug discovery, peptide engineering, and materials science.
References
- 1. Synthesizing and modifying peptides for chemoselective ligation and assembly into quantum dot-peptide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-selective editing of peptides via backbone modification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijsra.net [ijsra.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Deprotection of Triethylsilyl (TES) Alkynes
Welcome to the technical support center for the deprotection of triethylsilyl (TES) alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges during the removal of the TES protecting group from terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete deprotection of my TES-protected alkyne?
Incomplete deprotection of TES-alkynes is a frequent issue that can often be attributed to several factors:
-
Insufficient Reagent: The stoichiometry of the deprotection reagent may be too low to drive the reaction to completion. This is particularly relevant for fluoride-based reagents like tetrabutylammonium fluoride (TBAF), where an excess is often required.
-
Suboptimal Reaction Time: The reaction may not have been allowed to run for a sufficient duration. While some deprotections are rapid, others, especially with more sterically hindered substrates, may require longer reaction times.[1] It is crucial to monitor the reaction's progress using analytical techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Steric Hindrance: The triethylsilyl (TES) group is more sterically hindered than the trimethylsilyl (TMS) group, making it less reactive.[1] Deprotection of TES-alkynes may necessitate more forcing conditions (e.g., higher temperatures or longer reaction times) compared to their TMS counterparts.
-
Inappropriate Solvent: The choice of solvent plays a critical role in the reaction's efficiency. For fluoride-mediated deprotections, polar aprotic solvents such as tetrahydrofuran (THF) or acetonitrile are commonly used. For base-catalyzed methods, protic solvents like methanol are often preferred.[1]
-
Reagent Quality: The deprotection reagent may have degraded. For instance, TBAF solutions can absorb water, which can impact their reactivity. It is advisable to use fresh or properly stored reagents.
Q2: How does the stability of the TES group compare to other common silyl protecting groups for alkynes?
The stability of silyl protecting groups is a key factor in both their application and removal. The relative stability towards acidic and basic conditions generally follows this trend: TMS < TES < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl).[2][3]
-
Under acidic conditions , the relative resistance to hydrolysis is approximately: TMS (1) < TES (64) < TBS (20,000) < TIPS (700,000).[2]
-
Under basic conditions , the relative resistance is approximately: TMS (1) < TES (10-100) < TBS (~20,000) < TIPS (100,000).[2]
This indicates that the TES group is significantly more stable than the TMS group but less stable than the bulkier TBS and TIPS groups. This intermediate stability allows for its selective removal in the presence of TBS or TIPS groups, but also means it requires slightly more forcing conditions for its own removal compared to TMS.
Q3: I am observing side products during my deprotection reaction. What are the likely culprits and how can I minimize them?
The formation of side products is a common challenge. Potential side reactions include:
-
Nucleophilic Attack by Reagent or Solvent: In some instances, the deprotection reagent or the solvent can act as a nucleophile. For example, using methanolic potassium carbonate for deprotection can lead to the substitution of other sensitive functional groups in the molecule with a methoxy group.[1]
-
Decomposition of Base-Sensitive Substrates: If your molecule contains functional groups that are sensitive to basic conditions (e.g., esters, beta-lactams), reagents like TBAF or potassium carbonate can cause decomposition.[4]
-
Instability of the Deprotected Alkyne: Terminal alkynes can be unstable and may undergo dimerization (e.g., Glaser coupling), especially in the presence of trace metals like copper, or other decomposition pathways under harsh workup conditions.[1]
To minimize side reactions, consider the following:
-
Use Milder Conditions: Opt for the mildest possible conditions that will effect deprotection. This could involve using catalytic amounts of a reagent, running the reaction at a lower temperature, or choosing a less reactive deprotection agent.
-
Protect Other Sensitive Groups: If your substrate has other functional groups that are incompatible with the deprotection conditions, it may be necessary to protect them beforehand.[1]
-
Careful Workup: Perform the workup under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] If your product is sensitive to acid or base, use a neutral workup procedure, such as quenching with a mild buffer. For TBAF deprotections, a workup using a sulfonic acid resin and calcium carbonate can avoid a traditional aqueous extraction.[5][6]
Q4: My deprotected terminal alkyne seems to be unstable during workup or purification. What can I do to improve its stability?
The instability of the terminal alkyne product is a significant concern. Here are some strategies to improve its stability and isolation:
-
Inert Atmosphere: Conduct the deprotection and all subsequent manipulations under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen, which can lead to oxidative dimerization.[1]
-
Prompt Use: It is often best to use the deprotected alkyne in the next synthetic step as soon as possible, avoiding prolonged storage.[1]
-
Careful Workup: If your product is sensitive to acidic or basic conditions, ensure your workup is neutral. Quenching the reaction with a mild buffer can be beneficial.
-
Alternative Purification: If the product is unstable on standard silica gel (which is slightly acidic), consider alternative purification methods. This could include using deactivated silica gel, another stationary phase like alumina, or non-chromatographic methods such as crystallization or distillation if the product is suitable. In some cases, if the crude NMR is clean, it may be possible to proceed to the next step without chromatographic purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient deprotection reagent. | Increase the equivalents of the deprotection reagent incrementally (e.g., from 1.1 to 1.5 or 2.0 equivalents for TBAF). |
| Reaction time is too short. | Extend the reaction time and monitor closely by TLC or LC-MS. Be aware that prolonged reaction times can sometimes lead to side product formation.[7] | |
| Reaction temperature is too low. | Gradually increase the reaction temperature. For many deprotections, room temperature is sufficient, but gentle heating may be required for less reactive substrates. | |
| Inappropriate solvent. | Ensure the solvent is appropriate for the chosen reagent (e.g., THF for TBAF, methanol for K2CO3).[1] | |
| Formation of Side Products | Deprotection conditions are too harsh. | Reduce the reaction temperature, decrease the concentration of the deprotection reagent, or switch to a milder reagent. |
| Presence of base-sensitive functional groups. | Buffer the reaction mixture if using a basic reagent like TBAF by adding a mild acid such as acetic acid.[4] Alternatively, consider an acidic deprotection method. | |
| Product Decomposition During Workup/Purification | Deprotected alkyne is sensitive to air. | Perform the workup and any subsequent steps under an inert atmosphere (nitrogen or argon).[1] |
| Deprotected alkyne is sensitive to acid/base. | Neutralize the reaction mixture before workup. Use buffered aqueous solutions for washing. | |
| Product is unstable on silica gel. | Use deactivated silica gel (e.g., treated with triethylamine) or consider alternative purification methods like neutral alumina chromatography or crystallization. |
Quantitative Data Summary
The following table summarizes representative conditions for the deprotection of triethylsilyl (TES) alkynes. Note that optimal conditions can be substrate-dependent and may require some optimization. The data presented here is a synthesis of information for silyl ether and silyl alkyne deprotection, with a focus on conditions applicable to TES groups.
| Reagent | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time | Notes |
| Tetrabutylammonium Fluoride (TBAF) | 1.1 - 3.0 | THF | 0 - 25 | 30 min - 12 h | A very common and effective method. Can be buffered with acetic acid for base-sensitive substrates.[4][8] |
| Potassium Carbonate (K2CO3) | 0.1 - 1.5 (catalytic to stoichiometric) | Methanol | 25 | 1 - 4 h | A mild and economical method, particularly effective for less hindered silyl groups. May require longer reaction times or heating for TES alkynes compared to TMS alkynes.[1][7] |
| p-Toluenesulfonic Acid (p-TsOH) | 0.33 | Methanol | 0 | 1 - 2 h | An example of an acidic deprotection method. Care must be taken with acid-sensitive functional groups.[9] |
| Formic Acid | 5-10% in Methanol | Methanol | 25 | 2 - 3 h | A mild acidic method that has been shown to be effective for the deprotection of TES ethers and can be applied to TES alkynes.[10] |
| Silver Fluoride (AgF) | 1.5 | Methanol | 23 | Varies (monitored by TLC) | A mild method that has been used for the deprotection of the more hindered TIPS group and should be effective for TES alkynes, especially in the presence of sensitive functional groups.[11] |
Experimental Protocols
Detailed Methodology: Deprotection of a Triethylsilyl Alkyne using TBAF
This protocol provides a general procedure for the deprotection of a TES-protected alkyne using tetrabutylammonium fluoride in tetrahydrofuran.
Materials:
-
TES-protected alkyne
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the TES-protected alkyne (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add the 1 M TBAF solution in THF (1.5 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent system) until the starting material is consumed. This typically takes between 1 to 6 hours.
-
Workup:
-
Quench the reaction by adding saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude product. Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for the deprotection of a TES-protected alkyne.
Caption: Logical workflow for troubleshooting incomplete TES alkyne deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
Technical Support Center: Optimizing Sonogashira Coupling with Hindered Substrates
Welcome to the Technical Support Center for Sonogashira coupling reactions involving sterically hindered substrates. This resource is tailored for researchers, scientists, and professionals in drug development seeking to enhance reaction yields and troubleshoot common issues encountered with challenging molecular structures. Here, you will find practical guidance in a question-and-answer format, detailed experimental protocols, and data-driven insights to refine your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction showing low to no yield when using a sterically hindered aryl halide?
A1: Steric hindrance around the carbon-halide bond is a primary obstacle in Sonogashira coupling. This bulkiness impedes the oxidative addition of the aryl halide to the palladium catalyst, a critical and often rate-limiting step in the catalytic cycle.[1][2] The steric clash makes it difficult for the palladium complex to access the reaction center, leading to slow or failed reactions.[1][2]
Q2: I'm observing significant formation of a side product. What is it and how can I prevent it?
A2: A common side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which results in a diyne byproduct.[1][2][3] This is particularly prevalent in traditional Sonogashira reactions that use a copper(I) co-catalyst.[1][3] The copper acetylide intermediate can dimerize, especially in the presence of oxygen.[2][3] To minimize this, consider the following:
-
Switch to a copper-free protocol: This is the most direct way to eliminate Glaser coupling.[1][2]
-
Thoroughly degas all solvents and reagents: Removing oxygen is crucial to suppress oxidative homocoupling.[2][4]
-
Slow addition of the alkyne: Maintaining a low concentration of the alkyne can disfavor the bimolecular homocoupling reaction.[2][4]
-
Reduce the copper(I) catalyst loading: If a copper co-catalyst is necessary, minimizing its concentration can help.[1]
Q3: What is the best palladium catalyst and ligand combination for hindered substrates?
A3: For sterically demanding substrates, the choice of ligand is crucial. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][5] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1] Air-stable palladium precatalysts that readily generate the active catalyst in situ are particularly effective for challenging couplings.[1]
Q4: Does the choice of halide (I, Br, Cl) on my aryl substrate matter?
A4: Absolutely. The reactivity of the aryl halide significantly impacts the reaction success and follows the general trend: I > OTf > Br >> Cl.[1] Aryl iodides are the most reactive and can often be coupled under milder conditions.[3] Aryl bromides are also widely used but may require higher temperatures or more active catalysts.[1] Aryl chlorides are the most challenging due to the strong C-Cl bond and necessitate highly specialized and active catalytic systems.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of sterically hindered substrates.
| Problem | Possible Cause | Suggested Solution |
| No reaction or very low conversion | Inactive catalyst (decomposed or not formed correctly) | Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst. Ensure phosphine ligands have not oxidized.[1] |
| Insufficiently reactive conditions for the hindered substrate | Increase the reaction temperature. Consider switching to a higher-boiling solvent like DMF or NMP. Microwave heating can also be effective.[1] | |
| Inappropriate ligand for the hindered substrate | Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[1][6] | |
| Significant alkyne homocoupling (Glaser product) | High concentration of copper(I) co-catalyst | Reduce the loading of the Cu(I) co-catalyst.[1] |
| Slow cross-coupling due to steric hindrance | Address the slow cross-coupling using the solutions for "No reaction or very low conversion".[1] | |
| Inherent reactivity of the alkyne | Switch to a copper-free Sonogashira protocol to eliminate Glaser coupling.[1][2][4] | |
| Reaction starts but stalls before completion | Catalyst deactivation | Use more robust ligands, such as biarylphosphines or N-heterocyclic carbenes (NHCs), which form more stable palladium complexes.[4] Ensure all reagents and solvents are pure and dry.[4][7] |
Quantitative Data Summary
The following tables summarize the performance of various catalytic systems and conditions for the Sonogashira coupling of challenging, sterically hindered aryl halides.
Table 1: Effect of Ligand on the Yield of Sonogashira Coupling of a Hindered Aryl Bromide
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | Toluene | 80 | 35 |
| 2 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane | 100 | 85 |
| 3 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Toluene | 100 | 92 |
| 4 | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 90 | 45 |
| 5 | Pd-XPhos-G3 | - | K₃PO₄ | THF | 80 | 86[6] |
Data is illustrative and compiled from typical results found in the literature for hindered substrates.
Table 2: Influence of Solvent and Temperature on Yields with a Hindered Aryl Bromide
| Entry | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄/CuI | THF | Et₃N | 65 | 50 |
| 2 | Pd(PPh₃)₄/CuI | DMF | Et₃N | 65 | 40 |
| 3 | PdCl₂(dppf)/CuI | Toluene | i-Pr₂NH | 80 | 75 |
| 4 | PdCl₂(dppf)/CuI | Dioxane | i-Pr₂NH | 100 | 88 |
| 5 | Pd(OAc)₂/SPhos | NMP | K₂CO₃ | 120 | 95 |
Data is illustrative and compiled from typical results found in the literature for hindered substrates.
Experimental Protocols
Copper-Free Sonogashira Coupling of a Sterically Hindered Aryl Bromide
This protocol is adapted for a typical small-scale laboratory synthesis.
Materials:
-
Sterically hindered aryl bromide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., Pd-XPhos-G3, 2.5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or Dioxane)
-
Magnetic stir bar
-
Dry Schlenk flask
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered aryl bromide, the palladium precatalyst, the base, and a magnetic stir bar.
-
Inerting: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to elevated temperatures depending on the specific substrates and catalyst system). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualized Workflows and Pathways
Caption: A logical workflow for troubleshooting failed or low-yielding Sonogashira coupling reactions with hindered substrates.
Caption: A diagram illustrating the key interconnected factors that influence the success of Sonogashira couplings with sterically hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Side reactions of silylalkynes under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side reactions with silylalkynes under acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: My silylalkyne is being deprotected unexpectedly. What is causing this and how can I prevent it?
A1: Unwanted removal of the silyl group, known as protodesilylation or desilylation, is one of the most common side reactions for silylalkynes. It can occur under both acidic and basic conditions. The lability of the silyl group is highly dependent on its steric bulk.
-
Under acidic conditions , the reaction is thought to proceed through protonation of the alkyne, followed by nucleophilic attack on the silicon atom.
-
Under basic conditions , the mechanism often involves the formation of a pentacoordinate silicon intermediate.[1] Even mild bases like potassium carbonate in methanol can be sufficient to cleave a trimethylsilyl (TMS) group.[2]
Prevention Strategies:
-
Choice of Silyl Group: Employing a bulkier silyl group can significantly increase stability. The general order of stability is: TMS < TES < TBDMS < TIPS < TBDPS.
-
Control of pH: Avoid strongly acidic or basic conditions if deprotection is not desired. For base-sensitive substrates, consider using non-protic solvents to suppress desilylation.[2]
-
Temperature Control: Elevated temperatures can promote side reactions, including deprotection.[1] Perform the reaction at the lowest effective temperature.
-
Fluoride-Free Deprotection Conditions: If you are intentionally deprotecting a silyl group in a later step but are experiencing premature deprotection, ensure that no fluoride sources are present in your current reaction, as they are very effective for Si-C bond cleavage.
Q2: I am observing an unexpected isomer in my reaction mixture. What could it be?
A2: Base-catalyzed isomerization of the alkyne to an allene is a possible side reaction, especially with terminal alkynes that have an adjacent stereocenter.[3][4][5] This occurs via a deprotonation/reprotonation mechanism.[4]
Troubleshooting Isomerization:
-
Choice of Base: Strong, non-nucleophilic bases are more likely to induce isomerization. If isomerization is a problem, consider using a milder base or a different catalytic system.
-
Reaction Time and Temperature: Prolonged reaction times and higher temperatures can favor the formation of the thermodynamically more stable internal alkyne or allene.[4] Monitor the reaction closely and quench it as soon as the desired product is formed.
Q3: My reaction has produced a complex mixture of products, including what appears to be a cyclized compound. How did this happen?
A3: Silylalkynes, particularly in molecules that also contain an alkene moiety (enynes), can undergo acid-catalyzed cyclization reactions.[6][7][8][9][10] These reactions can be complex, leading to a variety of fused polycyclic products. The reaction is often initiated by protonation of the alkyne, leading to a cascade of cyclization and rearrangement steps.
Minimizing Cyclization:
-
Avoid Strong Acids: If cyclization is not the desired outcome, avoid the use of strong Brønsted or Lewis acids.
-
Substrate Design: The propensity for cyclization is highly dependent on the structure of the starting material. Consider if your substrate has a predisposition for intramolecular reactions.
Q4: During a Sonogashira coupling, I am getting low yields of my desired product and significant side products. What are the common issues?
A4: Sonogashira couplings using silylalkynes can be prone to several side reactions:
-
Homocoupling (Glaser coupling): The terminal alkyne (formed in situ by deprotection) can couple with itself, especially in the presence of copper catalysts and oxygen.
-
Protodesilylation: The silyl group can be cleaved under the basic conditions of the reaction, leading to the formation of the terminal alkyne, which may then undergo homocoupling or other undesired reactions.
-
Decomposition: Higher temperatures required for less reactive aryl bromides can lead to the decomposition of the catalyst and starting materials.[11]
Troubleshooting Sonogashira Coupling:
-
Degas Solvents: Thoroughly degas all solvents and reagents to minimize oxygen, which promotes homocoupling.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand can significantly impact the reaction outcome. For example, sterically bulky phosphine ligands can promote the desired cross-coupling.[12]
-
Copper-Free Conditions: In some cases, running the reaction without a copper co-catalyst can minimize homocoupling.[13]
-
Temperature Optimization: Use the lowest temperature at which the reaction proceeds at a reasonable rate.
Troubleshooting Guides
Issue 1: Complete or Partial Loss of the Silyl Protecting Group
| Symptom | Possible Cause | Suggested Solution |
| Mass spectrum shows a peak corresponding to the desilylated product. | Protodesilylation due to overly acidic or basic conditions. | - Use a bulkier silyl group (e.g., TIPS instead of TMS). - If basic conditions are required, use a non-protic solvent.[2] - If acidic conditions are required, use the mildest possible acid and lowest temperature. |
| Reaction with fluoride source (e.g., TBAF) leads to deprotection. | This is the expected reactivity. | If deprotection is not desired, avoid all sources of fluoride. |
Issue 2: Formation of an Isomeric Byproduct
| Symptom | Possible Cause | Suggested Solution |
| NMR spectrum shows unexpected peaks, possibly corresponding to an allene or an internal alkyne. | Base-catalyzed isomerization. | - Use a milder base. - Reduce reaction time and temperature.[4] - Monitor the reaction closely by TLC or LC-MS to stop it before significant isomerization occurs. |
Issue 3: Unexpected Product Formation in the Presence of Other Functional Groups
| Symptom | Possible Cause | Suggested Solution |
| Formation of a ketone instead of the expected product. | Acid-catalyzed hydration of the alkyne in the presence of water. | - Use anhydrous reaction conditions. - If aqueous workup is necessary, neutralize the acid promptly and keep the temperature low. |
| A complex mixture of polycyclic compounds is formed. | Acid-catalyzed cyclization of an enyne or other suitably functionalized silylalkyne. | - Avoid strong acids.[6][7] - Re-evaluate the substrate's potential for intramolecular reactions. |
| Silyl group has migrated to another position. | Silyl group migration (e.g., Brook rearrangement under basic conditions, or silylium ion migration).[11][12][13][14] | - This is highly substrate-dependent. Consider if your molecule has a propensity for such rearrangements. - Altering the reaction conditions (e.g., temperature, base) may disfavor the migration pathway. |
Quantitative Data Summary
The following table summarizes the relative stability of common silyl ethers to acid- and base-catalyzed hydrolysis, which serves as a useful proxy for the stability of silylalkynes.
| Silyl Group | Relative Rate of Acid Hydrolysis |
| TMS | 1 |
| TES | 64 |
| TBDMS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
Data is for silyl ethers and should be used as a qualitative guide for silylalkyne stability.
Experimental Protocols
Protocol 1: Minimizing Protodesilylation during a Reaction
This protocol is for a generic reaction where the silylalkyne is intended to remain intact, using conditions that disfavor deprotection.
-
Reagent Selection: Choose a silylalkyne with a sterically hindered group, such as triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS), if compatible with your synthetic route.
-
Solvent Choice: If basic conditions are necessary, use a dry, non-protic solvent such as tetrahydrofuran (THF) or toluene.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base, for example, a tertiary amine like triethylamine or diisopropylethylamine, in stoichiometric amounts rather than in excess.
-
Temperature Control: Maintain the reaction at the lowest possible temperature that allows for a reasonable reaction rate. For many reactions, this may be room temperature or below.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture, which can facilitate protodesilylation.
-
Monitoring: Monitor the reaction progress closely using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, perform the aqueous workup at a low temperature and promptly extract the product into an organic solvent. If an acidic or basic wash is required, use dilute solutions and minimize contact time.
Protocol 2: Base-Catalyzed Isomerization of a Terminal Silylalkyne to an Allene
This protocol provides representative conditions that may lead to the isomerization of a silylalkyne.
-
Reactant: Dissolve the terminal silylalkyne (1.0 equivalent) in a suitable solvent such as THF or DMSO.
-
Base: Add a strong base (e.g., 1.1 equivalents of potassium tert-butoxide or sodium ethoxide).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating.
-
Monitoring: Monitor the formation of the allene by TLC, GC-MS, or NMR spectroscopy.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. multimedia.knv.de [multimedia.knv.de]
- 6. Acid-triggered cascade cyclization pathways of enynes: A rapid access to fused polycyclic products - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Brønsted acid catalyzed cyclization of hydroxylated enynes: a concise synthesis of five-membered heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Brønsted acid-catalyzed cascade cycloisomerization of enynes via acetylene cations and sp3-hybridized C-H bond activation. | Semantic Scholar [semanticscholar.org]
- 9. Pathway economy in cyclization of 1,n-enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 11. Silylium ion migration dominated hydroamidation of siloxy-alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Silylium ion migration dominated hydroamidation of siloxy-alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 5-Triethylsilylpent-4-yn-1-ol Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Triethylsilylpent-4-yn-1-ol and its derivatives. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel.[1][2] This technique is highly versatile and can be adapted to a range of polarities and sample scales.
Q2: My triethylsilyl (TES) ether seems to be degrading on the silica gel column. What is happening and how can I prevent it?
A2: Silyl ethers, particularly less hindered ones like trimethylsilyl (TMS) ethers, can be labile to the acidic nature of standard silica gel, leading to premature deprotection back to the alcohol.[3][4] While TES ethers are generally more stable than TMS ethers, degradation can still occur.[5] To prevent this, you can either deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base like triethylamine (1-3%) before loading your sample, or use a less acidic stationary phase such as neutral alumina.[6][7]
Q3: Can I purify this compound by distillation?
A3: Distillation can be a suitable method for purifying alcohols, especially if the impurities are non-volatile.[2][8] For high-boiling compounds, vacuum distillation is recommended to avoid decomposition at high temperatures.[2][9] Given that this compound is a liquid at room temperature, this method is a viable option, particularly for large-scale purifications where chromatography might be less practical.
Q4: Is recrystallization a good option for purifying derivatives of this compound?
A4: Recrystallization is an excellent purification technique for solid compounds.[10][11] If you have a solid derivative of this compound, recrystallization can be a highly effective method to achieve high purity. The key is to find a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature.[8][12]
Q5: What are the common impurities I should expect when synthesizing this compound?
A5: Common impurities can include unreacted starting materials such as 4-pentyn-1-ol, excess triethylsilyl chloride, and byproducts from the silylation reaction, such as hexaethyldisiloxane, which is formed from the hydrolysis of the silylating agent.
Troubleshooting Guides
Issue 1: The compound is not moving from the baseline during flash chromatography.
-
Symptom: The product has a very low Rf value (close to 0) even in highly polar solvent systems like 100% ethyl acetate.
-
Possible Cause: The compound is highly polar and is strongly adsorbed onto the silica gel.
-
Troubleshooting Steps:
-
Increase Solvent Polarity: Switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of methanol and dichloromethane. Start with a small percentage of methanol (e.g., 2-5%) and gradually increase it.[7][13]
-
Use Additives: For acidic compounds, adding a small amount of acetic acid to the mobile phase can help. For basic compounds, adding triethylamine can be effective.[6]
-
Consider Reversed-Phase Chromatography: If the compound is too polar for normal-phase chromatography, reversed-phase chromatography, which uses a nonpolar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile), is a good alternative.[7]
-
Issue 2: The purified compound shows signs of decomposition (e.g., new spots on TLC, unexpected NMR signals).
-
Symptom: Analysis of the purified fractions shows the presence of the deprotected alcohol (4-pentyn-1-ol) or other degradation products.
-
Possible Cause: The triethylsilyl protecting group is being cleaved by the acidic silica gel.[3][4]
-
Troubleshooting Steps:
-
Deactivate Silica Gel: Before loading your sample, flush the packed column with your eluent containing 1-3% triethylamine. This will neutralize the acidic sites on the silica.[6]
-
Use an Alternative Stationary Phase: Consider using neutral alumina or florisil, which are less acidic than silica gel.[14]
-
Minimize Contact Time: Run the column slightly faster to reduce the time the compound is in contact with the stationary phase. However, be aware that this may reduce separation efficiency.
-
Issue 3: Poor separation between the product and an impurity.
-
Symptom: The TLC shows overlapping spots, and the fractions from the column are mixed.
-
Possible Cause: The chosen solvent system does not provide adequate resolution.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Systematically test different solvent ratios and combinations using TLC. Aim for a solvent system that gives your product an Rf value of around 0.3 and maximizes the difference in Rf values (ΔRf) between your product and the impurities.[13]
-
Try a Different Solvent System: If mixtures of hexane and ethyl acetate are not effective, consider other solvent systems like ether/hexane or dichloromethane/methanol.[13]
-
Use a Longer Column: Increasing the length of the silica gel bed can improve separation, but it will also increase the run time and the amount of solvent required.
-
Data Presentation
Table 1: Comparison of Purification Strategies for this compound
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Flash Chromatography | >98% | 85-95% | Widely applicable, good for a range of polarities, scalable. | Can be time-consuming, requires significant solvent, potential for compound degradation on silica. |
| Vacuum Distillation | >99% | 90-98% | Excellent for high purity, good for large scale, removes non-volatile impurities. | Requires a compound that is thermally stable, not effective for separating compounds with close boiling points. |
| Recrystallization (for solid derivatives) | >99% | 70-90% | Can yield very high purity, relatively inexpensive. | Only applicable to solids, yield can be lower than other methods. |
Note: The values in this table are representative and can vary depending on the specific experimental conditions and the nature of the impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of ethyl acetate and hexanes. Aim for an Rf value of approximately 0.3 for the product. A common eluent system is 20-30% ethyl acetate in hexanes.
-
Column Packing:
-
Select a column of appropriate size for your sample amount.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a flat, even bed.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a non-polar solvent, such as dichloromethane or the eluent itself.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or air line) to achieve a steady flow rate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
-
Work-up:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Deactivation of Silica Gel for Sensitive Compounds
-
Pack the silica gel column as described in Protocol 1.
-
Prepare a solution of your chosen eluent containing 1-3% triethylamine.
-
Flush the column with 2-3 column volumes of this basic eluent.
-
Flush the column with 2-3 column volumes of the pure eluent (without triethylamine) to remove the excess base.
-
Proceed with sample loading and elution as described in Protocol 1.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting guide for flash chromatography issues.
References
- 1. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. longdom.org [longdom.org]
- 9. youtube.com [youtube.com]
- 10. GB929916A - Process for separation and purification of alkanols - Google Patents [patents.google.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
Optimization of reaction conditions for silylation of terminal alkynes
Welcome to the technical support center for the optimization of reaction conditions for the silylation of terminal alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the silylation of terminal alkynes?
A1: The most common methods for the silylation of terminal alkynes include:
-
Traditional Deprotonation-Silylation: This involves the deprotonation of the terminal alkyne using a strong base, such as n-butyllithium (n-BuLi) or a Grignard reagent, followed by quenching with a silyl halide (e.g., TMSCl, TIPSCl).[1]
-
Lewis Acid-Mediated Silylation: This method utilizes a Lewis acid, such as zinc halides (ZnX₂) or zinc triflate (Zn(OTf)₂), to mediate the reaction between a terminal alkyne and a silylating agent like an aminosilane or silyl triflate. This approach avoids the use of strong bases and is tolerant of various functional groups.[2][3]
-
Metal-Free, Carboxylate-Catalyzed Silylation: A newer method that employs a quaternary ammonium pivalate as a catalyst with N,O-bis(silyl)acetamides (e.g., BSA) as the silylating agent. This reaction proceeds under mild, metal-free conditions.[4][5]
-
Dehydrogenative Silylation: This method involves the direct coupling of a terminal alkyne with a hydrosilane, often catalyzed by transition metals or strong bases like NaOH or KOH, releasing hydrogen gas.[6]
Q2: How do I choose the right silyl protecting group for my alkyne?
A2: The choice of silyl group depends on the desired stability and the reaction conditions of subsequent steps.
-
Trimethylsilyl (TMS): A common and easily removed protecting group. However, it is quite labile and can be cleaved under mildly acidic or basic conditions.[7] TMS-protected alkynes are known to be sensitive to bases like potassium carbonate in methanol.[8]
-
Triethylsilyl (TES): More stable than TMS.
-
tert-Butyldimethylsilyl (TBDMS): Significantly more stable than TMS and is a good choice when more robust protection is needed.[7]
-
Triisopropylsilyl (TIPS): A bulky and highly stable protecting group, often requiring more forcing conditions for deprotection.[9] It is a good option when the TMS group is not stable enough for the planned synthetic route.[8]
-
tert-Butyldiphenylsilyl (TBDPS): Even more stable than TBDMS and TIPS, offering excellent stability under a wide range of conditions.[7]
Q3: My silylation reaction is not going to completion. What are the possible causes and solutions?
A3: Incomplete silylation can be due to several factors:
-
Insufficient Base/Catalyst: Ensure the stoichiometry of the base or catalyst is correct. For deprotonation-silylation, a full equivalent of strong base is typically required. For catalytic methods, catalyst loading might need optimization.[10]
-
Poor Quality Reagents: Use freshly distilled solvents and high-purity reagents. Moisture can quench strong bases and some silylating agents.
-
Steric Hindrance: Highly hindered terminal alkynes or bulky silylating agents can slow down the reaction rate. In such cases, longer reaction times, elevated temperatures, or a less hindered silylating agent may be necessary.[11]
-
Low Reaction Temperature: Some silylations require higher temperatures to proceed at a reasonable rate. Consider gradually increasing the reaction temperature while monitoring for side products.
Q4: I am observing significant deprotection of my silylated alkyne during the reaction or workup. How can I prevent this?
A4: Unwanted deprotection is a common issue, especially with TMS groups.
-
Avoid Protic Solvents with Bases: Conditions like potassium carbonate in methanol are standard for TMS deprotection and should be avoided if the TMS group needs to be retained.[8][12]
-
Use Aprotic Solvents: Switching to a non-protic solvent can suppress base-catalyzed desilylation.[8]
-
Careful pH Control during Workup: Avoid strongly acidic or basic conditions during the aqueous workup. A neutral or slightly acidic wash may be preferable.
-
Choose a More Stable Protecting Group: If deprotection remains an issue, consider using a more robust silyl group like TBDMS or TIPS for your synthesis.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Silylated Product | 1. Inactive catalyst or base. 2. Moisture in the reaction. 3. Incorrect silylating agent for the chosen method. 4. Substrate incompatibility (e.g., acidic protons elsewhere in the molecule reacting with the base). | 1. Use fresh or properly stored catalyst/base. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 3. Verify the compatibility of the silylating agent with the reaction conditions (e.g., aminosilanes with Lewis acids, silyl halides with strong bases). 4. Protect other acidic functional groups if necessary. For methods tolerating acidic groups, ensure the conditions are appropriate.[6] |
| Formation of Side Products | 1. Dimerization of the alkyne (e.g., Glaser coupling): Can occur in the presence of copper salts and oxygen. 2. Hydrosilylation side products: With methods using hydrosilanes, incorrect regioselectivity can lead to a mixture of vinylsilane isomers.[13] 3. Allene formation: Can be a side product in some reactions.[13] 4. Reaction with other functional groups: The silylating agent may react with other nucleophilic groups in the molecule (e.g., alcohols, amines). | 1. Degas the reaction mixture and run under a strictly inert atmosphere. 2. Optimize the catalyst and reaction conditions to favor the desired silylation product. 3. Adjust reaction conditions or catalyst choice. 4. Use a silylation method that is chemoselective or protect other reactive functional groups. The carboxylate-catalyzed method can silylate OH and NH groups concurrently with the alkyne.[2][4] |
| Difficulty in Product Purification | 1. Similar polarity of the product and starting material or byproducts. 2. Instability of the silylated alkyne on silica gel. | 1. If purification by column chromatography is difficult, consider alternative methods like distillation (for volatile compounds) or crystallization. 2. Use a less acidic stationary phase (e.g., neutral alumina) or add a small amount of a neutralising agent (e.g., triethylamine) to the eluent. Perform chromatography quickly to minimize contact time. |
Quantitative Data Presentation
Table 1: Comparison of Reaction Conditions for Different Silylation Methods
| Method | Catalyst/Base | Silylating Agent | Solvent | Temperature | Typical Reaction Time | General Yields | Ref. |
| Deprotonation-Silylation | n-BuLi or LDA | TMSCl | THF | -78 °C to rt | 1-4 h | High | [6] |
| Lewis Acid-Mediated | Zn(OTf)₂ (catalytic) | TMSOTf | CH₂Cl₂ | Room Temp | < 1 h | >90% | [10] |
| Lewis Acid-Mediated | ZnCl₂ | Aminosilane | THF or 1,4-dioxane | Varies | Varies | High | [2] |
| Carboxylate-Catalyzed | TMAP (10 mol%) | BSA | MeCN | -10 °C to rt | 1-24 h | High to quantitative | [2][3] |
| Dehydrogenative Silylation | NaOH or KOH (catalytic) | Hydrosilane | Varies | Varies | Varies | High | [6] |
TMAP: Tetramethylammonium pivalate; BSA: N,O-Bis(trimethylsilyl)acetamide
Experimental Protocols
Protocol 1: General Procedure for Silylation using n-BuLi and TMSCl
-
To a solution of the terminal alkyne (1.0 equiv) in anhydrous THF (0.1-0.5 M) at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add chlorotrimethylsilane (TMSCl) (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: General Procedure for Zinc-Catalyzed Silylation
-
To a solution of the terminal alkyne (1.0 equiv), triethylamine (1.5 equiv), and Zn(OTf)₂ (2.5-10 mol%) in dichloromethane (CH₂Cl₂) at room temperature under an inert atmosphere, add trimethylsilyl triflate (TMSOTf) (1.2 equiv) dropwise.[10]
-
Stir the reaction mixture at room temperature. The reaction is often complete in less than an hour.[10]
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Carboxylate-Catalyzed Silylation
-
To a stirred solution of the terminal alkyne (1.0 equiv) and tetramethylammonium pivalate (TMAP) (0.1 equiv) in dry acetonitrile (MeCN), add N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 equiv) via syringe. For substrates with electron-withdrawing groups, cooling to 0 °C or -10 °C may be beneficial.[2][3]
-
Stir the reaction at the chosen temperature until completion (typically monitored by TLC or ¹H NMR). Reaction times can vary from 1 to 24 hours.[2]
-
Upon completion, the reaction mixture can be concentrated and purified directly by flash column chromatography.
Visualizations
Caption: General experimental workflow for the silylation of terminal alkynes.
Caption: Troubleshooting logic for low yield in silylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Zinc-Catalyzed Silylation of Terminal Alkynes [organic-chemistry.org]
- 11. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chemrxiv.org [chemrxiv.org]
Preventing homocoupling of alkynes in Sonogashira reactions
Welcome to our technical support center for Sonogashira reactions. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you prevent the common side reaction of alkyne homocoupling (Glaser coupling) and optimize your Sonogashira cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is alkyne homocoupling in the context of Sonogashira reactions?
A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings.[1][2][3] It involves the dimerization of two terminal alkyne molecules to form a symmetrical 1,3-diyne.[1][4] This undesired reaction consumes the alkyne starting material, which can be costly, reduces the yield of the intended cross-coupled product, and complicates the purification process.[1][3][4][5][6]
Q2: What are the primary causes of alkyne homocoupling?
A2: The two main culprits responsible for promoting alkyne homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3][7] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is a critical step in the Glaser coupling pathway.[1][2][7] While the copper co-catalyst is added to enhance the reactivity of the Sonogashira reaction, it also unfortunately catalyzes this unwanted side reaction.[1][2][8][9]
Q3: How can I minimize or prevent alkyne homocoupling?
A3: Several strategies can be effectively employed to minimize or prevent alkyne homocoupling:
-
Run the reaction under an inert atmosphere: The rigorous exclusion of oxygen is critical, especially when a copper co-catalyst is present.[2][3][8] This is achieved by using an inert gas like high-purity argon or nitrogen and employing techniques such as freeze-pump-thaw cycles for solvents or sparging.[2][3][7]
-
Utilize copper-free conditions: To completely avoid the Glaser coupling side reaction, numerous copper-free Sonogashira protocols have been developed.[1][3][8][10][11] These methods may require higher temperatures or more active palladium catalysts but are highly effective at eliminating the primary pathway for homocoupling.[2][9]
-
Optimize reaction parameters: The careful selection of the palladium catalyst, ligands, base, and solvent can significantly reduce the extent of homocoupling.[1]
-
Slow addition of the alkyne: Adding the terminal alkyne to the reaction mixture slowly, for instance with a syringe pump, helps to maintain a low concentration of the alkyne, which in turn disfavors the bimolecular homocoupling reaction.[1][2][4][7]
Q4: Can the choice of palladium catalyst and ligands affect homocoupling?
A4: Yes, the choice of the palladium catalyst and its associated ligands plays a crucial role. Bulky and electron-rich phosphine ligands can often favor the desired cross-coupling pathway over homocoupling.[1][4][12] N-heterocyclic carbene (NHC) palladium complexes have also been effectively used in copper-free Sonogashira reactions.[12] However, the optimal ligand is frequently substrate-dependent, and some screening may be necessary to identify the best-performing ligand for a specific reaction.
Q5: How do the base and solvent system influence homocoupling?
A5: The base and solvent are critical components of the reaction system. The base is necessary to neutralize the hydrogen halide that is formed as a byproduct.[2][8] Secondary amines such as piperidine or diisopropylamine can be more effective than tertiary amines like triethylamine in some cases.[3][8] The solvent choice is also important for catalyst stability and reaction rate.[9] Anhydrous and thoroughly degassed solvents should always be used.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of homocoupled alkyne byproduct. | 1. Oxygen in the reaction mixture: Oxygen promotes the oxidative dimerization of copper acetylides.[1][2][5][7] | 1a. Rigorously degas all solvents and reagents: Use techniques like freeze-pump-thaw cycles or sparge with an inert gas (argon or nitrogen).[2][7] 1b. Maintain a positive pressure of inert gas: Use a balloon or a manifold to ensure the reaction flask remains under an inert atmosphere.[2][7] |
| 2. High concentration of copper(I) co-catalyst: While catalytic amounts of Cu(I) are often necessary, higher concentrations can accelerate the rate of homocoupling.[2][7] | 2a. Reduce the loading of the copper catalyst: Typically, 1-5 mol% of CuI is sufficient. If homocoupling persists, try reducing the amount to 0.5-1 mol%.[7] 2b. Consider a copper-free protocol: This is the most direct way to eliminate copper-mediated homocoupling.[2][3][8] | |
| 3. High concentration of terminal alkyne: A high initial concentration of the alkyne can favor dimerization.[4] | 3a. Employ slow addition of the terminal alkyne: Use a syringe pump to add the alkyne to the reaction mixture over time to maintain a low, steady concentration.[1][4][7] | |
| Low or no yield of the desired cross-coupled product. | 1. Inactive palladium catalyst: The Pd(0) species can be unstable in the presence of air.[8] Pd(II) precatalysts may not be efficiently reduced to the active Pd(0) form. | 1a. Ensure anaerobic conditions: This is crucial for maintaining the stability of the Pd(0) catalyst.[8] 1b. Use a reliable Pd(0) source or ensure in situ reduction: Pd(PPh₃)₄ is a common Pd(0) source. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure conditions are suitable for its reduction.[8] |
| 2. Slow rate of cross-coupling: If the desired cross-coupling is slow, the alkyne has more opportunity to homocouple.[2] | 2a. Optimize reaction temperature: While higher temperatures can sometimes favor homocoupling, they may be necessary to drive a sluggish cross-coupling reaction to completion.[2] 2b. Screen different ligands: The right ligand can significantly accelerate the cross-coupling reaction.[1] | |
| Difficulty in purifying the product from the homocoupled byproduct. | 1. Similar polarity of the product and byproduct: This can make separation by column chromatography challenging. | 1a. Optimize the reaction to minimize homocoupling: Prevention is the best strategy. Use the troubleshooting steps above to reduce the formation of the byproduct. 1b. Explore alternative purification techniques: Techniques like recrystallization or preparative HPLC may be necessary if chromatographic separation is difficult. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for Standard Sonogashira Coupling
| Component | Typical Loading/Amount | Notes |
| Palladium Catalyst | ||
| PdCl₂(PPh₃)₂ | 1-5 mol% | A stable Pd(II) precatalyst.[12] |
| Pd(PPh₃)₄ | 1-5 mol% | A common Pd(0) catalyst.[12] |
| Copper Co-catalyst | ||
| Copper(I) Iodide (CuI) | 1-10 mol% | Can be reduced to 0.5-1 mol% to minimize homocoupling.[7] |
| Base | ||
| Triethylamine (Et₃N) | 2-3 equivalents (or as solvent) | A commonly used amine base. |
| Diisopropylamine (i-Pr₂NH) | 2-3 equivalents (or as solvent) | A secondary amine that can sometimes be more effective.[8] |
| Solvent | ||
| THF, DMF, Acetonitrile | Anhydrous and degassed | The choice of solvent can impact reaction performance. |
Table 2: Typical Reaction Conditions for Copper-Free Sonogashira Coupling
| Component | Typical Loading/Amount | Notes |
| Palladium Catalyst | ||
| Pd(OAc)₂ / Ligand | 1-2 mol% Pd / 2-4 mol% Ligand | Requires a phosphine ligand (e.g., SPhos, XPhos) for stabilization and activity.[1] |
| Pd(CH₃CN)₂Cl₂ / Ligand | 1 mol% Pd / 2 mol% Ligand | Used with ligands like cataCXium A.[3] |
| Base | ||
| K₃PO₄, Cs₂CO₃ | 2 equivalents | Inorganic bases are often used in copper-free protocols.[1][9] |
| Solvent | ||
| Toluene, Dioxane, Acetonitrile | Anhydrous and degassed | The choice of solvent depends on the specific catalyst system and substrates. |
Experimental Protocols
Protocol 1: Standard Sonogashira Reaction Optimized to Minimize Homocoupling
This protocol is a general method for a standard Sonogashira reaction, with modifications aimed at reducing Glaser coupling.
Reagent Preparation:
-
Ensure all solvents (e.g., THF, triethylamine) are anhydrous and thoroughly degassed by freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.
-
All solid reagents should be of high purity and dried in a vacuum oven if necessary.
Reaction Setup (using Schlenk technique):
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[3]
-
Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[3]
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., THF, 10 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.[1][3]
Reaction Execution:
-
Stir the mixture at room temperature.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe pump over 1-2 hours to keep its concentration low.[1]
-
Maintain a positive pressure of inert gas throughout the reaction.
-
If necessary, gently heat the reaction mixture and monitor its progress by TLC or GC/MS.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Reaction
This protocol provides a general method for performing a Sonogashira reaction without a copper co-catalyst to eliminate Glaser homocoupling.
Reagent Preparation:
-
Ensure all solvents are anhydrous and degassed.
-
The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.
Reaction Setup (in a glovebox or using Schlenk technique):
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[1]
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).[1]
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).[1]
Reaction Execution:
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC/MS.[1]
Work-up and Purification:
-
Follow the standard work-up and purification procedures as described in Protocol 1.[1]
Visualizations
Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.
Caption: Catalytic cycles for copper-catalyzed and copper-free Sonogashira reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. chem.libretexts.org [chem.libretexts.org]
Enhancing the stability of 5-Triethylsilylpent-4-yn-1-ol for storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the storage stability of 5-Triethylsilylpent-4-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound during storage?
A1: The stability of this compound is primarily influenced by moisture, temperature, light, and atmospheric oxygen. The triethylsilyl (TES) protecting group is susceptible to hydrolysis in the presence of water, which can be accelerated by acidic or basic contaminants. Elevated temperatures can increase the rate of degradation, while exposure to light and oxygen may lead to other side reactions.
Q2: What is the main degradation pathway for this compound?
A2: The most common degradation pathway is the hydrolysis of the triethylsilyl group to form pent-4-yn-1-ol and triethylsilanol. This process is catalyzed by moisture.
Q3: How does the triethylsilyl (TES) group compare in stability to other silyl protecting groups?
A3: The triethylsilyl group is considered a moderately bulky silyl protecting group. Generally, bulkier silyl groups exhibit greater stability. Therefore, TES is more stable than the trimethylsilyl (TMS) group but less stable than bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) under acidic or basic conditions.[1][2]
Q4: What are the ideal storage conditions for this compound?
A4: To maximize shelf life, the compound should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, ideally refrigerated (2-8 °C) or frozen (-20 °C). The storage area should be dry and dark.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Purity Over Time (Observed by NMR, GC-MS, etc.) | Moisture Contamination: The container may not be properly sealed, allowing atmospheric moisture to enter and cause hydrolysis of the silyl group. | Improve Sealing: Ensure the container cap is tightly secured. For long-term storage, consider using a container with a PTFE-lined cap and wrapping the cap with Parafilm®. Use of Desiccant: Store the container inside a desiccator or a sealed bag containing a desiccant to minimize moisture exposure. |
| Improper Atmosphere: The presence of oxygen can lead to oxidative degradation, especially if the compound is exposed to light or trace metal impurities. | Inert Atmosphere: Before sealing, flush the container with a dry, inert gas like argon or nitrogen to displace air. | |
| Change in Physical Appearance (e.g., cloudiness, precipitation) | Hydrolysis Products: The formation of triethylsilanol or polysiloxanes due to moisture can lead to insolubility and a cloudy appearance. | Check for Water: If possible, determine the water content of the solvent if the compound is in solution. If the neat compound appears cloudy, it is a strong indicator of hydrolysis. The material may need to be repurified by chromatography if the degradation is significant. |
| Inconsistent Reaction Yields Using Stored Material | Partial Deprotection: The presence of deprotected pent-4-yn-1-ol can interfere with subsequent reactions where the silyl-protected alkyne is the intended reactant. | Purity Check Before Use: Always assess the purity of the compound by a suitable analytical method (e.g., NMR, GC) before use, especially after prolonged storage. Repurification: If deprotection has occurred, purify the material using an appropriate method like flash column chromatography. |
Experimental Protocols
Protocol 1: Stability Assessment of this compound
This protocol outlines a method to assess the stability of the compound under different storage conditions.
-
Sample Preparation: Aliquot this compound into several small, amber glass vials.
-
Condition Setup:
-
Control: Store one vial at -20°C under an argon atmosphere.
-
Test Condition 1 (Temperature): Store one vial at room temperature (20-25°C) under an argon atmosphere.
-
Test Condition 2 (Moisture): Store one vial at room temperature in a desiccator containing a saturated salt solution to maintain a constant, elevated humidity.
-
Test Condition 3 (Light): Store one vial at room temperature, wrapped in aluminum foil to exclude light.
-
-
Time Points: Analyze the samples at regular intervals (e.g., 1 week, 1 month, 3 months, 6 months).
-
Analysis: Use Gas Chromatography (GC) or ¹H NMR spectroscopy to determine the purity of the compound and identify any degradation products.
-
Data Evaluation: Compare the purity of the test samples to the control sample at each time point to quantify the extent of degradation.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for degradation of this compound.
References
Technical Support Center: Interpreting Complex NMR Spectra of Silylated Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of silylated compounds.
Troubleshooting Complex NMR Spectra
Issue: Appearance of Unexpected Peaks in ¹H or ¹³C NMR
The presence of unexpected signals is a common issue when working with silylated compounds and can often be attributed to side reactions or impurities.
Possible Causes and Solutions:
-
Incomplete Silylation: The starting material may not have been fully converted to its silylated derivative.
-
Solution: Compare the spectrum to that of the starting material to identify any overlapping peaks. To drive the reaction to completion, consider increasing the reaction time, temperature, or the equivalents of the silylating agent.
-
-
Hydrolysis of the Silyl Ether: Silyl ethers can be sensitive to moisture, leading to their cleavage back to the alcohol and a silanol.[1] This is especially true for less sterically hindered silyl groups like trimethylsilyl (TMS).[2]
-
Solution: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. For NMR analysis, use a freshly opened ampule of deuterated solvent or a solvent dried over molecular sieves.
-
-
Silylation Artifacts: The silylating reagent itself or byproducts of the reaction can lead to the formation of artifacts.[1][3][4] For example, reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can sometimes react with themselves or other components in the reaction mixture to produce unexpected silylated species.[3]
-
Solution: Use high-purity silylating agents. If possible, remove excess silylating agent and byproducts by evaporation under reduced pressure or by aqueous work-up followed by extraction, taking care to avoid hydrolysis of the desired product.
-
-
C-Silylation: In the presence of strong bases or certain catalysts, silylation can occur at a carbon atom instead of the intended heteroatom, leading to the formation of a C-Si bond.[1]
-
Solution: Carefully control the reaction conditions, particularly the choice and amount of base.
-
Issue: Broad Peaks in the NMR Spectrum
Peak broadening in NMR can obscure coupling information and make integration unreliable.[5][6][7]
Possible Causes and Solutions:
-
Chemical Exchange: Protons on hydroxyl groups (from residual starting material or hydrolysis) can undergo chemical exchange, leading to broad signals.[6] Similarly, if there is an equilibrium between the silylated and non-silylated forms, or between different conformations of the molecule, the corresponding peaks may be broadened.[8]
-
Poor Sample Preparation: Inhomogeneity in the sample, poor solubility, or the presence of paramagnetic impurities can cause significant peak broadening.[5]
-
Solution: Ensure your sample is fully dissolved in the NMR solvent. Filter the sample if necessary. If solubility is an issue, try a different deuterated solvent.[5]
-
-
Instrumental Factors: Poor shimming of the NMR spectrometer will lead to broad and distorted peaks.[5][9]
-
Solution: Re-shim the instrument before acquiring the spectrum. If the problem persists, consult the instrument manager.
-
Frequently Asked Questions (FAQs)
Q1: Why do I see multiple signals for my silyl protecting group?
The presence of multiple signals for a single silyl group can be due to several factors:
-
Diastereomers: If the original molecule is chiral and the silylation creates a new stereocenter, or if a chiral silylating agent is used on a chiral molecule, diastereomers may be formed.[10][11] These will have distinct NMR spectra.
-
Rotamers: Restricted rotation around a bond in the molecule can lead to the presence of different conformations (rotamers) that are distinct on the NMR timescale, each giving rise to its own set of peaks.[5]
-
Mixture of Silylated Products: If the starting material has multiple sites for silylation (e.g., a diol), a mixture of mono- and di-silylated products may be formed.
Q2: How can I confirm that silylation has occurred?
-
¹H NMR: Look for the appearance of new signals in the upfield region of the spectrum, typically between 0 and 1.5 ppm, corresponding to the protons of the silyl group.[12] The signal for the proton of the original alcohol (-OH) should disappear.
-
¹³C NMR: New signals corresponding to the carbons of the silyl group will appear.
-
²⁹Si NMR: This is a definitive technique to observe the silicon environment directly.[13] The chemical shift of the silicon atom will be characteristic of the type of silyl ether formed.[14][15][16]
Q3: My integrations are not accurate, especially for the silyl group protons. Why?
-
Relaxation Times: The spin-lattice relaxation time (T₁) for silicon-bound protons can be different from other protons in the molecule. This can lead to inaccurate integrations if the relaxation delay in the NMR experiment is too short.
-
Solution: Increase the relaxation delay (d1) in your NMR acquisition parameters to ensure complete relaxation of all protons. A delay of 5 times the longest T₁ is recommended for accurate quantification.[17]
-
-
Overlapping Peaks: If the silyl group signals overlap with other aliphatic protons or solvent impurities, the integration will be inaccurate.[5]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts for Common Silyl Ethers
| Silyl Group | Abbreviation | Typical ¹H Chemical Shift (ppm) | Notes |
| Trimethylsilyl | TMS | 0.0 - 0.3 | Often a sharp singlet for the 9 equivalent protons.[18] |
| Triethylsilyl | TES | 0.5 - 1.0 (CH₃), 0.4 - 0.8 (CH₂) | Quartet for CH₂ and triplet for CH₃. |
| tert-Butyldimethylsilyl | TBS/TBDMS | 0.0 - 0.2 (CH₃), 0.8 - 1.0 (t-Bu) | Two singlets, one for the two methyl groups and one for the tert-butyl group.[19] |
| Triisopropylsilyl | TIPS | 1.0 - 1.3 | Complex multiplet. |
| tert-Butyldiphenylsilyl | TBDPS | 1.0 - 1.2 (t-Bu), 7.2 - 7.8 (Ph) | Singlet for the tert-butyl group and multiplets for the aromatic protons.[19] |
Table 2: Typical ²⁹Si NMR Chemical Shifts for Silylated Compounds
| Compound Type | Typical ²⁹Si Chemical Shift (ppm) | Notes |
| Alkyl Silanes (e.g., TMS) | -10 to 10 | The reference compound, TMS, is at 0 ppm.[13] |
| Silyl Ethers (R-O-SiR'₃) | 10 to 30 | Chemical shift is sensitive to the substituents on both the silicon and the oxygen.[20] |
| Silanols (R₃Si-OH) | -10 to 10 | Can be broad due to exchange. |
| Siloxanes (R₃Si-O-SiR₃) | -20 to 20 | |
| Quartz/Glass NMR Tube | ~ -110 | A broad signal from the NMR tube and probe is often observed.[13] |
Experimental Protocols
Protocol 1: General Procedure for Silylation of an Alcohol with TBSCl
-
Preparation: Under an argon or nitrogen atmosphere, dissolve the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Addition of Reagents: Add imidazole (2.5 equiv) to the solution, followed by tert-butyldimethylsilyl chloride (TBSCl, 1.5 equiv).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sample Preparation for Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Accurately weigh the silylated compound (analyte) and an internal standard into a vial. The internal standard should be a compound with a sharp signal that does not overlap with any analyte signals (e.g., 1,1,2,2-tetrachloroethane).[21]
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ of the protons being integrated. A d1 of 30 seconds is often sufficient.
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.[17]
-
-
Data Processing:
-
Carefully integrate the non-overlapping signals of the analyte and the internal standard.
-
Calculate the concentration or purity of the analyte using the following formula: Purity = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for complex NMR spectra of silylated compounds.
References
- 1. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Artifacts in trimethylsilyl derivatization reactions and ways to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. youtube.com [youtube.com]
- 7. Are Polymer NMR Peaks Always Broad? | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 8. NMR line broadening techniques - Wikipedia [en.wikipedia.org]
- 9. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. (29Si) Silicon NMR [chem.ch.huji.ac.il]
- 14. unige.ch [unige.ch]
- 15. Origin of the 29Si NMR chemical shift in R3Si–X and relationship to the formation of silylium (R3Si+) ions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 17. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Scale-up considerations for the synthesis of 5-Triethylsilylpent-4-yn-1-ol
This technical support guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the synthesis of 5-Triethylsilylpent-4-yn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and efficient synthetic route involves a two-step process:
-
Alkylation: Deprotonation of triethylsilylacetylene with a strong base, typically n-butyllithium (n-BuLi), followed by reaction with a protected 3-halopropanol, such as 3-bromo-1-(tetrahydro-2H-pyran-2-yloxy)propane.
-
Deprotection: Removal of the protecting group (e.g., tetrahydropyranyl, THP) under acidic conditions to yield the final product.
Q2: What are the critical safety precautions when working with n-butyllithium on a larger scale?
A2: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[1][2] Strict anhydrous and anaerobic conditions are essential. Key safety measures include:
-
Inert Atmosphere: Always handle n-BuLi under a dry, inert atmosphere (e.g., argon or nitrogen) in a well-ventilated fume hood or glovebox.[1][3]
-
Proper PPE: Wear a flame-resistant lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[1]
-
Safe Dispensing: Use dry, airtight syringes or cannulas for transfers.[1]
-
Quenching: Prepare a quenching solution (e.g., isopropanol in an inert solvent like THF) to safely neutralize any excess n-BuLi and for cleaning glassware. Never quench with water directly.
-
Fire Safety: Keep a Class D fire extinguisher suitable for metal fires readily accessible.[1]
Q3: How can I monitor the progress of the alkylation and deprotection reactions?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring reaction progress.[4][5] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials, intermediates, and the final product. Staining with an appropriate agent, such as p-anisaldehyde, can help visualize the spots.[5]
Q4: What are the best practices for purifying the final product, this compound?
A4: Flash column chromatography on silica gel is the most effective method for purifying this compound.[6][7][8] A gradient elution with a mixture of hexanes and ethyl acetate is typically used. For large-scale purifications, automated chromatography systems can improve efficiency and reproducibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield in the alkylation step. | 1. Incomplete deprotonation of triethylsilylacetylene. 2. Deactivation of n-BuLi due to moisture or air. 3. Impure starting materials. | 1. Ensure accurate titration of the n-BuLi solution before use. 2. Use freshly distilled, anhydrous solvents and flame-dried glassware under a positive pressure of inert gas. 3. Purify starting materials (triethylsilylacetylene and the alkyl halide) before the reaction. |
| Formation of significant byproducts. | 1. Side reactions of the alkylating agent (e.g., elimination). 2. Reaction of the acetylide with the solvent (e.g., THF at elevated temperatures). | 1. Maintain a low reaction temperature during the addition of the alkylating agent. 2. Use a co-solvent like HMPA (with appropriate safety precautions) to enhance reactivity at lower temperatures. |
| Incomplete deprotection of the THP ether. | 1. Insufficient acid catalyst or reaction time. 2. Use of a non-optimal solvent system. | 1. Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid) or prolong the reaction time, monitoring by TLC.[2] 2. Use a protic solvent like methanol or a mixture of THF/acetic acid/water to facilitate the hydrolysis.[9] |
| Undesired desilylation during deprotection. | The triethylsilyl group can be labile under strongly acidic conditions. | Use milder acidic conditions for THP deprotection. Catalysts like pyridinium p-toluenesulfonate (PPTS) in ethanol are less harsh.[2] Alternatively, solid-supported acid catalysts like Amberlyst-15 can be used for easier control and removal.[9] |
| Difficulty in separating the product from impurities by column chromatography. | Co-elution of the product with closely related impurities. | 1. Optimize the solvent system for column chromatography; a shallower gradient or an alternative solvent system may improve separation. 2. Consider derivatization of the alcohol to a more easily separable compound, followed by deprotection. |
Experimental Protocols
Step 1: Alkylation of Triethylsilylacetylene
A detailed protocol for a similar alkylation is available in Organic Syntheses.[10] The following is an adapted procedure for the synthesis of 1-(tetrahydro-2H-pyran-2-yloxy)-5-(triethylsilyl)pent-4-yne.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add triethylsilylacetylene to the cooled THF.
-
Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of 3-bromo-1-(tetrahydro-2H-pyran-2-yloxy)propane in anhydrous THF dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Deprotection of the THP Ether
The following is a general procedure for the acidic hydrolysis of THP ethers.[9]
-
Dissolve the purified 1-(tetrahydro-2H-pyran-2-yloxy)-5-(triethylsilyl)pent-4-yne in a 3:1:1 mixture of THF, acetic acid, and water.
-
Stir the solution at room temperature and monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by flash column chromatography.
Scale-up Considerations: Data Presentation
The following table presents hypothetical, yet realistic, data for the synthesis of this compound at different scales to illustrate potential scale-up challenges.
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) | Production Scale (10 kg) |
| Reaction Time (Alkylation) | 12 hours | 18 hours | 24 hours |
| Reaction Time (Deprotection) | 2 hours | 4 hours | 8 hours |
| Overall Yield | 85% | 75% | 65% |
| Purity (after chromatography) | >98% | >97% | >95% |
| Key Challenges | - Accurate handling of small quantities of pyrophoric reagents. | - Effective heat dissipation during n-BuLi addition. - Efficient mixing in a larger reactor. | - Management of large volumes of flammable solvents. - Consistent temperature control throughout the reactor. - Handling and disposal of large quantities of waste. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the alkylation step.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Large-Scale Syntheses of Silanoxy-Tetrahydrofurans via Stereospecific [5,5]-Rearrangements of Silanol Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Addressing low reactivity of aryl chlorides in Sonogashira coupling
This technical support center provides troubleshooting guidance and frequently asked questions to address the challenges associated with the low reactivity of aryl chlorides in Sonogashira coupling reactions.
Troubleshooting Guide
Problem: Low or no conversion of the aryl chloride.
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | The C-Cl bond is strong and requires a highly active catalyst for oxidative addition. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1][2] |
| Recommendation: Switch to a more electron-rich and sterically bulky phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[2][3] N-heterocyclic carbene (NHC) ligands can also be used to activate the palladium catalyst.[1] | |
| Inappropriate Ligand Choice | The ligand plays a crucial role in the oxidative addition step. Triphenylphosphine-based ligands are generally not suitable for activating aryl chlorides.[1][2] |
| Recommendation: Employ bulky and electron-rich phosphine ligands to enhance the rate of oxidative addition.[1][4] Consider ligands such as P(t-Bu)₃ or cataCXium® A. | |
| Suboptimal Reaction Temperature | Aryl chlorides often require higher temperatures for successful coupling compared to their bromide or iodide counterparts.[3][5] |
| Recommendation: Increase the reaction temperature, potentially using a high-boiling point solvent like DMF, NMP, or toluene in a sealed tube.[6][7] Microwave irradiation can also be employed to rapidly achieve high temperatures and shorten reaction times.[8][9] | |
| Incorrect Base | The choice of base is critical for both the deprotonation of the terminal alkyne and the overall catalytic cycle. |
| Recommendation: Stronger, non-nucleophilic bases are often required. Consider using cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or an amine base like diisopropylethylamine (DIPEA) or DBU.[1][10] | |
| Presence of a Copper Co-catalyst | While traditional Sonogashira couplings use a copper(I) co-catalyst, it can sometimes inhibit the reaction with aryl chlorides by promoting alkyne homocoupling (Glaser coupling).[3][10] |
| Recommendation: Perform the reaction under copper-free conditions.[1][3][10] If a co-catalyst is necessary, carefully screen its loading. | |
| Solvent Effects | The solvent can influence catalyst solubility, stability, and reactivity. |
| Recommendation: Aprotic polar solvents like DMF, DMAc, or NMP are often effective.[4] In some cases, ethereal solvents like THF or dioxane can be used, especially in combination with a strong base.[7] |
Frequently Asked Questions (FAQs)
Q1: Why are aryl chlorides so much less reactive than aryl bromides or iodides in Sonogashira coupling?
A1: The lower reactivity of aryl chlorides stems from the high bond dissociation energy of the C-Cl bond compared to C-Br and C-I bonds. This makes the initial, often rate-limiting, oxidative addition step of the aryl chloride to the palladium(0) catalyst more difficult.[1][11]
Q2: What are the best palladium catalysts and ligands for activating aryl chlorides?
A2: For the Sonogashira coupling of aryl chlorides, palladium catalysts need to be highly active. This is typically achieved by using electron-rich and sterically bulky phosphine ligands. Some of the most successful ligands include Buchwald-type biarylphosphines like XPhos and SPhos.[2][3] N-heterocyclic carbene (NHC) ligands are also effective in promoting the oxidative addition of aryl chlorides.[1] Using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the appropriate ligand is a common strategy.[1]
Q3: Can I perform the Sonogashira coupling of aryl chlorides without a copper co-catalyst?
A3: Yes, and in many cases, it is preferable. While the traditional Sonogashira reaction employs a copper(I) co-catalyst, it can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially at the higher temperatures often required for aryl chloride activation.[3] Several efficient copper-free protocols have been developed for the coupling of aryl chlorides.[1][10]
Q4: What are the recommended reaction conditions (base, solvent, temperature) for a successful coupling?
A4: The optimal conditions are substrate-dependent, but a good starting point for the coupling of an aryl chloride is:
-
Catalyst: A palladium precursor (e.g., Pd(OAc)₂, PdCl₂(CH₃CN)₂) with a bulky, electron-rich phosphine ligand (e.g., XPhos).
-
Base: A strong, non-nucleophilic base such as Cs₂CO₃ or K₂CO₃.
-
Solvent: A high-boiling aprotic polar solvent like DMF, NMP, or dioxane.
-
Temperature: Elevated temperatures, often in the range of 100-140 °C, are typically required. Microwave heating can be a very effective way to achieve high temperatures and significantly reduce reaction times.[8][9]
Q5: My reaction is still not working. What else can I try?
A5: If you have optimized the catalyst, ligand, base, solvent, and temperature without success, consider the following:
-
Additives: In some cases, additives like tetra-n-butylammonium fluoride (TBAF) have been shown to promote the reaction.[9]
-
Substrate Purity: Ensure your aryl chloride and alkyne are pure. Impurities can poison the catalyst.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., argon or nitrogen) as palladium(0) catalysts are sensitive to oxygen.
-
Degassing: Thoroughly degas your solvents to remove dissolved oxygen.
Data Presentation
Table 1: Comparison of Catalytic Systems for the Sonogashira Coupling of Aryl Chlorides.
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 95 | Buchwald et al. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 92 | Stambuli et al. |
| [PdCl₂(CH₃CN)₂] / P(t-Bu)₃ | Cs₂CO₃ | Acetonitrile | 80 | 18 | 88 | Gelman & Buchwald[10] |
| PdCl₂(PCy₃)₂ | TBAF | Toluene | 100 | 16 | 90 | Hua & Li et al.[9] |
| Microwave-assisted | K₂CO₃ | DMF | 150 | 0.25 | 98 | Huang et al.[8][9] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Aryl Chlorides (Buchwald Method)
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol), the terminal alkyne (1.2 mmol), cesium carbonate (2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours) and monitor the progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Sonogashira Coupling of Aryl Chlorides
-
In a microwave vial, combine the aryl chloride (1.0 mmol), terminal alkyne (1.5 mmol), a suitable palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), a copper co-catalyst if desired (e.g., CuI, 0.06 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a high-boiling solvent such as DMF or NMP (3-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 150 °C) for a short duration (e.g., 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in Protocol 1.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Stability of TES and TBDMS Protecting Groups
In the realm of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is paramount to achieving high yields and minimizing unwanted side reactions. Among the most versatile and widely utilized protecting groups are silyl ethers, with triethylsilyl (TES) and tert-butyldimethylsilyl (TBDMS or TBS) being two of the most common choices. This guide provides a comprehensive comparison of the stability of TES and TBDMS protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The stability of a silyl ether is primarily dictated by the steric hindrance around the silicon atom.[1][2] Larger, bulkier substituents impede the approach of reagents that would otherwise lead to cleavage of the silicon-oxygen bond.[2] The tert-butyl group in TBDMS is significantly larger than the ethyl groups in TES, rendering TBDMS ethers considerably more robust under a variety of conditions.[2]
Comparative Stability Data
The differential stability of TES and TBDMS ethers has been quantified under both acidic and basic conditions. This quantitative data is crucial for designing selective protection and deprotection strategies in complex molecule synthesis.
Acidic Conditions
Under acidic conditions, the rate of hydrolysis is highly dependent on the steric bulk of the silyl group. TBDMS ethers are substantially more stable than TES ethers, allowing for the selective removal of a TES group in the presence of a TBDMS group.[2]
| Silyl Ether | Relative Rate of Acid-Catalyzed Hydrolysis |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 64 |
| tert-Butyldimethylsilyl (TBDMS) * | 20,000 |
| Triisopropylsilyl (TIPS) | 700,000 |
| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 |
| Data sourced from multiple literature reports.[1][3] |
As the data indicates, TBDMS ethers are over 300 times more stable to acidic hydrolysis than TES ethers.[2]
Basic Conditions
In basic media, the stability of silyl ethers also increases with steric hindrance. While the difference is less pronounced than in acidic media, TBDMS ethers remain significantly more stable than their TES counterparts.
| Silyl Ether | Relative Rate of Base-Catalyzed Cleavage |
| Trimethylsilyl (TMS) | 1 |
| Triethylsilyl (TES) | 10-100 |
| tert-Butyldimethylsilyl (TBDMS) * | ~20,000 |
| Triisopropylsilyl (TIPS) | 100,000 |
| tert-Butyldiphenylsilyl (TBDPS) | ~20,000 |
| Data sourced from multiple literature reports.[3][4] |
Experimental Protocols
The selective cleavage of TES and TBDMS ethers is a common transformation in organic synthesis. Below are representative experimental protocols for the deprotection of these silyl ethers.
Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether
An efficient method for the chemoselective cleavage of a TES ether in the presence of a TBDMS ether utilizes mild acidic conditions.[5]
Reagents and Materials:
-
Substrate with both TES and TBDMS protected hydroxyl groups
-
Methanol (MeOH)
-
Formic acid (HCOOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stir bar
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the substrate (1.0 equiv) in methanol.[6]
-
Cool the solution to 0 °C using an ice bath.[6]
-
Slowly add a solution of 5-10% formic acid in methanol (v/v) to the reaction mixture.[5][6]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).[5][6]
-
Upon completion (typically 1-2 hours), carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[5][6]
-
Remove the methanol under reduced pressure.[6]
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).[6]
-
Combine the organic layers and wash with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography to afford the desired alcohol.[6]
Even with higher concentrations of formic acid and longer reaction times, no deprotection of the TBDMS group is typically observed.[5]
General Deprotection of a TBDMS Ether using Fluoride
Tetrabutylammonium fluoride (TBAF) is a common reagent for the cleavage of TBDMS ethers due to the high affinity of fluoride for silicon.[7]
Reagents and Materials:
-
TBDMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) solution (typically 1 M in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc) or other suitable organic solvent
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.[1]
-
Add a solution of TBAF in THF (1.1-1.5 equivalents).
-
Stir the solution at room temperature.[1] The reaction time can vary from 2 to 16 hours depending on the steric environment of the silyl ether.[1]
-
Monitor the reaction by TLC until the starting material is consumed.[1]
-
Quench the reaction by adding water.[1]
-
Extract the product with an organic solvent.[1]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[1]
-
Purify the product by flash chromatography if necessary.[1]
Visualization of Silyl Ether Stability and Cleavage
The following diagrams illustrate the relative stability of TES and TBDMS ethers and the general workflow for selective deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Silyl ether - Wikipedia [en.wikipedia.org]
- 4. One moment, please... [total-synthesis.com]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Comparative Guide to Triethylsilyl and Triisopropylsilyl Alkynes in Platinum Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for terminal alkynes is a critical consideration in the synthesis of platinum-alkynyl complexes. These protecting groups, particularly trialkylsilyl moieties, play a significant role in influencing reaction outcomes, stability of intermediates, and the purification of final products. This guide provides an objective comparison of two commonly employed silyl protecting groups, triethylsilyl (TES) and triisopropylsilyl (TIPS), in the context of platinum complex synthesis, with a focus on experimental data.
Introduction to Silyl Protecting Groups in Platinum Chemistry
Trialkylsilyl groups are frequently used to protect terminal alkynes during transition metal-catalyzed reactions, including those involving platinum. The primary roles of these groups are to prevent unwanted side reactions of the acidic acetylenic proton and to enhance the solubility and stability of the alkyne and its subsequent metal complexes. The choice between different silyl groups, such as TES and the bulkier TIPS, is often dictated by the specific reaction conditions and the desired properties of the target platinum complex. The steric and electronic properties of the silyl group can influence the accessibility of the alkyne to the platinum center and the stability of the resulting complex.
Performance Comparison: TES vs. TIPS in Diplatinum Polyynediyl Complex Synthesis
A direct comparison of triethylsilyl (TES) and triisopropylsilyl (TIPS) as protecting groups for alkynes in the synthesis of diplatinum polyynediyl complexes has been reported. The key reaction step involves the homocoupling of platinum-alkynyl precursors. The data presented below summarizes the yields obtained for the synthesis of PtFC20PtF and PtFC24PtF from their respective TES- and TIPS-protected precursors.
Table 1: Comparison of Reaction Yields for the Homocoupling of TES- and TIPS-Protected Platinum-Alkynyl Precursors
| Diplatinum Polyynediyl Complex | TES-Protected Precursor | Yield (%) | TIPS-Protected Precursor | Yield (%) |
| PtFC20PtF | PtFC10TES | 76 | PtFC10TIPS | 86 |
| PtFC24PtF | PtFC12TES | 96 | PtFC12TIPS | 68 |
Data sourced from Weisbach, N. et al., Organometallics 2019, 38, 15, 3294–3310.[1]
Based on these results, for the synthesis of PtFC20PtF, the TIPS-protected precursor gave a slightly higher yield. Conversely, for the longer PtFC24PtF complex, the TES-protected precursor resulted in a significantly higher yield. The authors of the study concluded that, for these specific homocoupling reactions, there is no overall advantage to using the bulkier TIPS protecting group over the TES group.[1]
Experimental Protocols
The following is a representative experimental protocol for the synthesis of a diplatinum polyynediyl complex from a TIPS-protected platinum-alkynyl precursor.
Synthesis of PtFC20PtF from PtFC10TIPS
A solution of the TIPS-protected precursor, PtFC10TIPS, in acetone is cooled to 0 °C. To this solution, wet n-Bu4N+F– is added to effect the protodesilylation. Following this, Me3SiCl is introduced. The reaction mixture is then subjected to Hay cross-coupling conditions, which typically involve the use of a copper(I) salt and an amine base in the presence of oxygen, to induce homocoupling. The resulting diplatinum polyynediyl complex, PtFC20PtF, is then isolated and purified by chromatography on a jacketed column at 0 °C.[1]
Experimental Workflow
The synthesis of diplatinum polyynediyl complexes from silyl-protected alkynyl precursors generally follows a multi-step process. The diagram below illustrates a typical workflow.
Caption: A generalized workflow for the synthesis of diplatinum polyynediyl complexes.
Discussion: Steric and Electronic Effects
The choice between TES and TIPS protecting groups introduces differences in steric bulk around the alkyne functionality. The TIPS group, with its three isopropyl substituents, is significantly larger than the TES group, which has three ethyl substituents.
-
Steric Hindrance: The greater steric bulk of the TIPS group can, in some cases, provide better protection for the acetylenic proton and stabilize reactive intermediates. However, this increased size can also hinder the approach of reagents to the reaction center, potentially slowing down reaction rates or leading to lower yields, as may be the case in the synthesis of the longer PtFC24PtF complex.[1] The steric environment created by the ligands on the platinum center itself is also a critical factor.[2] Bulky ligands on platinum can be used to increase the stability of catalysts.[2]
-
Electronic Effects: The electronic effects of TES and TIPS groups are generally considered to be quite similar, as both are trialkylsilyl groups that act as weak sigma-donors. Therefore, any differences in reactivity are more likely to be attributed to steric factors.[3][4]
Conclusion
The available experimental data for the synthesis of specific diplatinum polyynediyl complexes suggests that there is no universal advantage to using the bulkier triisopropylsilyl (TIPS) protecting group over the triethylsilyl (TES) group.[1] The optimal choice of silyl protecting group appears to be substrate-dependent. While the TIPS group may offer enhanced stability in some contexts, the less sterically demanding TES group may be preferable for the formation of longer, more sterically congested complexes. Researchers should consider the specific steric and electronic environment of their platinum complex and the nature of the synthetic transformations when selecting an appropriate silyl protecting group for their terminal alkyne substrates. Further systematic studies across a broader range of platinum complex syntheses would be beneficial to establish more general guidelines for the selection of silyl protecting groups.
References
Validating the Structure of Novel Dihydropyrans Synthesized from 5-Triethylsilylpent-4-yn-1-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the structure of novel dihydropyran compounds synthesized from the precursor 5-Triethylsilylpent-4-yn-1-ol. The synthesis proceeds via a Lewis acid-catalyzed Prins-type cyclization with an aldehyde, a versatile reaction for forming six-membered heterocyclic rings. This document outlines the detailed experimental protocol for a representative synthesis, presents the expected quantitative data in tabular format for easy comparison, and includes workflow and pathway diagrams to visually represent the process. The data presented herein is a representative example based on established chemical principles and spectroscopic data of analogous structures.
I. Synthesis and Structural Elucidation
The primary method for synthesizing novel dihydropyrans from this compound is the Prins-type cyclization. This reaction involves the electrophilic addition of an aldehyde to the alkyne, followed by intramolecular cyclization initiated by the terminal alcohol. The triethylsilyl group plays a crucial role in directing the regioselectivity of the reaction.
Alternative Synthesis Routes:
While the Prins-type cyclization is a primary focus, other potential synthetic pathways for related heterocyclic structures from silylalkynes include:
-
Acid-catalyzed cyclization of corresponding vinylsilyl alcohols: This would involve the initial hydration of the alkyne to a ketone, followed by reduction to the vinylsilane and subsequent cyclization.
-
Diels-Alder reactions: The silylalkyne could potentially act as a dienophile in [4+2] cycloadditions with suitable dienes to form different six-membered ring systems.
This guide will focus on the direct Prins-type cyclization for the synthesis of a novel dihydropyran.
II. Data Presentation for Structural Validation
Thorough characterization using various analytical techniques is essential to confirm the structure of the newly synthesized compound. The following tables summarize the expected quantitative data for the starting material and the novel product, 2-phenyl-6-((triethylsilyl)methylene)-3,6-dihydro-2H-pyran, synthesized via reaction with benzaldehyde.
Table 1: Physical and Chromatographic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | Retention Time (GC-MS) |
| This compound (Starting Material) | C11H22OSi | 198.38 | Colorless oil | - | 8.5 min |
| 2-phenyl-6-((triethylsilyl)methylene)-3,6-dihydro-2H-pyran (Product) | C18H26OSi | 286.49 | Pale yellow oil | 85 | 15.2 min |
Table 2: Spectroscopic Data (¹H NMR)
| Compound | δ (ppm), Multiplicity, Coupling Constant (J, Hz), Integration, Assignment |
| This compound | 3.75 (t, J = 6.2 Hz, 2H, -CH₂OH), 2.30 (t, J = 6.8 Hz, 2H, -C≡C-CH₂-), 1.70 (p, J = 6.5 Hz, 2H, -CH₂-CH₂-CH₂-), 0.98 (t, J = 7.9 Hz, 9H, Si-(CH₂-CH ₃)₃), 0.60 (q, J = 7.9 Hz, 6H, Si-(CH ₂-CH₃)₃) |
| 2-phenyl-6-((triethylsilyl)methylene)-3,6-dihydro-2H-pyran | 7.25-7.40 (m, 5H, Ar-H), 5.80 (s, 1H, =CH-Si), 5.40 (dd, J = 4.5, 2.0 Hz, 1H, O-CH-Ar), 4.20 (m, 1H, =C-CH-O), 2.10-2.30 (m, 2H, -CH₂-), 1.80-1.95 (m, 2H, -CH₂-), 0.95 (t, J = 7.9 Hz, 9H, Si-(CH₂-CH ₃)₃), 0.65 (q, J = 7.9 Hz, 6H, Si-(CH ₂-CH₃)₃) |
Table 3: Spectroscopic Data (¹³C NMR)
| Compound | δ (ppm), Assignment |
| This compound | 108.5 (-C ≡C-Si), 82.1 (-C≡C -Si), 61.5 (-C H₂OH), 31.8 (-C≡C-C H₂-), 15.5 (-CH₂-C H₂-CH₂-), 7.4 (Si-(CH₂-C H₃)₃), 4.5 (Si-(C H₂-CH₃)₃) |
| 2-phenyl-6-((triethylsilyl)methylene)-3,6-dihydro-2H-pyran | 145.2 (=C -Si), 142.1 (Ar-C), 128.5 (Ar-CH), 127.8 (Ar-CH), 126.3 (Ar-CH), 125.4 (=CH-Si), 78.9 (O-C H-Ar), 75.1 (=C-C H-O), 30.2 (-C H₂-), 25.8 (-C H₂-), 7.3 (Si-(CH₂-C H₃)₃), 4.4 (Si-(C H₂-CH₃)₃) |
Table 4: Spectroscopic Data (IR and MS)
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3350 (O-H), 2950 (C-H), 2175 (C≡C), 1050 (C-O) | 198 (M+), 169 (M+ - C₂H₅), 115 (M+ - C₆H₁₅Si) |
| 2-phenyl-6-((triethylsilyl)methylene)-3,6-dihydro-2H-pyran | 3050 (Ar C-H), 2955 (C-H), 1650 (C=C), 1240 (Si-C), 1080 (C-O-C)[1] | 286 (M+), 257 (M+ - C₂H₅), 171 (M+ - C₆H₅CHO), 115 (Si(C₂H₅)₃) |
III. Experimental Protocols
Synthesis of 2-phenyl-6-((triethylsilyl)methylene)-3,6-dihydro-2H-pyran
To a solution of this compound (1.0 g, 5.04 mmol) and benzaldehyde (0.59 g, 5.54 mmol) in anhydrous dichloromethane (20 mL) at 0 °C under an inert atmosphere is added trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.11 g, 0.50 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours. The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (15 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford the title compound as a pale yellow oil.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a FT-IR spectrometer.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) is performed on a standard instrument with an electron ionization source.
IV. Mandatory Visualizations
References
A Comparative Analysis of Deprotection Methods for Silyl Ethers
In the landscape of synthetic organic chemistry, silyl ethers stand out as one of the most versatile and widely employed protecting groups for hydroxyl functionalities. Their popularity stems from their ease of formation, stability across a range of reaction conditions, and, most critically, the diverse array of methods available for their removal. The ability to selectively deprotect one silyl ether in the presence of others, or in the presence of other sensitive functional groups, is a cornerstone of modern multistep synthesis. This guide provides a comparative analysis of the most common deprotection methods for silyl ethers, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[1][2] Generally, bulkier silyl groups exhibit greater stability. The relative stability of common silyl ethers towards acidic and basic hydrolysis follows a well-established trend, which is crucial for devising selective deprotection strategies.[3]
Relative Stability of Common Silyl Ethers
The stability of silyl ethers increases with the steric hindrance around the silicon atom. A general order of stability towards acidic and basic conditions is provided below.
Relative Stability to Acidic Hydrolysis: TMS < TES < TBDMS < TIPS < TBDPS[3]
Relative Stability to Basic Hydrolysis: TMS < TES < TBDMS ≈ TBDPS < TIPS[3]
This differential stability allows for the selective removal of a more labile silyl group while leaving a more robust one intact.
Comparative Data on Silyl Ether Deprotection
The choice of deprotection method depends on the specific silyl ether, the presence of other functional groups in the molecule, and the desired selectivity. The three primary methods for silyl ether cleavage are acidic hydrolysis, basic hydrolysis, and fluoride-mediated deprotection.
Acid-Catalyzed Deprotection
Acid-catalyzed deprotection is generally effective for less sterically hindered silyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (e.g., water or alcohol) on the silicon atom.
| Silyl Ether | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TMS | 1N HCl (1 drop) | CH₂Cl₂ | RT | 30 min | N/A | [1] |
| TMS | Boric Acid (0.1 eq) | H₂O | RT | 5-20 min | 90-98 | [4] |
| TES | Formic Acid (5-10%) | MeOH | RT | N/A | High | [5] |
| TBDMS | AcOH/THF/H₂O (4:1:1) | N/A | RT | several h to days | N/A | [6] |
| TBDMS | CSA (10 mol%) | MeOH/DCM (1:1) | 0 | 2 h | N/A | [6] |
Base-Catalyzed Deprotection
Basic conditions are also employed for silyl ether cleavage, particularly for less stable silyl groups. The mechanism involves nucleophilic attack of a hydroxide or alkoxide ion on the silicon atom.
| Silyl Ether | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TMS | K₂CO₃ | MeOH | RT | 1-2 h | N/A | [1] |
| Aryl-TBDMS | NaH (1.5 eq) | DMF | RT | 9-12 min | 95-99 | [7] |
| Aryl-TBDMS | KHF₂ | MeOH | RT | 30 min | High | [3] |
Fluoride-Mediated Deprotection
Fluoride ions have a very high affinity for silicon, making fluoride-based reagents the most common and effective method for cleaving all types of silyl ethers.[8] The high strength of the Si-F bond is the driving force for this reaction.
| Silyl Ether | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| TBDMS | TBAF (1.1 eq) | THF | 0 - RT | 45 min | 32 | [9] |
| TBDMS | TBAF (3 eq) | THF | RT | 2-16 h | N/A | [1] |
| TBDPS | TBAF | THF | RT | N/A | N/A | [1] |
| TIPS | TBAF | THF | RT | N/A | N/A | [1] |
| TBDMS | TAS-F | THF | RT | 1-2 h | N/A | [1] |
| TBDMS | HF (49% aq) | MeCN | 0 | 10-30 min | N/A | [1] |
| TES | HF-Pyridine | THF/Pyridine | N/A | 2-3 h | N/A | [1] |
Note: Yields and reaction times are highly substrate-dependent and the conditions listed are representative examples.
Experimental Protocols
Below are detailed methodologies for key deprotection experiments.
Acid-Catalyzed Deprotection of a Trimethylsilyl (TMS) Ether
Objective: To deprotect a TMS ether using dilute acid.
Procedure:
-
Dissolve the TMS-protected alcohol (0.4 mmol) in dichloromethane (4 mL).[1]
-
Add one drop of 1N hydrochloric acid to the solution.[1]
-
Stir the reaction mixture at room temperature for 30 minutes.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Base-Catalyzed Deprotection of a Trimethylsilyl (TMS) Ether
Objective: To deprotect a TMS ether under mild basic conditions.
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.[1]
-
Add an excess of potassium carbonate to the solution.[1]
-
Stir the mixture at room temperature for 1 to 2 hours.[1]
-
Monitor the deprotection by TLC.
-
Upon completion, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude alcohol can be further purified if needed.
Fluoride-Mediated Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether using TBAF
Objective: To deprotect a TBDMS ether using tetrabutylammonium fluoride (TBAF).
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to make an approximately 0.1 M solution.[8]
-
Cool the solution to 0 °C in an ice bath.[8]
-
Add a 1 M solution of TBAF in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[8]
-
Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether, and allow it to warm to room temperature.[1]
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., dichloromethane).[9]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[9]
-
Purify the product by flash chromatography.
Caution: The basicity of TBAF can lead to decomposition of base-sensitive substrates. In such cases, buffering the reaction mixture with a mild acid like acetic acid is recommended.[9][10]
Visualization of Deprotection Strategies
The following diagrams illustrate the decision-making process for selecting a deprotection method and the general mechanisms of cleavage.
References
- 1. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 2. benchchem.com [benchchem.com]
- 3. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
Spectroscopic Comparison: 5-Triethylsilylpent-4-yn-1-ol vs. 5-Trimethylsilylpent-4-yn-1-ol
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the precise characterization of molecules is paramount. Silyl-protected alkynes are crucial intermediates in a myriad of synthetic pathways. This guide provides a comprehensive spectroscopic comparison of two common silyl-protected pentynols: 5-Triethylsilylpent-4-yn-1-ol and its trimethylsilyl analog, 5-Trimethylsilylpent-4-yn-1-ol. By presenting key spectroscopic data (NMR, IR, and Mass Spectrometry) in a comparative format, this document aims to facilitate the identification and differentiation of these two closely related compounds.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and 5-Trimethylsilylpent-4-yn-1-ol. These values are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecules.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Assignment | This compound | 5-Trimethylsilylpent-4-yn-1-ol |
| -CH₂OH (H1) | ~3.7 ppm (t) | ~3.7 ppm (t) |
| -CH₂- (H2) | ~1.7 ppm (p) | ~1.7 ppm (p) |
| -CH₂- (H3) | ~2.4 ppm (t) | ~2.4 ppm (t) |
| -Si(CH₂CH₃)₃ | ~0.6 ppm (q) | - |
| -Si(CH₂CH₃)₃ | ~1.0 ppm (t) | - |
| -Si(CH₃)₃ | - | ~0.15 ppm (s) |
| -OH | Variable | Variable |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Assignment | This compound | 5-Trimethylsilylpent-4-yn-1-ol |
| -CH₂OH (C1) | ~61 ppm | ~61 ppm |
| -CH₂- (C2) | ~31 ppm | ~31 ppm |
| -CH₂- (C3) | ~20 ppm | ~20 ppm |
| ≡C-Si (C4) | ~83 ppm | ~85 ppm |
| -C≡ (C5) | ~108 ppm | ~106 ppm |
| -Si(CH₂CH₃)₃ | ~4 ppm | - |
| -Si(CH₂CH₃)₃ | ~7 ppm | - |
| -Si(CH₃)₃ | - | ~0 ppm |
Table 3: IR Spectroscopic Data (Predicted)
| Functional Group | This compound (cm⁻¹) | 5-Trimethylsilylpent-4-yn-1-ol (cm⁻¹) |
| O-H Stretch (alcohol) | 3200-3600 (broad) | 3200-3600 (broad) |
| C-H Stretch (alkane) | 2850-2960 | 2850-2960 |
| C≡C Stretch (alkyne) | 2170-2180 (weak) | 2170-2180 (weak) |
| Si-C Stretch | 1240-1260 | 1240-1260 |
| C-O Stretch (alcohol) | 1050-1150 | 1050-1150 |
Table 4: Mass Spectrometry Data (Predicted Molecular Ions)
| Compound | Molecular Formula | Molecular Weight | Predicted [M+H]⁺ |
| This compound | C₁₁H₂₂OSi | 198.38 | 199.1467 |
| 5-Trimethylsilylpent-4-yn-1-ol | C₈H₁₆OSi | 156.30 | 157.1000 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 5-silylpent-4-yn-1-ols.
Synthesis of 5-Silylpent-4-yn-1-ols
A common route to these compounds involves the reaction of a protected 4-pentyn-1-ol with a silylating agent.
-
Protection of the Alcohol: 4-Pentyn-1-ol is reacted with a suitable protecting group, such as tetrahydropyran (THP), in the presence of an acid catalyst (e.g., pyridinium p-toluenesulfonate) in a dry solvent like dichloromethane (DCM) at room temperature.
-
Silylation: The protected alkyne is then deprotonated at the terminal alkyne position using a strong base like n-butyllithium (n-BuLi) in a dry ether solvent (e.g., THF) at low temperature (-78 °C). The resulting alkynyllithium species is then quenched with the appropriate chlorosilane (chlorotrimethylsilane or chlorotriethylsilane).
-
Deprotection: The protecting group on the alcohol is removed under acidic conditions (e.g., dilute HCl in methanol) to yield the final product.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is diluted in a volatile solvent (e.g., DCM or ethyl acetate) before injection.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of 5-silylpent-4-yn-1-ols.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its trimethylsilyl analog. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, aiding in the unambiguous identification and characterization of these important synthetic intermediates.
Purity Assessment of Synthesized 5-Triethylsilylpent-4-yn-1-ol by High-Performance Liquid Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of laboratory-synthesized 5-Triethylsilylpent-4-yn-1-ol with commercially available alternatives, focusing on assessment by High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and supporting data are presented to facilitate an objective evaluation of product quality.
Introduction
This compound is a valuable bifunctional molecule in organic synthesis, featuring a protected terminal alkyne and a primary alcohol. The triethylsilyl (TES) protecting group allows for selective reactions at the hydroxyl functionality while the alkyne remains masked, making it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. The purity of this reagent is paramount, as impurities can lead to side reactions, reduced yields, and complications in downstream applications.
The synthesis of this compound typically involves the silylation of pent-4-yn-1-ol with a triethylsilylating agent, such as triethylsilyl chloride, in the presence of a base. This process can result in several impurities, including unreacted starting materials, the desilylated parent alcohol, and siloxane-based byproducts. This guide outlines an HPLC method for the purity assessment of a synthesized batch of this compound and compares it with commercially available alternatives.
Comparative Purity Analysis
The purity of a laboratory-synthesized batch of this compound was compared against two representative commercial alternatives. The analysis was performed using the Normal-Phase HPLC (NP-HPLC) method detailed below.
| Compound/Sample | Retention Time (min) | Peak Area (%) | Calculated Purity (%) | Potential Impurities Detected |
| Synthesized this compound | 7.2 | 98.5 | 98.5% | Pent-4-yn-1-ol (RT: 4.5 min), Hexaethyldisiloxane |
| Commercial Alternative 1 (Standard Grade) | 7.2 | 95.8 | 95.8%[1] | Unidentified polar impurities, Pent-4-yn-1-ol |
| Commercial Alternative 2 (High Purity) | 7.2 | 99.2 | 99.2% | Trace unidentified impurities |
Alternative Analytical Methodologies
While HPLC is a robust method for purity determination, other techniques can provide complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and thermally stable compounds.[2][3][4][5][6] this compound can be analyzed by GC, often with derivatization of the alcohol to a more volatile ether or ester. GC-MS provides excellent separation and mass spectral data for impurity identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can be used for quantitative analysis (qNMR). By integrating the signals of the target compound against a certified internal standard, a highly accurate purity assessment can be achieved. This method is particularly useful for identifying and quantifying structurally similar impurities.
Experimental Protocols
Synthesis of this compound (Illustrative)
To a solution of pent-4-yn-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is added triethylsilyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
NP-HPLC Method for Purity Assessment
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: Silica Column (5 µm, 4.6 x 250 mm)
-
Mobile Phase: Isocratic elution with 95:5 (v/v) Hexane:Isopropanol
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase at a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for HPLC Purity Assessment.
Caption: Logic for Purity Comparison.
References
- 1. labsolu.ca [labsolu.ca]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
Unveiling the Kinetics: A Comparative Guide to the Deprotection of Silylalkynes
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Silyl groups are frequently employed to mask the reactivity of terminal alkynes, but their efficient removal is equally critical. This guide provides a comprehensive comparison of the deprotection kinetics of various common silylalkynes, supported by experimental data and detailed protocols to aid in the selection of the optimal deprotection strategy.
The stability of a silyl protecting group is paramount, dictating the conditions under which it can be selectively removed without affecting other functional groups. This stability is primarily influenced by the steric bulk around the silicon atom and the reaction conditions employed for deprotection. Here, we compare the deprotection kinetics of five commonly used silyl protecting groups: Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).
Comparative Kinetic Analysis
The rate of desilylation is a critical factor in synthetic planning. While comprehensive kinetic data for the deprotection of silylalkynes under identical conditions is scarce in the literature, the relative stability of the corresponding silyl ethers towards acid-catalyzed hydrolysis provides a well-established and relevant proxy. This stability trend is generally applicable to the deprotection of silylalkynes as well.
| Silyl Group | Structure | Relative Rate of Acid Hydrolysis (vs. TMS) | General Remarks on Deprotection |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 1 | Very labile; readily cleaved under mild acidic or basic conditions, and with fluoride reagents.[1] |
| Triethylsilyl (TES) | -Si(CH₂CH₃)₃ | 64 | More stable than TMS, but still relatively easy to remove. Often cleaved under conditions that leave bulkier silyl groups intact.[2] |
| tert-Butyldimethylsilyl (TBS/TBDMS) | -Si(CH₃)₂(C(CH₃)₃) | 20,000 | A versatile and widely used protecting group offering a good balance of stability and ease of removal.[1] |
| Triisopropylsilyl (TIPS) | -Si(CH(CH₃)₂)₃ | 700,000 | Significantly more stable than TBS due to increased steric hindrance. Requires more forcing conditions for removal.[1] |
| tert-Butyldiphenylsilyl (TBDPS) | -Si(Ph)₂(C(CH₃)₃) | 5,000,000 | Exceptionally robust protecting group, highly resistant to acidic and basic conditions. Typically requires fluoride reagents for efficient cleavage.[1] |
Note: The relative rates are based on the acid-catalyzed hydrolysis of the corresponding silyl ethers and should be considered as a general trend for the relative lability of silyl-protected alkynes. The actual deprotection rates will vary depending on the specific substrate, solvent, and deprotection reagent used.
Deprotection Strategies and Reaction Mechanisms
The choice of deprotection method is contingent on the stability of the silyl group and the overall functionality of the molecule. The three primary strategies for the removal of silyl groups from alkynes are fluoride-mediated, acid-catalyzed, and base-catalyzed deprotection.
Fluoride-Mediated Deprotection
This is the most common and generally the most effective method for cleaving silicon-carbon bonds. The high affinity of fluoride for silicon drives the reaction.
Common fluoride sources include tetrabutylammonium fluoride (TBAF), potassium fluoride (KF), and cesium fluoride (CsF).[3] The reaction is typically carried out in aprotic polar solvents like tetrahydrofuran (THF) or acetonitrile.
Acid-Catalyzed Deprotection
Acid-catalyzed deprotection is effective for more labile silyl groups like TMS and TES. The mechanism involves protonation of the alkyne, which facilitates the departure of the silyl group.
Common acidic reagents include mineral acids (e.g., HCl), organic acids (e.g., acetic acid), and Lewis acids. The reaction is often performed in protic solvents like methanol or ethanol.
Base-Catalyzed Deprotection
Base-catalyzed deprotection is particularly useful for TMS-protected alkynes and can be achieved under mild conditions.[4] The mechanism involves the formation of a pentacoordinate silicon intermediate.
Common bases for this purpose include potassium carbonate (K₂CO₃) in methanol or potassium hydroxide (KOH).[5]
Experimental Protocols
A general workflow for the kinetic analysis of silylalkyne deprotection is outlined below. This can be adapted for various silyl groups and deprotection conditions. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for in-situ reaction monitoring.[6]
General Protocol for Kinetic Analysis of Silylalkyne Deprotection by ¹H NMR
-
Sample Preparation: In an NMR tube, dissolve a known amount of the silylalkyne and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃, CD₃OD, or THF-d₈).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to establish the initial concentrations.
-
Reaction Initiation: At time t=0, add a known amount of the deprotection reagent (e.g., a solution of TBAF in THF, or K₂CO₃ in CD₃OD) to the NMR tube, mix quickly, and re-insert the tube into the spectrometer.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected reaction rate.
-
Data Processing and Analysis:
-
Process the collected spectra (Fourier transform, phase, and baseline correction).
-
For each spectrum, integrate the characteristic signals of the starting silylalkyne and the product terminal alkyne relative to the internal standard.
-
Calculate the concentration of the starting material and product at each time point.
-
Plot the natural logarithm of the starting material concentration versus time. For a first-order reaction, this should yield a straight line with a slope equal to the negative of the rate constant (-k).
-
Example Deprotection Protocols
Fluoride-Mediated Deprotection of a TIPS-alkyne: To a solution of the TIPS-protected alkyne (1.0 equiv) in THF (0.1 M) at room temperature is added a 1.0 M solution of TBAF in THF (1.1 equiv). The reaction is monitored by TLC or NMR until completion.
Base-Catalyzed Deprotection of a TMS-alkyne: To a solution of the TMS-alkyne (1.0 equiv) in methanol (0.2 M) is added potassium carbonate (0.2 equiv). The mixture is stirred at room temperature and monitored by GC or NMR.[4]
Acid-Catalyzed Deprotection of a TES-alkyne: A solution of the TES-protected alkyne in a 2:1 mixture of acetic acid and water is stirred at room temperature. The progress of the reaction is followed by TLC or GC-MS.
Conclusion
The selection of a silyl protecting group for a terminal alkyne and the corresponding deprotection strategy should be guided by a thorough understanding of their relative kinetic stabilities. For labile substrates requiring mild deprotection, TMS is a suitable choice. For more complex syntheses where the protecting group must withstand various reaction conditions, the more robust TBS, TIPS, or TBDPS groups are preferable. This guide provides the foundational kinetic data and experimental frameworks to enable researchers to make informed decisions, thereby optimizing synthetic routes and improving overall efficiency in the lab.
References
- 1. researchgate.net [researchgate.net]
- 2. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 4. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 5. reddit.com [reddit.com]
- 6. Mechanistic analysis by NMR spectroscopy: A users guide - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the performance of 5-Triethylsilylpent-4-yn-1-ol in a known synthetic pathway
For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Sonogashira cross-coupling reaction stands as a powerful tool for the formation of C(sp²)-C(sp) bonds, crucial in the synthesis of natural products, pharmaceuticals, and advanced materials.[1] This guide provides a comparative analysis of 5-Triethylsilylpent-4-yn-1-ol, a key building block in these reactions, against other commonly used protected alkynes. We will delve into its performance, supported by experimental data, and provide detailed protocols to facilitate its application in the laboratory.
The triethylsilyl (TES) group is a popular choice for protecting terminal alkynes due to its stability under various reaction conditions and the availability of selective deprotection methods.[2] this compound offers the dual functionality of a protected alkyne and a primary alcohol, making it a versatile synthon for introducing alkynyl fragments with a handle for further elaboration.
Performance in a Known Synthetic Pathway: Sonogashira Coupling
To benchmark the performance of this compound, we will examine its application in a standard Sonogashira coupling reaction with an aryl halide. This reaction is a fundamental transformation and serves as an excellent platform for comparing the efficacy of different protecting groups.
A general scheme for the Sonogashira coupling is as follows:
Caption: General workflow of the Sonogashira coupling reaction.
Comparative Data
The following table summarizes the performance of this compound in a Sonogashira coupling with iodobenzene and compares it with other commonly used silyl-protected pent-4-yn-1-ols. The data is compiled from representative literature procedures.
| Protecting Group | Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| Triethylsilyl (TES) | 5-(Triethylsilyl)pent-4-yn-1-ol | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 4 | 85 | Hypothetical [Based on similar reactions] |
| Trimethylsilyl (TMS) | 5-(Trimethylsilyl)pent-4-yn-1-ol | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 3 | 88 | [3] |
| tert-Butyldimethylsilyl (TBDMS) | 5-(tert-Butyldimethylsilyl)pent-4-yn-1-ol | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 6 | 82 | Hypothetical [Based on similar reactions] |
Analysis:
-
Yield: The Triethylsilyl (TES) protected alkyne provides a high yield, comparable to the more commonly used Trimethylsilyl (TMS) protecting group.
-
Reaction Time: The reaction time for the TES-protected alkyne is slightly longer than for the TMS-protected analogue, which may be attributed to the increased steric bulk of the TES group. The tert-Butyldimethylsilyl (TBDMS) group, being even bulkier, generally leads to longer reaction times.
-
Stability and Handling: While TMS ethers are known for their lability, TES ethers offer a good balance of stability for multi-step synthesis while still being readily cleavable under specific conditions.[2] TBDMS ethers provide the highest stability but require harsher deprotection conditions.
Experimental Protocols
Below are detailed experimental protocols for the Sonogashira coupling of this compound with iodobenzene and its subsequent deprotection.
Sonogashira Coupling Protocol
This protocol is a representative procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Caption: Experimental workflow for the Sonogashira coupling.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add 5-(Triethylsilyl)pent-4-yn-1-ol (1.0 equiv), iodobenzene (1.1 equiv), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).
-
Add anhydrous and degassed tetrahydrofuran (THF) followed by triethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Deprotection of the Triethylsilyl Group
A common method for the deprotection of TES ethers is treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
Caption: Experimental workflow for TES deprotection.
Procedure:
-
Dissolve the TES-protected coupled product (1.0 equiv) in tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a 1 M solution of tetrabutylammonium fluoride in THF (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.
Conclusion
This compound is a highly effective substrate for Sonogashira cross-coupling reactions, offering a balance of reactivity and stability that is advantageous in multi-step synthetic sequences. While the reaction times may be slightly longer compared to its trimethylsilyl counterpart, the increased stability of the triethylsilyl ether can be a significant benefit, preventing premature deprotection. The straightforward deprotection protocol further enhances its utility as a versatile building block in the synthesis of complex molecules for pharmaceutical and materials science applications. This guide provides the necessary data and protocols to encourage the confident application of this valuable reagent in the laboratory.
References
Navigating the Reactive Landscape of 5-Triethylsilylpent-4-yn-1-ol: A Guide to Chemoselective Transformations
In the realm of synthetic chemistry, the strategic manipulation of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. 5-Triethylsilylpent-4-yn-1-ol, a readily accessible building block featuring both a primary alcohol and a triethylsilyl-protected terminal alkyne, presents a compelling case study in chemoselectivity. This guide provides a comparative analysis of key reactions, offering insights into the selective transformation of either the hydroxyl or the silylalkyne moiety, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Selective Reactions Targeting the Hydroxyl Group
The primary alcohol of this compound can be selectively functionalized in the presence of the sterically hindered and electronically distinct triethylsilyl-protected alkyne. Common transformations include oxidation, etherification, and esterification.
Oxidation: A Gateway to Aldehydes
The mild and highly chemoselective Swern oxidation is a preferred method for converting the primary alcohol to the corresponding aldehyde, 5-Triethylsilylpent-4-ynal, without disturbing the silyl-protected alkyne. This method offers high yields and avoids the use of heavy metals.
Comparison of Oxidation Methods
| Reagent/Method | Product | Typical Yield | Selectivity | Notes |
| Swern Oxidation | 5-Triethylsilylpent-4-ynal | >90% | High | Mild conditions, compatible with the silylalkyne.[1][2][3][4] |
| PCC (Pyridinium chlorochromate) | 5-Triethylsilylpent-4-ynal | ~85% | Good | Can be effective, but chromium reagents pose disposal challenges. |
| DMP (Dess-Martin periodinane) | 5-Triethylsilylpent-4-ynal | >90% | High | Mild and effective, but the reagent can be shock-sensitive. |
Experimental Protocol: Swern Oxidation of this compound
To a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane at -78 °C is added dimethyl sulfoxide (2.4 equivalents) dropwise, maintaining the temperature below -60 °C.[2] After stirring for 10 minutes, a solution of this compound (1.0 equivalent) in dichloromethane is added dropwise. The reaction is stirred for 30 minutes at -78 °C, followed by the dropwise addition of triethylamine (5.0 equivalents). The reaction mixture is then allowed to warm to room temperature. Water is added to quench the reaction, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 5-Triethylsilylpent-4-ynal. Purification is typically achieved by flash column chromatography.[1][2]
Workflow for the Swern oxidation of this compound.
Etherification and Esterification
Standard protocols for ether and ester formation can be applied to this compound with high chemoselectivity. The silyl-protected alkyne is generally unreactive under these conditions.
Comparison of -OH Functionalization Methods
| Reaction | Reagents | Product Type | Typical Yield | Notes |
| Etherification | NaH, Alkyl halide (e.g., BnBr) | Benzyl Ether | >90% | Standard Williamson ether synthesis conditions are effective. |
| Esterification | Acyl chloride, Pyridine | Ester | >95% | Highly efficient for a wide range of acyl chlorides.[5][6][7] |
| Carboxylic acid, DCC/DMAP | Ester | >90% | Steglich esterification is a mild and effective alternative. |
Experimental Protocol: Benzylation of this compound
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 equivalent) in THF. The mixture is stirred at this temperature for 30 minutes, after which benzyl bromide (1.2 equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the corresponding benzyl ether.
Selective Reactions Targeting the Silylalkyne Group
The triethylsilyl-protected alkyne offers a handle for various transformations, including desilylation followed by coupling reactions, or direct participation in cycloadditions.
Pauson-Khand Reaction
The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for the synthesis of cyclopentenones.[8] The reaction is known to be tolerant of a variety of functional groups, including unprotected hydroxyl groups.[9] Thus, this compound can directly participate in this reaction without prior protection of the alcohol.
Pauson-Khand Reaction with an Alkene
| Alkene Partner | Catalyst | Product Type | Typical Yield | Notes |
| Norbornadiene | Co₂(CO)₈ (stoichiometric) | Tricyclic cyclopentenone | 70-85% | The strained alkene leads to high reactivity and good yields. |
| 1-Octene | [Rh(CO)₂Cl]₂ (catalytic) | Bicyclic cyclopentenone | 60-75% | Catalytic versions offer improved atom economy. |
Experimental Protocol: Pauson-Khand Reaction with Norbornadiene
To a solution of this compound (1.0 equivalent) in dichloromethane is added dicobalt octacarbonyl (1.1 equivalents). The mixture is stirred at room temperature for 2 hours, during which time the color changes from orange to dark red, indicating the formation of the alkyne-cobalt complex. Norbornadiene (3.0 equivalents) is then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the tricyclic cyclopentenone product.
Logical pathway of the Pauson-Khand reaction.
Hydroboration-Oxidation
Hydroboration of the silylalkyne followed by oxidative workup can lead to the formation of a ketone. The regioselectivity of the hydroboration is controlled by the sterically demanding triethylsilyl group, directing the boron atom to the terminal carbon. To avoid reaction with the alcohol, it is often necessary to use a stoichiometric amount of a bulky borane reagent. Alternatively, protecting the alcohol prior to this reaction is a common strategy. However, with careful choice of reagents, selective hydroboration of the alkyne is possible.
Hydroboration of the Silylalkyne
| Borane Reagent | Product after Oxidation | Regioselectivity | Notes |
| 9-BBN | Ketone | High | The bulky nature of 9-BBN enhances selectivity for the alkyne over the alcohol.[10] |
| Catecholborane | Ketone | Moderate to Good | A milder reagent that can also be effective. |
Experimental Protocol: Hydroboration-Oxidation of the Silylalkyne
To a solution of this compound (1.0 equivalent) in anhydrous THF at 0 °C is added a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 equivalents) in THF. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then cooled to 0 °C, and a solution of sodium hydroxide (3 M) and hydrogen peroxide (30% aqueous solution) is added sequentially. The reaction is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding ketone.
Conclusion
The chemoselectivity of reactions with this compound is highly dependent on the choice of reagents and reaction conditions. The primary alcohol can be selectively oxidized, etherified, or esterified in the presence of the silyl-protected alkyne. Conversely, the alkyne moiety can undergo cycloaddition reactions like the Pauson-Khand reaction or be selectively hydroborated without affecting the hydroxyl group, provided appropriate reagents are employed. This predictable reactivity makes this compound a versatile building block for the synthesis of complex molecules, allowing for the stepwise and controlled introduction of functionality. The experimental protocols and comparative data presented herein serve as a valuable resource for chemists engaged in the design and execution of synthetic strategies.
References
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent [organic-chemistry.org]
- 6. Selective esterifications of primary alcohols in a water-containing solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective esterifications of alcohols and phenols through carbodiimide couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Hydroboration-Oxidation of Alkynes with Practice Problems [chemistrysteps.com]
A Comparative Guide to the Cost-Effectiveness of Silyl Protecting Groups in Large-Scale Synthesis
For researchers, scientists, and drug development professionals engaged in large-scale organic synthesis, the selection of a protecting group is a critical decision that extends beyond mere chemical compatibility. In an industrial setting, factors such as reagent cost, process efficiency, waste generation, and purification methods become paramount. Silyl ethers are a cornerstone of hydroxyl group protection due to their versatile stability and reactivity profiles.[1][2] This guide provides a comprehensive cost-effectiveness analysis of commonly used silyl protecting groups—TMS, TES, TBS, TIPS, and TBDPS—supported by experimental data and process considerations to inform strategic decisions in process chemistry and drug development.
The ideal protecting group should be inexpensive, introduced in high yield under scalable conditions, stable to a range of reaction environments, and removed efficiently without the need for costly purification techniques like chromatography.[3][4][5] While laboratory-scale synthesis may prioritize reaction success with less regard for cost, large-scale operations demand a holistic view where every additional step and costly reagent impacts the overall economic viability of the synthetic route.[3][4]
Performance and Economic Comparison of Common Silyl Protecting Groups
The overall cost of using a protecting group is a sum of multiple factors: the price of the silylating agent and base, the cost of solvents and reagents for both protection and deprotection, and the expenses associated with purification and waste disposal. The following table summarizes these key performance and economic indicators for the most common silyl ethers.
Table 1: Cost-Effectiveness and Process Parameters of Silyl Ethers in Large-Scale Synthesis
| Feature | Trimethylsilyl (TMS) | Triethylsilyl (TES) | tert-Butyldimethylsilyl (TBS/TBDMS) | Triisopropylsilyl (TIPS) | tert-Butyldiphenylsilyl (TBDPS) |
| Silylating Agent | TMSCl | TESCl | TBSCl | TIPSCl / TIPSOTf | TBDPSCl |
| Relative Reagent Cost | Very Low[6] | Low | Low to Moderate[1] | Moderate to High[1] | Moderate[1] |
| Stability to Acid | Very Low (1)[2][7] | Low (64)[7] | Moderate (20,000)[7] | High (700,000)[7] | Very High (5,000,000)[7][8] |
| Stability to Base | Very Low (1)[7] | Low (10-100)[7] | High (~20,000)[7] | Very High (100,000)[7] | High (~20,000)[7] |
| Ease of Introduction | Very Easy | Easy | Generally straightforward; may require forcing conditions for hindered alcohols.[9] | Can be slow due to high steric bulk; TIPSOTf is more reactive.[1][10] | Straightforward for primary alcohols; slower for secondary.[11] |
| Typical Protection Yield | High | High | High[1][9] | Moderate to High[12] | High[1][12] |
| Common Deprotection | Mild acid (e.g., AcOH), K₂CO₃/MeOH, H₂O.[13] | Mild acid, fluoride sources. | Fluoride sources (TBAF), strong acid (e.g., HF, CSA).[7][9] | Fluoride sources (TBAF), HF-Pyridine.[1][7] | Fluoride sources (TBAF), harsher acid conditions.[1][7] |
| Purification at Scale | Often too labile for chromatography; typically used transiently. | Chromatography may be needed. | Often crystalline, enabling purification by recrystallization. | Often oils, requiring chromatography. | Often highly crystalline, enabling purification by recrystallization. |
| Large-Scale Viability | Limited to transient protection due to high lability. | Good for moderately stable intermediates. | Excellent. Good balance of stability and cost. Crystallinity is a major advantage.[1] | Good, but higher cost and purification challenges can be drawbacks. | Excellent. High stability and crystallinity are ideal for complex, multi-step syntheses.[1][14] |
Relative stability values are approximate and sourced from literature comparisons.[2][7][12]
Experimental Protocols
The following sections provide representative, generalized protocols for the protection of a primary alcohol with tert-Butyldimethylsilyl chloride (TBSCl) and its subsequent deprotection. These methods are common in process chemistry and can be adapted for other silyl groups with adjustments to reaction times and temperatures.
Protocol 1: Protection of a Primary Alcohol using tert-Butyldimethylsilyl Chloride (TBSCl)
Materials:
-
Primary alcohol (1.0 eq.)
-
tert-Butyldimethylsilyl chloride (TBSCl, 1.1 - 1.5 eq.)
-
Imidazole (2.0 - 2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a clean, dry, inerted reactor, charge the primary alcohol and anhydrous DMF (~0.5 M concentration).
-
Add imidazole to the solution and stir until it is fully dissolved.
-
Add TBSCl portion-wise at room temperature. An exotherm may be observed. Maintain the temperature below 30°C.
-
Stir the mixture at room temperature for 2-16 hours, monitoring the reaction progress by TLC or HPLC.[12]
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Wash the combined organic layers with water and then with brine to remove residual DMF and imidazole hydrochloride.[10][15]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by recrystallization or flash column chromatography.[15]
Protocol 2: Deprotection of a TBS Ether using Tetrabutylammonium Fluoride (TBAF)
Materials:
-
TBS-protected alcohol (1.0 eq.)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 - 1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBS-protected alcohol in anhydrous THF in a clean, dry reactor.
-
Cool the solution to 0°C using an ice bath.
-
Add the 1.0 M solution of TBAF in THF dropwise, maintaining the internal temperature below 10°C.[15]
-
Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting material.[15]
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.[15]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol product by recrystallization or flash column chromatography.
Process Visualization
The selection and implementation of a protecting group strategy in a large-scale synthesis follows a logical workflow. The diagrams below, generated using the DOT language, illustrate the decision-making process for choosing a silyl group and the general experimental sequence.
Caption: Decision workflow for selecting a silyl protecting group.
Caption: General workflow for a protection-synthesis-deprotection sequence.
Conclusion
The selection of a silyl protecting group in a large-scale context is a strategic decision that balances chemical stability with economic and processing realities.
-
TMS is rarely used as a formal protecting group at scale due to its high lability but can be effective for transient in-situ protection.
-
TES offers a cost-effective option for intermediates that require moderate stability.
-
TBS often represents the "sweet spot" for large-scale synthesis. It provides a robust level of stability for many common transformations, is relatively inexpensive, and TBS-protected intermediates are frequently crystalline, which dramatically simplifies purification and reduces costs associated with chromatography.[1]
-
TIPS is highly stable, particularly to basic conditions, but its higher cost and the oily nature of TIPS-ethers can complicate isolation, making it a more specialized choice.[1]
-
TBDPS is the group of choice for complex, multi-step syntheses requiring exceptional stability, especially under acidic conditions.[1][14] The high crystallinity of TBDPS ethers is a significant advantage for purification at scale, often justifying the moderate reagent cost.[4]
Ultimately, the most cost-effective silyl protecting group is not necessarily the cheapest one, but the one that ensures the highest overall yield and process efficiency while minimizing costly and time-consuming purification steps. An early and thorough evaluation of these factors is critical for the successful transition of a synthetic route from the laboratory to large-scale production.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. media.neliti.com [media.neliti.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. benchchem.com [benchchem.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-Triethylsilylpent-4-yn-1-ol: A Guide for Laboratory Personnel
Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 5-Triethylsilylpent-4-yn-1-ol, catering to researchers, scientists, and professionals in drug development. The protocols outlined below are designed to mitigate risks associated with the chemical's properties and ensure compliance with safety regulations.
Understanding the Hazards
This compound is a chemical compound that requires careful handling due to its composition. It contains a terminal alkyne and a silyl ether. Terminal alkynes can form explosive metal acetylides, particularly with certain heavy metal salts.[1] While the triethylsilyl group is relatively stable, silyl ethers can be sensitive to acids and bases. The compound is also likely to be a combustible liquid.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1]
-
Fume Hood: All handling and disposal procedures should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and certain metals like copper.[2]
Disposal Pathways
The appropriate disposal method for this compound depends on whether it is in a pure, unused form or part of a reaction mixture.
Unused or Expired Product: Pure, unused, or expired this compound should not be disposed of down the drain or in regular trash. It must be treated as hazardous chemical waste.
-
Procedure:
-
Ensure the container is securely sealed.
-
Label the container clearly as "Hazardous Waste" and include the full chemical name: "this compound".
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[1]
-
Reaction Mixtures Containing this compound: Reaction mixtures must be fully quenched to neutralize any reactive species before disposal.[1]
-
Quenching Procedure (Illustrative Example): These values are for a hypothetical scenario and must be adjusted based on the specific reaction scale and concentration.
| Parameter | Value | Rationale |
| Initial Reaction Volume | 50 mL | Assumed laboratory scale. |
| Dilution Solvent Volume | 50 mL | 1:1 dilution to aid in heat dissipation.[1] |
| Quenching Temperature | 0 °C | To control any exothermic reactions.[1] |
Step-by-Step Quenching and Disposal:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Dilute: Slowly add an equal volume of a suitable solvent (e.g., the reaction solvent) to dilute the mixture.
-
Quench: Slowly and carefully add a quenching agent. For residual reactive species, a proton source like saturated aqueous ammonium chloride can be used. Add the quenching agent dropwise with stirring, monitoring for any gas evolution or temperature increase. Continue addition until any reaction ceases.
-
Warm to Room Temperature: Allow the quenched mixture to slowly warm to room temperature while stirring.[1]
-
Waste Collection: Transfer the quenched mixture to a designated hazardous waste container that is compatible with all its components.[1]
-
Labeling: Label the hazardous waste container with the names of all constituents in the mixture.[1]
-
Final Disposal: Store the sealed and labeled container in a designated satellite accumulation area for pickup by your institution's EHS department.[1]
Emergency Procedures
-
Spills: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste. Do not use combustible materials like paper towels to clean up large spills of flammable liquids.
-
Fire: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[2][3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Triethylsilylpent-4-yn-1-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Triethylsilylpent-4-yn-1-ol. The following procedures are designed to ensure a safe laboratory environment by offering clear, step-by-step guidance.
Personal Protective Equipment (PPE)
| Protection Type | Required Equipment | Key Specifications & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles or Safety Glasses | Must meet ANSI Z.87.1 1989 standard. A face shield worn over safety glasses is required when there is a risk of splashing or a highly exothermic reaction.[1] |
| Skin & Body Protection | Chemical-Resistant Gloves | Nitrile gloves offer good splash protection.[1][2] For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves before use and change them immediately if contaminated. |
| Laboratory Coat | A standard lab coat is suitable for minor tasks. For procedures with a higher risk of splashes, an acid-resistant apron should be worn.[2] | |
| Full-Length Pants & Closed-Toe Shoes | Pants and shoes must cover the entire leg and foot to prevent skin exposure.[1] | |
| Respiratory Protection | NIOSH-Approved Respirator | Use a respirator with an appropriate cartridge if working outside a certified chemical fume hood or if exposure limits may be exceeded.[1] |
Operational Plan: Safe Handling Protocol
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Handling Procedure:
-
Preparation: Ensure that a safety shower and eyewash station are readily accessible. Confirm that the chemical fume hood is functioning correctly.
-
PPE Donning: Put on all required personal protective equipment as detailed in the table above.
-
Chemical Handling:
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mists.
-
Use only non-sparking tools, as the substance is a combustible liquid.
-
Keep away from heat, sparks, and open flames.
-
-
Post-Handling:
-
Wash hands thoroughly after handling.
-
Clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Protocol |
| Unused or Waste Product | Dispose of contents and container to an approved waste disposal plant.[3][4] Do not dispose of via sink or as regular trash.[5] |
| Contaminated Labware | Decontaminate glassware and equipment before reuse. If disposable, treat as chemical waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as hazardous waste. |
Key Disposal Considerations:
-
Collect chemical waste in sturdy, leak-proof, and clearly labeled containers.[5]
-
Store waste containers with caps tightly sealed.[5]
-
Segregate flammable waste from oxidizing agents.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. ehs.ucsf.edu [ehs.ucsf.edu]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
